Asoprisnil
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
structure in first source
Properties
IUPAC Name |
(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMNAFGEUJBOCE-MEQIQULJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904033 | |
| Record name | Asoprisnil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199396-76-4 | |
| Record name | Asoprisnil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199396-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asoprisnil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199396764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asoprisnil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06680 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Asoprisnil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASOPRISNIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W09924WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Asoprisnil's Interaction with Progesterone Receptor Isoforms: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil (J867) is a selective progesterone receptor modulator (SPRM) that has been investigated for its therapeutic potential in gynecological disorders such as uterine fibroids and endometriosis.[1][2][3][4] Its mechanism of action is centered on its interaction with the progesterone receptor (PR), a nuclear receptor that exists in two main isoforms, progesterone receptor A (PRA) and progesterone receptor B (PRB).[5] These isoforms are transcribed from the same gene but have distinct transcriptional activities, contributing to the tissue-specific effects of progesterone and its modulators. This technical guide provides an in-depth analysis of this compound's binding affinity for progesterone receptor isoforms, drawing upon available preclinical and clinical data.
This compound's Binding Affinity for the Progesterone Receptor
This compound demonstrates a high binding affinity for the human progesterone receptor. While specific quantitative data on its binding to individual isoforms (PRA and PRB) is not extensively detailed in publicly available literature, the high degree of conservation in the ligand-binding domains of PRA and PRB suggests that the binding affinity is likely to be similar for both.
Available quantitative data for the binding of this compound and other relevant ligands to the progesterone receptor are summarized below.
| Ligand | Receptor Source | Binding Affinity (Ki) [nM] | Reference |
| This compound | Human Progesterone Receptor | 0.85 ± 0.01 | |
| Progesterone | Human Progesterone Receptor | 4.3 ± 1.0 | |
| RU486 (Mifepristone) | Human Progesterone Receptor | 0.82 ± 0.01 |
Note: The Ki value for this compound was determined for the human progesterone receptor without differentiation between isoforms.
Qualitative studies have also shown that this compound exhibits a higher binding affinity for the rabbit uterine progesterone receptor than progesterone itself.
Experimental Protocols
The determination of binding affinity for nuclear receptors like the progesterone receptor typically involves competitive binding assays. A common methodology is the radioligand binding assay.
General Protocol for Radioligand Competitive Binding Assay:
-
Preparation of Receptor: Progesterone receptors (either full-length or the ligand-binding domain) are expressed in a suitable system (e.g., insect cells or E. coli) and purified.
-
Radioligand Selection: A radiolabeled progestin with high affinity for the PR, such as [3H]-promegestone (R5020), is used.
-
Competition Reaction: A constant concentration of the radioligand and the receptor preparation are incubated with increasing concentrations of the unlabeled competitor ligand (e.g., this compound).
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This can be achieved through various methods, including filtration through glass fiber filters or scintillation proximity assay (SPA).
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential for the selective progesterone receptor modulator this compound in the treatment of leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of the selective progesterone receptor modulator this compound for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
Asoprisnil in Animal Models: A Deep Dive into Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asoprisnil (J867) is a selective progesterone receptor modulator (SPRM) that has been extensively studied for its potential therapeutic applications in gynecological conditions. Its unique profile as a mixed progesterone receptor agonist and antagonist confers tissue-selective effects, making it a compound of significant interest. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models, presenting key data in a structured format to facilitate research and development. Detailed experimental protocols for pivotal studies are outlined, and signaling pathways and experimental workflows are visualized to enhance understanding.
Introduction
This compound is a member of the 11β-benzaldoxime substituted estratrienes class of compounds. These compounds are characterized by their partial agonist and antagonist activities on the progesterone receptor (PR). The preclinical development of this compound involved a range of in vitro and in vivo studies in various animal models to elucidate its mechanism of action, efficacy, and safety profile. This document synthesizes the available data from these preclinical investigations.
Pharmacodynamics
The pharmacodynamic profile of this compound is defined by its interaction with steroid receptors and its subsequent effects on target tissues.
Receptor Binding Affinity
This compound and its primary metabolite, J912, demonstrate a high and selective affinity for the progesterone receptor. Their binding affinity for other steroid receptors is considerably lower, which is indicative of a reduced potential for off-target effects.
Table 1: Receptor Binding Profile of this compound
| Receptor | Relative Binding Affinity |
| Progesterone Receptor (PR) | High |
| Glucocorticoid Receptor (GR) | Moderate |
| Androgen Receptor (AR) | Low |
| Estrogen Receptor (ER) | No Affinity |
| Mineralocorticoid Receptor (MR) | No Affinity |
In Vivo Pharmacodynamic Effects
The tissue-selective effects of this compound have been demonstrated in a variety of animal models.
Table 2: Summary of In Vivo Pharmacodynamic Effects of this compound in Animal Models
| Animal Model | Key Pharmacodynamic Effects | Reference |
| Rabbit | Exhibits both partial agonist and antagonist effects on the endometrium. | [1] |
| Guinea Pig | Induces mucification of the vagina and demonstrates pronounced anti-uterotrophic effects. Shows only marginal labor-inducing activity. | [1] |
| Rat | Displays weak androgenic and anti-androgenic properties. | [1] |
| Cynomolgus Monkey | Abolishes the menstrual cycle and induces endometrial atrophy. | [1] |
| Mouse | Inhibits embryo implantation. | [2] |
Signaling Pathway
This compound, as a selective progesterone receptor modulator, exerts its effects by binding to the progesterone receptor. This binding event leads to a conformational change in the receptor, which then translocates to the nucleus and binds to progesterone response elements (PREs) on the DNA. This interaction modulates the transcription of target genes, leading to either agonistic or antagonistic effects depending on the cellular context and the presence of co-regulators.
Diagram of the this compound signaling cascade.
Pharmacokinetics
Table 3: Metabolism of this compound in Animal Models
| Species | Major Metabolite | Metabolic Pathway | Qualitative Similarity to Humans |
| Mouse, Rat, Dog, Guinea Pig, Monkey | J912 | 17β-O-demethylation | Yes |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following sections outline the protocols for key pharmacodynamic assays used in the evaluation of this compound.
McPhail Assay for Progestational and Antiprogestational Activity
The McPhail test in rabbits is a classical method to assess the progestational and antiprogestational activity of a compound.
-
Animals: Immature female rabbits.
-
Procedure:
-
Ovariectomize the rabbits.
-
Prime the animals with a daily subcutaneous injection of estradiol for 6 days to induce endometrial proliferation.
-
Administer the test compound (this compound) subcutaneously for 5 consecutive days, either alone (for agonist activity) or in combination with progesterone (for antagonist activity).
-
Euthanize the animals on the day after the last treatment.
-
Collect the uteri and fix them in Bouin's solution.
-
Process the uterine tissue for histological examination.
-
Score the degree of endometrial proliferation on the McPhail scale (1 to 4).
-
-
Data Analysis: Compare the McPhail scores of the treatment groups to the control groups to determine the progestational or antiprogestational activity.
Hershberger Bioassay for Androgenic and Antiandrogenic Activity
The Hershberger assay is an in vivo screening test in rats to evaluate a substance for androgenic or antiandrogenic activity.
-
Animals: Peripubertal male rats, castrated at approximately 42 days of age.
-
Procedure:
-
Allow a post-castration recovery period of 7-10 days.
-
Administer the test substance (this compound) daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
For testing anti-androgenic activity, co-administer the test substance with a reference androgen agonist (e.g., testosterone propionate).
-
Euthanize the animals approximately 24 hours after the final dose.
-
Dissect and weigh the five androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands and fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
-
Data Analysis: A statistically significant increase in the weights of at least two of the five tissues indicates androgenic activity. A statistically significant decrease in the weights of at least two of the five tissues in the presence of a reference androgen indicates antiandrogenic activity.
Workflow of the Hershberger bioassay.
Anti-Uterotrophic Assay in Guinea Pigs
This assay assesses the ability of a compound to inhibit estrogen-induced uterine growth.
-
Animals: Ovariectomized guinea pigs.
-
Procedure:
-
Administer estradiol to stimulate uterine growth.
-
Concurrently administer the test compound (this compound) at various doses.
-
After a set treatment period, euthanize the animals.
-
Dissect and weigh the uteri.
-
-
Data Analysis: Compare the uterine weights of the this compound-treated groups to the estrogen-only control group to determine the anti-uterotrophic effect.
Conclusion
The preclinical studies of this compound in various animal models have been instrumental in characterizing its unique pharmacodynamic profile as a selective progesterone receptor modulator. These studies have demonstrated its tissue-selective partial agonist and antagonist effects, providing a strong rationale for its clinical development for gynecological disorders. While comprehensive, publicly available quantitative pharmacokinetic data across all species remains limited, the qualitative metabolic profile appears consistent. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of steroid hormone receptor modulation and drug development. Further investigation and publication of detailed pharmacokinetic parameters would be beneficial for a more complete understanding of this compound's disposition in these preclinical species.
References
- 1. This compound (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postcoital administration of this compound inhibited embryo implantation and disturbed ultrastructure of endometrium in implantation window in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro characterization of Asoprisnil as a selective progesterone receptor modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Asoprisnil (J867) is a selective progesterone receptor modulator (SPRM) that has been extensively studied for its potential therapeutic applications in gynecological disorders. Its unique pharmacological profile, characterized by a mix of progesterone receptor (PR) agonist and antagonist activities, is dependent on the cellular and tissue context. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data on its receptor binding affinity and functional activity. Detailed methodologies for the pivotal experiments are outlined to facilitate the replication and further investigation of this compound. Furthermore, signaling pathways, experimental workflows, and the molecular mechanism of action are visualized through detailed diagrams to offer a clear and concise understanding of this compound's in vitro properties.
Receptor Binding Affinity
The initial in vitro characterization of a novel compound involves determining its binding affinity and selectivity for its intended target receptor, as well as for other related receptors to assess potential off-target effects. For this compound, this involved competitive radioligand binding assays to determine its inhibition constant (Ki) and relative binding affinity (RBA) for the progesterone receptor (PR) and other steroid hormone receptors.
Data Presentation: Receptor Binding Affinity
The following table summarizes the quantitative data on the binding affinity of this compound and its major metabolite, J912, in comparison to the natural ligand progesterone and the well-known PR antagonist RU486 (mifepristone).
| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Mineralocorticoid Receptor (MR) |
| This compound (J867) | Ki: 0.85 ± 0.01 nM [1] RBA: 299 ± 52% | Moderate Affinity RBA: 77 ± 12% | Low Affinity RBA: 10.3 ± 0.7% | No Affinity RBA: <0.1% | No Affinity RBA: <0.1% |
| J912 (Metabolite) | High Affinity RBA: 165 ± 16% | Moderate Affinity RBA: 76 ± 5% | Low Affinity RBA: 4.2 ± 0.2% | No Affinity RBA: <0.1% | No Affinity RBA: <0.1% |
| Progesterone | Ki: 4.3 ± 1.0 nM [1] RBA: 100% | - | - | - | - |
| RU486 (Mifepristone) | Ki: 0.82 ± 0.01 nM [1] | High Affinity | - | - | - |
Relative Binding Affinity (RBA) is expressed as a percentage relative to progesterone (for PR) or the respective reference ligand for other receptors (dexamethasone for GR, methyltrienolone for AR, estradiol for ER, and aldosterone for MR).
As the data indicates, this compound exhibits a high binding affinity for the progesterone receptor, comparable to that of the antagonist RU486 and approximately three times greater than that of progesterone itself.[2] Both this compound and its metabolite J912 demonstrate a desirable selectivity profile with only moderate to low affinity for other steroid receptors and no significant binding to the estrogen or mineralocorticoid receptors.[3]
Experimental Protocol: Competitive Radioligand Binding Assay
This assay is designed to determine the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Cytosolic fractions from target tissues (e.g., rabbit uterus for PR, rat thymus for GR, rat prostate for AR) or cells expressing the receptor of interest.
-
Radioligand: A high-affinity, radioactively labeled ligand for the receptor (e.g., [³H]-ORG 2058 for PR).
-
Test Compounds: this compound, J912, and reference compounds (progesterone, RU486).
-
Assay Buffer: Tris-based buffer containing protease inhibitors.
-
Scintillation Cocktail and Counter.
Methodology:
-
Preparation of Receptor Homogenates: Target tissues are homogenized in ice-cold buffer and centrifuged to obtain a cytosolic fraction containing the receptors.
-
Competitive Binding Reaction: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Activity
Following the confirmation of binding, the functional consequences of this interaction are assessed through a variety of in vitro assays. These assays are crucial for determining whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist/antagonist.
Data Presentation: Functional In Vitro Activity of this compound
The table below summarizes the key findings from in vitro functional assays characterizing this compound's activity.
| Cell Line | Assay | Agonist Activity | Antagonist Activity |
| T47D (Human Breast Cancer) | Alkaline Phosphatase Induction | No agonist activity observed. | Demonstrated progesterone antagonist activity. Relative antiprogestagenic activity was 69 ± 29% compared to mifepristone. |
| T47D (Human Breast Cancer) | PR-B Transfection Assay | No agonism detected. | Antagonistic effects observed. |
| Rat Leiomyoma ELT3 Cells | Cyclooxygenase (COX) Activity & COX-2 Gene Expression | Partial progesterone-like inhibition. | - |
| T47D (Human Breast Cancer) | Gene Expression (Sgk-1, PPL) | Weakly activated gene expression. | Antagonized progesterone-induced gene expression. |
These results highlight the mixed agonist/antagonist profile of this compound, a hallmark of SPRMs. In some cellular contexts and for certain endpoints (e.g., alkaline phosphatase induction in T47D cells), it acts as a pure antagonist. In other contexts, it can exhibit partial agonist activity.
Experimental Protocols: Key Functional Assays
a) Progesterone Receptor Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate or inhibit the transcriptional activity of the progesterone receptor.
Materials:
-
Cell Line: A suitable host cell line that does not endogenously express PR (e.g., CV-1 monkey kidney cells) or a PR-positive line (e.g., T47D).
-
Expression Vectors: Plasmids encoding the human progesterone receptor (PR-A or PR-B).
-
Reporter Vector: A plasmid containing a progesterone-responsive element (PRE) linked to a reporter gene, such as firefly luciferase.
-
Transfection Reagent.
-
Luciferase Assay Reagent.
-
Luminometer.
Methodology:
-
Cell Culture and Transfection: Cells are seeded in multi-well plates and co-transfected with the PR expression vector and the PRE-luciferase reporter vector.
-
Compound Treatment: After an incubation period to allow for receptor expression, the cells are treated with varying concentrations of this compound (for agonist testing) or with a fixed concentration of progesterone in the presence of varying concentrations of this compound (for antagonist testing).
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added to the cell lysates.
-
Measurement: The light produced by the luciferase reaction is measured using a luminometer.
-
Data Analysis: Agonist activity is determined by the increase in luciferase expression compared to a vehicle control. Antagonist activity is determined by the decrease in progesterone-induced luciferase expression.
b) Alkaline Phosphatase Induction Assay in T47D Cells
T47D human breast cancer cells endogenously express high levels of the progesterone receptor. Progestogens induce the synthesis of alkaline phosphatase in these cells, providing a functional endpoint to assess PR activity.
Materials:
-
T47D Cells.
-
Cell Culture Medium.
-
Test Compounds: this compound and progesterone.
-
Alkaline Phosphatase Substrate (e.g., p-nitrophenyl phosphate - pNPP).
-
Spectrophotometer.
Methodology:
-
Cell Seeding: T47D cells are plated in multi-well plates.
-
Compound Treatment: Cells are treated with different concentrations of this compound (agonist mode) or with progesterone plus varying concentrations of this compound (antagonist mode).
-
Incubation: The cells are incubated for a period sufficient to induce alkaline phosphatase expression (e.g., 72 hours).
-
Enzyme Assay: The cell culture medium is removed, and the cells are lysed. The alkaline phosphatase substrate is added, and the reaction is incubated.
-
Measurement: The product of the enzymatic reaction (e.g., p-nitrophenol) is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The change in absorbance is proportional to the alkaline phosphatase activity.
Visualizing the Molecular and Experimental Landscape
To further elucidate the in vitro characterization of this compound, the following diagrams visualize the progesterone receptor signaling pathway, the experimental workflow for characterizing an SPRM, and the molecular mechanism underlying this compound's mixed agonist/antagonist activity.
Caption: Progesterone Receptor Signaling Pathway.
Caption: Experimental Workflow for SPRM Characterization.
Caption: this compound's Mixed Agonist/Antagonist Mechanism.
Conclusion
The in vitro characterization of this compound reveals it to be a potent and selective progesterone receptor modulator. Its high binding affinity for the PR, coupled with a favorable selectivity profile, establishes it as a specific ligand. The functional assays confirm its classification as an SPRM, demonstrating a complex profile of mixed agonist and antagonist activities that are dependent on the specific cellular context and the endpoints measured. This tissue- and gene-specific activity is thought to be mediated by the unique conformation that this compound induces in the progesterone receptor upon binding, leading to differential recruitment of coactivators and corepressors. The detailed methodologies and comprehensive data presented in this guide provide a solid foundation for further research into this compound and the development of next-generation SPRMs for gynecological therapies.
References
The Rise and Fall of Asoprisnil: A Technical History
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Asoprisnil (J867) emerged as a promising, first-in-class selective progesterone receptor modulator (SPRM) for the treatment of gynecological disorders such as uterine fibroids and endometriosis.[1][2] Developed through a dedicated drug discovery program, this compound's unique mixed progesterone agonist and antagonist profile offered the potential for a novel, tissue-selective therapeutic approach.[1][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, culminating in the reasons for its discontinued development.
Discovery and Preclinical Development
The quest for a progesterone receptor (PR) ligand with a distinct profile from existing progestins and antiprogestins led to the synthesis of a series of 11β-benzaldoxime-substituted steroidal compounds.[1] This program aimed to identify molecules with a mosaic of progesterone agonist and antagonist effects. This compound was selected as the prototype from this series based on its favorable preclinical profile.
Receptor Binding Profile
This compound and its major metabolite, J912, demonstrated a high binding affinity for the progesterone receptor (PR). The compound exhibited a desirable selectivity profile, with moderate affinity for the glucocorticoid receptor (GR), low affinity for the androgen receptor (AR), and no significant binding to estrogen or mineralocorticoid receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity | Reference |
| Progesterone Receptor (PR) | High | |
| Glucocorticoid Receptor (GR) | Moderate | |
| Androgen Receptor (AR) | Low | |
| Estrogen Receptor (ER) | No binding affinity | |
| Mineralocorticoid Receptor (MR) | No binding affinity |
Preclinical Pharmacology
In vivo animal models were crucial in characterizing the unique pharmacodynamic effects of this compound.
-
Rabbit Endometrium (McPhail Test): Both this compound and its metabolite J912 induced partial agonist and antagonist effects on the rabbit endometrium.
-
Guinea Pig Models: this compound induced mucification of the guinea pig vagina and demonstrated pronounced anti-uterotrophic effects. Unlike progesterone antagonists, it showed only marginal labor-inducing activity during mid-pregnancy.
-
Rat Models: In male rats, this compound exhibited weak androgenic and anti-androgenic properties. In the rat uterotrophic assay, it did not show a progesterone-like ability to oppose estrogen.
-
Non-human Primates: In cynomolgus monkeys, this compound treatment led to the abolishment of menstrual cyclicity and induced endometrial atrophy, demonstrating its potent effect on the primate endometrium.
Mechanism of Action
This compound's tissue-selective effects are a result of its unique interaction with the progesterone receptor. As an SPRM, it modulates the receptor's conformation upon binding, leading to differential recruitment of co-activators and co-repressors to the promoter regions of target genes. This results in a mixed agonist/antagonist activity that is dependent on the specific cell and tissue context.
In cultured uterine leiomyoma cells, this compound was shown to inhibit proliferation and induce apoptosis, effects that were not observed in normal myometrial cells. This cell-type-specific action was a key aspect of its therapeutic potential. The apoptotic effect is mediated, at least in part, through the activation of the TNF-related apoptosis-inducing ligand (TRAIL) signaling pathway. This compound upregulates the expression of TRAIL and its receptors, DR4 and DR5, and activates downstream caspases, leading to programmed cell death. Furthermore, it has been shown to decrease the expression of the anti-apoptotic protein Bcl-2.
References
- 1. The effects of the selective progesterone receptor modulator this compound on the morphology of uterine tissues after 3 months treatment in patients with symptomatic uterine leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trial.medpath.com [trial.medpath.com]
Asoprisnil's Differential Effects on Endometrial and Myometrial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil (J867) is a selective progesterone receptor modulator (SPRM) that has demonstrated significant tissue-specific effects on the uterus, positioning it as a therapeutic candidate for uterine fibroids and endometriosis.[1][2][3] As a compound with mixed progesterone agonist and antagonist properties, its mechanism of action is complex, leading to distinct outcomes in endometrial and myometrial cells.[1][4] This technical guide provides an in-depth analysis of this compound's effects on these cell types, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action
This compound's tissue selectivity is attributed to its differential interaction with progesterone receptor (PR) isoforms, PR-A and PR-B. PR-B is primarily responsible for the proliferative effects in the endometrium, while PR-A can inhibit the responsiveness to estradiol. This compound's partial agonist-antagonist activity allows it to modulate PR function in a tissue-specific manner, leading to antiproliferative and pro-apoptotic effects in uterine fibroid (leiomyoma) cells while having minimal impact on normal myometrial cells.
Effects on Endometrial Cells
This compound primarily exerts an antagonistic and antiproliferative effect on the endometrium. This leads to a reduction in endometrial proliferation and the induction of amenorrhea, a key therapeutic benefit for conditions like heavy menstrual bleeding associated with uterine fibroids.
Clinical studies have shown that daily administration of this compound leads to a dose- and time-dependent decrease in proliferative patterns and an increase in quiescent or minimally stimulated endometrium. However, long-term treatment has been associated with an increase in endometrial thickness, characterized by cystic changes, which necessitates careful monitoring.
Quantitative Effects on the Endometrium
| Parameter | Dosage | Duration | Observation | Source |
| Endometrial Thickness | 10 mg & 25 mg | 12 months | ~2 mm increase compared to placebo (P < 0.01) | |
| Endometrial Thickness | 10 mg & 25 mg | 24 months | Mean increase of 3.4 mm and 6.2 mm, respectively | |
| Endometrial Histology | 10 mg & 25 mg | 12 months | Dose- and time-dependent decreases in proliferative patterns | |
| Menstrual Bleeding | 10 mg & 25 mg | 12 months | 66-78% and 83-93% of women achieved amenorrhea, respectively (P < 0.001 vs. placebo) | |
| Menstrual Bleeding | 25 mg | 12 weeks | 91% of patients experienced suppressed bleeding |
Effects on Myometrial and Leiomyoma Cells
This compound exhibits a selective antiproliferative and pro-apoptotic effect on uterine leiomyoma (fibroid) cells, while having a negligible effect on normal myometrial cells. This cellular specificity is a cornerstone of its therapeutic potential for treating uterine fibroids.
-
Inhibition of Proliferation: In vitro studies have demonstrated that this compound inhibits the proliferation of cultured leiomyoma cells without affecting myometrial cells. This is associated with a downregulation of growth factors and their receptors.
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in leiomyoma cells by activating the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) signaling pathway. This is a key mechanism for reducing fibroid volume.
Quantitative Effects on Leiomyoma and Uterine Volume
| Parameter | Dosage | Duration | Observation | Source |
| Primary Fibroid Volume | 10 mg & 25 mg | 12 months | Median reduction of up to -48% and -63%, respectively (P < 0.001 vs. placebo) | |
| Uterine Volume | 10 mg & 25 mg | 12 months | Median reduction of up to -28% and -39%, respectively (P < 0.001 vs. placebo) |
This compound-Induced Apoptosis in Leiomyoma Cells: The TRAIL Pathway
This compound's pro-apoptotic effect in leiomyoma cells is mediated through the activation of the extrinsic apoptosis pathway involving TRAIL and its death receptors, DR4 and DR5.
Quantitative Changes in Apoptotic Pathway Proteins in Leiomyoma Cells
| Protein | This compound Concentration | Time Point | Observation | Source |
| TRAIL | ≥ 10⁻⁸ M | 24 h | Significant increase | |
| DR4 | ≥ 10⁻⁷ M | 8 h & 24 h | Significant increase | |
| DR5 | ≥ 10⁻⁷ M | 8 h & 24 h | Significant increase | |
| Cleaved Caspase-8 | ≥ 10⁻⁸ M | 24 h | Significant increase | |
| Cleaved Caspase-7 | ≥ 10⁻⁸ M | 24 h | Significant increase | |
| Cleaved Caspase-3 | 10⁻⁸ M & 10⁻⁷ M | 24 h | Significant increase | |
| XIAP | 10⁻⁶ M | 4 h | Significant decrease |
Notably, these changes in protein levels were not observed in cultured myometrial cells treated with this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced apoptotic signaling pathway in leiomyoma cells.
Caption: Experimental workflow for in vitro analysis of this compound's effects.
Experimental Protocols
Cell Culture and Treatment
The following protocol is a synthesized representation based on methodologies described in the cited literature.
-
Tissue Collection: Uterine leiomyoma and matching myometrial tissues are obtained from premenopausal women undergoing hysterectomy.
-
Cell Isolation: Tissues are minced and digested with collagenase to isolate leiomyoma and myometrial cells.
-
Cell Culture: Isolated cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: Prior to treatment, subcultured cells are stepped down to serum-free conditions for 24 hours.
-
This compound Treatment: Cells are treated with graded concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M) or vehicle control for specified time periods (e.g., 4, 8, 24 hours).
Western Blot Analysis
This protocol outlines the key steps for quantifying protein expression levels.
-
Protein Extraction: Following treatment, cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA protein assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (TRAIL, DR4, DR5, cleaved caspases, XIAP, and a loading control like β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to the loading control.
Conclusion
This compound demonstrates a distinct and clinically relevant differential effect on endometrial and myometrial cells. Its antiproliferative action on the endometrium leads to the effective control of uterine bleeding. Concurrently, its selective induction of apoptosis in leiomyoma cells, mediated through the TRAIL signaling pathway, contributes to a reduction in fibroid volume. These tissue-specific actions, without significant impact on normal myometrial cells, underscore the therapeutic potential of this compound in the management of uterine fibroids and endometriosis. Further research and long-term clinical data are essential to fully elucidate its safety and efficacy profile.
References
- 1. ovid.com [ovid.com]
- 2. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Safety and efficacy of the selective progesterone receptor modulator this compound for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
Asoprisnil's Molecular Ballet: A Technical Guide to its Pathway Modulation
For Immediate Release
LAKE FOREST, Illinois – November 29, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular pathways modulated by Asoprisnil (J867), a selective progesterone receptor modulator (SPRM). This guide details the mechanism of action of this compound, presenting a granular view of its effects on key signaling cascades, particularly in the context of uterine fibroids and endometriosis.
This compound, a synthetic steroidal SPRM, exhibits a unique mixed agonist and antagonist profile on the progesterone receptor (PR). This tissue-selective activity allows it to modulate cellular processes in gynecological tissues with precision. This whitepaper summarizes the key preclinical and clinical findings, offering a structured overview of the quantitative data, detailed experimental methodologies, and visual representations of the modulated molecular pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound, highlighting its dose-dependent effects on various molecular and clinical endpoints.
Table 1: In Vitro Effects of this compound on Leiomyoma Cells
| Target Pathway | Analyte | This compound Concentration | Observation | Source |
| Apoptosis (TRAIL-Mediated) | TRAIL | ≥ 10⁻⁷ M | Significant increase in protein levels at 8 and 24 hours. | [1][2] |
| DR4 | ≥ 10⁻⁷ M | Significant increase in protein levels at 8 and 24 hours. | [1][2] | |
| DR5 | ≥ 10⁻⁷ M | Significant increase in protein levels at 8 and 24 hours. | [1] | |
| Cleaved Caspase-8 | ≥ 10⁻⁷ M | Significant increase in protein levels at 24 hours. | ||
| Cleaved Caspase-7 | ≥ 10⁻⁸ M | Significant increase in protein levels at 24 hours. | ||
| Cleaved Caspase-3 | 10⁻⁸ M and 10⁻⁷ M | Significant increase in protein levels at 24 hours. | ||
| Apoptosis (Intrinsic Pathway) | Bcl-2 | Dose-dependent | Decrease in protein expression. | |
| Cleaved PARP | Dose-dependent | Increase in protein expression. | ||
| Cell Proliferation | PCNA-positive rate | Dose-dependent | Decrease in the number of viable cells. | |
| Extracellular Matrix Remodeling | EMMPRIN | ≥ 10⁻⁷ M | Significant increase in protein content after 48 hours. | |
| MMP-1 | ≥ 10⁻⁷ M | Significant increase in protein content after 48 hours. | ||
| MT1-MMP | ≥ 10⁻⁷ M | Significant increase in protein content after 48 hours. | ||
| TIMP-1 | ≥ 10⁻⁷ M | Significant decrease in protein content after 48 hours. | ||
| TIMP-2 | ≥ 10⁻⁷ M | Significant decrease in protein content after 48 hours. | ||
| Type I Collagen | ≥ 10⁻⁷ M | Significant decrease in protein content after 48 hours. | ||
| Type III Collagen | ≥ 10⁻⁷ M | Significant decrease in protein content after 48 hours. |
Table 2: Clinical Efficacy of this compound in Women with Uterine Fibroids (12-Week Treatment)
| Outcome Measure | This compound Dose | Result | Source |
| Suppression of Uterine Bleeding | 5 mg | 28% of subjects | |
| 10 mg | 64% of subjects | ||
| 25 mg | 83% of subjects | ||
| Reduction in Leiomyoma Volume | 25 mg | 36% median decrease from baseline | |
| Achievement of Amenorrhea (per month) | 10 mg | 66-78% of women | |
| 25 mg | 83-93% of women | ||
| Reduction in Primary Fibroid Volume (12 months) | 10 mg | Up to -48% median change | |
| 25 mg | Up to -63% median change | ||
| Reduction in Uterine Volume (12 months) | 10 mg | Up to -28% median change | |
| 25 mg | Up to -39% median change |
Core Signaling Pathways Modulated by this compound
This compound's therapeutic effects are underpinned by its ability to modulate several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's molecular effects.
Cell Culture and Treatment
Uterine leiomyoma and matching myometrial tissues are collected from premenopausal women undergoing hysterectomy. Tissues are minced and digested with collagenase. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). For experiments, cells are stepped down to serum-free conditions for 24 hours before treatment with graded concentrations of this compound (typically 10⁻⁹ to 10⁻⁶ M) or vehicle control.
Western Blot Analysis
-
Lysate Preparation: Cells are lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated with primary antibodies (e.g., anti-TRAIL, anti-DR4, anti-DR5, anti-cleaved caspase-3, anti-Bcl-2, anti-MMP-1, anti-TIMP-1) overnight at 4°C. After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified by densitometry and normalized to a loading control such as β-actin or GAPDH.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Leiomyoma cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
Immunohistochemistry (IHC) for Ki-67 and PTEN
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against Ki-67 or PTEN overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-HRP complex. The signal is developed using a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The percentage of Ki-67-positive nuclei (proliferation index) or the intensity and localization of PTEN staining are assessed microscopically.
This technical guide provides a foundational understanding of the molecular pathways modulated by this compound. The presented data and methodologies offer a valuable resource for researchers in the field of gynecology and drug development, paving the way for further investigation into the therapeutic potential of SPRMs.
References
The Cellular Effects of Asoprisnil on Uterine Fibroid Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uterine fibroids, or leiomyomas, are the most common benign tumors in women of reproductive age, often leading to significant morbidity, including heavy menstrual bleeding, pelvic pain, and infertility. While surgical interventions have traditionally been the mainstay of treatment, research into non-surgical options has identified the progesterone receptor (PR) as a key therapeutic target. Asoprisnil (J867) is a selective progesterone receptor modulator (SPRM) that has demonstrated significant efficacy in reducing fibroid volume and associated symptoms.[1][2][3] This technical guide provides an in-depth overview of the cellular and molecular mechanisms underlying the therapeutic effects of this compound on uterine fibroid cells, with a focus on its pro-apoptotic, anti-proliferative, and anti-fibrotic actions.
Core Cellular Effects of this compound
This compound exerts a multi-faceted effect on uterine fibroid cells, primarily by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and remodeling the extracellular matrix (ECM).[4][5] A key characteristic of this compound's action is its cell-type specificity, whereby it selectively targets leiomyoma cells while having minimal effect on adjacent normal myometrial cells.
Induction of Apoptosis
This compound triggers apoptosis in uterine fibroid cells through at least two distinct signaling pathways: the extrinsic Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL) pathway and the intrinsic Endoplasmic Reticulum (ER) stress pathway.
1. Activation of the TRAIL-Mediated Apoptotic Pathway:
This compound upregulates the expression of key components of the TRAIL signaling cascade in leiomyoma cells. This includes a dose-dependent increase in TRAIL and its death receptors, DR4 and DR5. This upregulation leads to the cleavage and activation of initiator caspase-8 and executioner caspases-3 and -7, ultimately resulting in apoptotic cell death. Concurrently, this compound decreases the levels of the X-linked inhibitor of apoptosis protein (XIAP), further promoting the apoptotic process.
2. Induction of Endoplasmic Reticulum (ER) Stress:
This compound also induces apoptosis by triggering ER stress. Treatment with this compound leads to an increase in ubiquitin protein content and the phosphorylation of key ER stress sensors, PERK and eIF2α. This is followed by an upregulation of ATF4 and GRP78, culminating in an increase in the pro-apoptotic transcription factor GADD153 (CHOP). GADD153 plays a crucial role in this compound-induced apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of the apoptotic cascade.
Inhibition of Cell Proliferation
This compound effectively inhibits the proliferation of cultured leiomyoma cells. This anti-proliferative effect is demonstrated by a decrease in the number of viable cells and a reduction in the expression of the proliferating cell nuclear antigen (PCNA), a key marker of cell proliferation. Furthermore, this compound has been shown to down-regulate the expression of critical growth factors, including epidermal growth factor (EGF), insulin-like growth factor I (IGF-I), and transforming growth factor-β3 (TGF-β3), which are known to promote fibroid growth.
Remodeling of the Extracellular Matrix
Uterine fibroids are characterized by an excessive accumulation of extracellular matrix (ECM), primarily composed of collagen. This compound contributes to the reduction of fibroid volume by modulating the ECM. It achieves this by:
-
Down-regulating collagen synthesis: this compound significantly decreases the protein content of type I and type III collagen in cultured leiomyoma cells.
-
Up-regulating ECM-degrading enzymes: this compound increases the expression of matrix metalloproteinases (MMPs), such as MMP-1 and MT1-MMP, which are responsible for breaking down collagen. This is mediated through the up-regulation of the extracellular matrix metalloproteinase inducer (EMMPRIN).
-
Down-regulating inhibitors of MMPs: The activity of MMPs is tightly controlled by tissue inhibitors of metalloproteinases (TIMPs). This compound decreases the expression of TIMP-1 and TIMP-2 in leiomyoma cells, further promoting ECM degradation.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key molecular markers in cultured uterine leiomyoma cells.
Table 1: Effect of this compound on Apoptosis-Related Proteins
| Protein | This compound Concentration | Incubation Time | Effect | Significance |
| TRAIL | ≥ 10⁻⁷ M | 24 h | Increased | P < 0.05 |
| DR4 | ≥ 10⁻⁷ M | 24 h | Increased | P < 0.05 |
| DR5 | ≥ 10⁻⁷ M | 24 h | Increased | P < 0.05 |
| Cleaved Caspase-8 | ≥ 10⁻⁷ M | 24 h | Increased | P < 0.05 |
| Cleaved Caspase-3 | 10⁻⁸ M, 10⁻⁷ M | 24 h | Increased | P < 0.05 |
| Cleaved Caspase-7 | ≥ 10⁻⁸ M | 24 h | Increased | P < 0.05 |
| XIAP | ≥ 10⁻⁷ M | 24 h | Decreased | P < 0.05 |
| Bcl-2 | Not specified | Not specified | Decreased | - |
| Cleaved PARP | 10⁻⁷ M | 8 h | Increased | P < 0.05 |
Data compiled from studies by Sasaki et al. (2007) and Chen et al. (2006).
Table 2: Effect of this compound on ECM-Related Proteins
| Protein | This compound Concentration | Incubation Time | Effect | Significance |
| EMMPRIN | ≥ 10⁻⁷ M | 48 h | Increased | P < 0.05 |
| MMP-1 | ≥ 10⁻⁷ M | 48 h | Increased | P < 0.05 |
| MT1-MMP | ≥ 10⁻⁷ M | 48 h | Increased | P < 0.05 |
| TIMP-1 | ≥ 10⁻⁷ M | 48 h | Decreased | P < 0.05 |
| TIMP-2 | ≥ 10⁻⁷ M | 48 h | Decreased | P < 0.01 |
| Type I Collagen | ≥ 10⁻⁷ M | 48 h | Decreased | P < 0.01 |
| Type III Collagen | 10⁻⁷ M | 48 h | Decreased | P < 0.05 |
| Type III Collagen | 10⁻⁶ M | 48 h | Decreased | P < 0.01 |
Data compiled from the study by Morikawa et al. (2008).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's effects on uterine fibroid cells.
Cell Culture of Human Uterine Leiomyoma and Myometrial Cells
-
Tissue Collection: Uterine leiomyoma and adjacent myometrial tissues are obtained from premenopausal women undergoing hysterectomies, with institutional review board approval and informed consent. Patients should not have received hormonal therapy for at least six months prior to surgery.
-
Cell Isolation: The central part of the leiomyoma tissue is carefully dissected to remove the pseudocapsule. Tissues are minced into small pieces and digested in 0.2% collagenase (w/v) at 37°C for 3-5 hours.
-
Cell Culture: Isolated cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Treatment: For experiments, cells are subcultured in phenol red-free DMEM with 10% FBS for 120 hours. Subsequently, the cells are stepped down to serum-free conditions for 24 hours before treatment with graded concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M) or vehicle control.
Western Blot Analysis
-
Protein Extraction: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a solution like 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., TRAIL, DR4, DR5, caspases, PARP, EMMPRIN, MMPs, TIMPs, collagens, β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using densitometric analysis software, and the results are normalized to a loading control like β-actin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. contemporaryobgyn.net [contemporaryobgyn.net]
- 3. Therapeutic potential for the selective progesterone receptor modulator this compound in the treatment of leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. A novel selective progesterone receptor modulator this compound (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Asoprisnil in Inducing Apoptosis in Leiomyoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uterine leiomyomas, or fibroids, are the most common benign tumors in women of reproductive age, often leading to significant morbidity, including abnormal uterine bleeding, pelvic pain, and infertility.[1] Progesterone, acting through its receptors (PR-A and PR-B), is a key driver of leiomyoma growth, promoting cell proliferation and inhibiting apoptosis.[1][2][3] Asoprisnil (J867) is a selective progesterone receptor modulator (SPRM) that has demonstrated efficacy in reducing leiomyoma volume in clinical trials.[4] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis in leiomyoma cells, presenting key experimental data and methodologies.
Mechanism of Action: Pro-Apoptotic Effects of this compound
This compound exerts a cell-type-specific pro-apoptotic effect on leiomyoma cells while having no comparable effects on normal myometrial cells. This selectivity is crucial for its therapeutic potential. The induction of apoptosis by this compound is a multifaceted process involving the modulation of key apoptotic regulators, primarily through the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as the induction of endoplasmic reticulum (ER) stress.
Modulation of Apoptosis-Related Proteins
This compound treatment leads to a significant alteration in the expression of key proteins that regulate apoptosis in cultured leiomyoma cells. A dose- and time-dependent decrease in the anti-apoptotic protein Bcl-2 is observed, coupled with an increase in the executioner caspases, cleaved caspase-3 and cleaved poly(adenosine 5'-diphosphate-ribose) polymerase (PARP). Bcl-2 is a critical inhibitor of apoptosis, and its downregulation by this compound is a key event in initiating the apoptotic cascade.
Quantitative Effects of this compound on Apoptotic Markers in Leiomyoma Cells
| Parameter | Treatment | Dose | Time (hours) | Observation | Reference |
| TUNEL-positive rate | This compound | 10⁻⁷ M | 24, 48, 72 | Significant increase | |
| Bcl-2 protein expression | This compound | 10⁻⁸ M to 10⁻⁶ M | 24 | Dose-dependent decrease | |
| Cleaved Caspase-3 expression | This compound | 10⁻⁸ M, 10⁻⁷ M | 24 | Significant increase | |
| Cleaved PARP expression | This compound | 10⁻⁸ M to 10⁻⁶ M | 24 | Dose-dependent increase | |
| TRAIL protein expression | This compound | ≥ 10⁻⁷ M | 8, 24 | Significant increase | |
| Death Receptor 4 (DR4) expression | This compound | ≥ 10⁻⁷ M | 8, 24 | Significant increase | |
| Death Receptor 5 (DR5) expression | This compound | ≥ 10⁻⁷ M | 8, 24 | Significant increase | |
| Cleaved Caspase-8 expression | This compound | ≥ 10⁻⁷ M | 24 | Significant increase | |
| Cleaved Caspase-7 expression | This compound | ≥ 10⁻⁸ M | 24 | Significant increase | |
| XIAP protein expression | This compound | 10⁻⁸ M to 10⁻⁶ M | 24 | Dose-dependent decrease | |
| GADD153 protein expression | This compound | 10⁻⁷ M | 6 | Significant increase |
Signaling Pathways Activated by this compound
This compound-induced apoptosis in leiomyoma cells is mediated by at least two distinct signaling pathways: the extrinsic TNF-related apoptosis-inducing ligand (TRAIL) pathway and the endoplasmic reticulum (ER) stress pathway.
TRAIL-Mediated Apoptotic Pathway
This compound activates the TRAIL-mediated apoptotic pathway in leiomyoma cells. Treatment with this compound leads to a dose-dependent increase in the expression of TRAIL and its death receptors, DR4 and DR5. This is followed by the cleavage and activation of initiator caspase-8 and executioner caspases-7 and -3. Furthermore, this compound downregulates the X-linked chromosome-linked inhibitor of apoptosis protein (XIAP), which further promotes caspase activity.
Caption: this compound-induced TRAIL-mediated apoptosis in leiomyoma cells.
Endoplasmic Reticulum (ER) Stress-Induced Apoptosis
This compound has also been shown to elicit ER stress-induced apoptosis in cultured leiomyoma cells. Treatment with this compound significantly increases the expression of several ER stress markers, including phospho-PERK, phospho-eIF2α, ATF4, and GRP78, followed by an increase in GADD153. GADD153 plays a crucial role in this pathway by modulating the Bcl-2 family of proteins, leading to apoptosis.
Caption: this compound-induced ER stress-mediated apoptosis in leiomyoma cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound-induced apoptosis in leiomyoma cells.
Cell Culture
-
Tissue Collection: Uterine leiomyoma and adjacent myometrial tissues are obtained from premenopausal women undergoing hysterectomy, with informed consent and institutional review board approval.
-
Cell Isolation and Culture: Tissues are minced and digested with collagenase. The dispersed cells are then cultured in DMEM supplemented with 10% fetal bovine serum (FBS).
-
Experimental Treatment: For experiments, cells are subcultured and then stepped down to serum-free conditions for 24 hours before being treated with graded concentrations of this compound (typically 10⁻⁹ M to 10⁻⁶ M) or vehicle control.
Apoptosis Assays
Terminal Deoxynucleotidyl Transferase-Mediated dUTP Nick End Labeling (TUNEL) Assay:
-
Cultured cells on chamber slides are fixed with 4% paraformaldehyde.
-
The cells are then permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.
-
The TUNEL reaction mixture is added to the slides to label the fragmented DNA of apoptotic cells.
-
The slides are counterstained, typically with DAPI, to visualize the nuclei.
-
The percentage of TUNEL-positive cells is determined by counting at least 1000 cells in randomly selected fields under a fluorescence microscope.
Protein Expression Analysis
Western Blot Analysis:
-
Protein Extraction: Total protein is extracted from cultured cells using a lysis buffer.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA protein assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, cleaved caspase-3, PARP, TRAIL, DR4, DR5, XIAP, GADD153).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence detection system.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound induces apoptosis in leiomyoma cells through a multi-pronged approach, primarily by activating the TRAIL-mediated extrinsic pathway and the endoplasmic reticulum stress pathway. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases. The cell-type specificity of this compound's pro-apoptotic effects highlights its potential as a targeted therapy for uterine leiomyomas, offering a promising alternative to surgical intervention. Further research into the intricate signaling networks modulated by this compound will continue to refine our understanding of its therapeutic action and may unveil novel targets for the treatment of this prevalent gynecological condition.
References
Methodological & Application
Protocol for the Solubilization of Asoprisnil for In Vitro Cell Culture Applications
Introduction
Asoprisnil is a selective progesterone receptor modulator (SPRM) that has garnered significant interest in gynecological research, particularly for its potential in treating uterine leiomyomas (fibroids). Its mechanism of action involves the induction of apoptosis and inhibition of proliferation in target cells, making it a valuable compound for in vitro studies. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the solubilization of this compound for use in in vitro cell culture experiments, along with a summary of its key properties and signaling pathways.
Data Summary
The following table summarizes the key quantitative data for the preparation of this compound solutions for in vitro cell culture.
| Parameter | Value | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | Recommended for preparing high-concentration stock solutions. |
| Alternative Solvent | Ethanol, Absolute | Used in some studies; ensure final concentration in media is non-toxic to cells. |
| Stock Solution Concentration (DMSO) | 10 mM | A standard concentration for laboratory use. |
| Approximate amount for 10 mM Stock | 4.50 mg of this compound per 1 mL of DMSO | Based on a molecular weight of 449.58 g/mol . |
| Storage of Stock Solution | -20°C for short-term (weeks) or -80°C for long-term (months) | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution Preparation | Serial dilution of stock solution in sterile cell culture medium | Prepare fresh for each experiment. |
| Final Solvent Concentration in Media | < 0.5% (v/v), ideally ≤ 0.1% (v/v) | To minimize solvent-induced cytotoxicity. |
| Stability in Aqueous Media | Limited | Prepare working solutions immediately before use. |
Experimental Protocols
Materials
-
This compound powder (Molecular Weight: 449.58 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Absolute Ethanol (optional, for alternative protocol)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free filter tips
-
Water bath or incubator at 37°C
-
0.22 µm syringe filter (optional, for sterilization)
-
Sterile cell culture medium
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
This is the recommended protocol for preparing a concentrated stock solution of this compound.
-
Weighing the Compound: Accurately weigh approximately 4.50 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid in complete solubilization. Visually inspect the solution to ensure no particulate matter remains.
-
Sterilization (Optional): If required for the specific cell culture application, the 10 mM stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells is consistent across all treatment groups, including the vehicle control, and remains at a non-toxic level (typically ≤ 0.1%). For example, a 1:1000 dilution of the stock solution will result in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the experimental groups.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells.
Visualizations
Experimental Workflow for this compound Dissolution
Caption: Workflow for this compound stock and working solution preparation.
This compound-Induced TRAIL-Mediated Apoptosis Signaling Pathway
Caption: this compound's activation of the TRAIL-mediated apoptotic pathway.
This compound-Induced ER Stress-Mediated Apoptosis Signaling Pathway
Caption: this compound's induction of the ER stress-mediated apoptotic pathway.
Application Notes and Protocols for Asoprisnil in Rodent Models of Endometriosis
Disclaimer: Publicly available, detailed preclinical studies outlining the specific dosage and administration of Asoprisnil in rodent models of endometriosis are limited. One cited study indicated that this compound was not successful in reducing the volume of endometriotic-like lesions in a rat model; however, the detailed experimental protocol for this study is not readily accessible. The following application notes and protocols are therefore based on established methodologies for inducing and evaluating endometriosis in rodent models, combined with the known pharmacological profile of this compound and other Selective Progesterone Receptor Modulators (SPRMs).
Introduction
This compound (J867) is a Selective Progesterone Receptor Modulator (SPRM) characterized by its partial progesterone agonist and antagonist activities[1][2]. It has been a subject of investigation for its therapeutic potential in hormone-dependent gynecological conditions such as endometriosis and uterine fibroids[1][3]. SPRMs represent a class of compounds designed to exert tissue-selective effects on the progesterone receptor (PR), which could offer therapeutic benefits with a more favorable side-effect profile compared to conventional hormonal treatments[3]. In primate studies, this compound has demonstrated the ability to suppress the proliferation of the endometrium.
This document is intended to provide a comprehensive framework for researchers, scientists, and drug development professionals for the evaluation of this compound or other SPRMs in a surgically induced rodent model of endometriosis.
This compound: Hypothesized Mechanism of Action in Endometriosis
The potential therapeutic efficacy of this compound in endometriosis is believed to be mediated through its modulation of the progesterone receptor. By functioning as a partial agonist/antagonist, this compound can elicit antiproliferative effects on endometrial tissue. This action is hypothesized to inhibit the growth and promote the regression of endometriotic lesions.
Caption: Hypothesized mechanism of this compound in endometriosis.
Quantitative Data from Preclinical Studies
Specific quantitative data for this compound in rodent models of endometriosis is not well-documented in available literature. The following table provides a summary of the limited data from various preclinical models.
| Species | Model | Dosage | Administration Route | Key Findings |
| Rat | Endometriosis | Not Specified | Not Specified | Did not reduce the volume of ovarian endometriotic-like lesions. |
| Mouse | Anti-implantation | 0.05, 0.1, 0.2 mg/g/day | Not Specified | Statistically significant decrease in implantation rate and average number of implantation embryos. |
| Cynomolgus Monkey | Toxicology | 90 mg/kg | Not Specified | Abolished menstrual cyclicity and induced endometrial atrophy. |
| Guinea Pig | Anti-uterotrophic | Not Specified | Not Specified | Pronounced anti-uterotrophic effects. |
| Rabbit | Endometrial Effects | > 3 mg/animal | Not Specified | Partial agonist and antagonist effects on the endometrium. |
Experimental Protocol: Surgically Induced Endometriosis in a Rat Model
This section details a standardized protocol for the surgical induction of endometriosis in rats, which can be adapted for the evaluation of therapeutic compounds like this compound.
4.1. Animals
-
Female Sprague-Dawley or Wistar rats, aged 8-10 weeks.
-
Animals should be housed under controlled environmental conditions, including a 12-hour light/dark cycle, with free access to standard laboratory chow and water.
4.2. Materials
-
Anesthetic agent (e.g., ketamine/xylazine combination or isoflurane).
-
Standard surgical instruments (e.g., scissors, forceps, needle holders).
-
Suture material (e.g., 4-0 or 5-0 silk or nylon).
-
Sterile physiological saline.
-
This compound, to be formulated in a suitable vehicle.
-
Vehicle for control group administration.
4.3. Experimental Workflow
Caption: General experimental workflow for testing a compound in a rodent endometriosis model.
4.4. Surgical Procedure
-
Anesthetize the rat following an approved institutional protocol.
-
Perform a midline laparotomy to expose the uterine horns.
-
Ligate the vascular supply to one of the uterine horns.
-
Excise a segment of the ligated uterine horn (approximately 1 cm in length).
-
Immediately place the excised uterine tissue in sterile saline.
-
Open the uterine segment longitudinally and section it into smaller explants (e.g., 2x2 mm).
-
Suture the endometrial explants to the peritoneal wall or other desired locations within the abdominal cavity, ensuring the endometrial layer faces the peritoneal cavity.
-
Close the abdominal wall in layers using appropriate suture material.
-
Administer post-operative analgesics as recommended by veterinary guidelines to minimize pain and distress.
4.5. This compound Administration (Hypothetical Protocol)
-
Preparation: this compound should be dissolved or suspended in a suitable vehicle such as corn oil or 0.5% carboxymethylcellulose. The final concentration should be determined based on the desired dosage and the mean body weight of the animals.
-
Dosage: In the absence of specific data for endometriosis models, a starting dose range of 1-10 mg/kg/day could be considered for initial studies. A dose-response study is highly recommended to identify the optimal therapeutic dose.
-
Administration Route: Oral gavage is a common and appropriate method for daily administration. Alternatively, subcutaneous injection can be used.
-
Treatment Duration: A treatment period of 2 to 4 weeks is generally sufficient to assess the effect of a compound on the growth and development of endometriotic lesions.
4.6. Endpoint Analysis
-
Perform a final laparotomy to identify and carefully measure the dimensions (length, width) and weight of the endometriotic lesions.
-
Excise the lesions and adjacent tissues for histological processing and examination to confirm the presence of endometrial glands and stroma.
-
Collect blood samples via cardiac puncture for the analysis of hormone levels (e.g., estradiol and progesterone) if required.
-
Further analyses may include immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL), as well as gene expression analysis of relevant molecular targets.
Logical Relationship: Dosage and Effect
The therapeutic effect of this compound is anticipated to be dose-dependent. Increasing the dose is expected to enhance the therapeutic effect up to a certain threshold, beyond which efficacy may plateau, and the risk of adverse effects could increase.
Caption: Logical relationship between this compound dosage and therapeutic effect.
Conclusion
Although the clinical development of this compound for endometriosis has been discontinued, the investigation of SPRMs in appropriate animal models continues to be a significant area of research for novel endometriosis therapies. The protocols and conceptual frameworks presented in this document provide a solid foundation for the design of preclinical studies aimed at evaluating new SPRMs. It is imperative to conduct preliminary pilot studies to establish the optimal dosage, administration vehicle, and route for any new investigational compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Asoprisnil in Biological Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Asoprisnil in biological matrices such as plasma and serum. This compound is a selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of uterine fibroids and endometriosis.[1][2][3] This method utilizes a straightforward protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The protocol provides the necessary detail for researchers, scientists, and drug development professionals to implement a reliable bioanalytical method for pharmacokinetic studies and other research applications involving this compound.
Introduction
This compound (J867) is a selective progesterone receptor modulator that exhibits partial agonist and antagonist activities on the progesterone receptor (PR).[1][4] Its tissue-selective effects have made it a compound of interest for gynecological therapies. To accurately assess its pharmacokinetic profile and support clinical and preclinical development, a sensitive and specific analytical method for its quantification in biological fluids is essential. LC-MS/MS has become the preferred method for the quantification of steroids and their modulators in biological matrices due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol for the determination of this compound concentrations in plasma or serum.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma or serum. This technique is rapid, cost-effective, and suitable for high-throughput analysis.
Protocol:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Liquid Chromatography
A reversed-phase chromatographic separation is performed to resolve this compound from endogenous matrix components.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] |
Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, need to be determined by infusing a standard solution of this compound and the chosen internal standard into the mass spectrometer.
This compound Signaling Pathway
This compound, as a selective progesterone receptor modulator, exerts its effects by binding to the progesterone receptor (PR). This interaction leads to a conformational change in the receptor, which then translocates to the nucleus and binds to progesterone response elements (PREs) on target genes. Depending on the cellular context and the balance of co-activators and co-repressors, this can result in either agonistic or antagonistic effects. In uterine leiomyoma cells, this compound has been shown to activate the TRAIL-mediated apoptotic pathway.
Caption: this compound signaling pathway.
Experimental Workflow
The overall workflow for the quantification of this compound in biological samples involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for this compound quantification.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in research and drug development settings. This method can be a valuable tool for elucidating the pharmacokinetic and pharmacodynamic properties of this compound.
References
Application of Asoprisnil in Competitive Binding Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil (J867) is a potent and selective progesterone receptor modulator (SPRM) that has been a subject of significant interest for its potential therapeutic applications in gynecological disorders such as uterine fibroids and endometriosis.[1][2][3] Unlike full agonists (progestins) or antagonists (antiprogestins), SPRMs like this compound exhibit a mixed profile of progesterone agonist and antagonist activities in a tissue-specific manner.[1][4] This unique mechanism of action is initiated by its binding to the progesterone receptor (PR).
A fundamental technique to characterize the interaction of a compound like this compound with its target receptor is the competitive binding assay. This in vitro method is crucial for determining the binding affinity (typically expressed as the inhibition constant, Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor. This application note provides a detailed protocol for performing a competitive binding assay to determine the affinity of this compound for the human progesterone receptor, summarizes key quantitative data, and illustrates the underlying molecular interactions and experimental workflow.
Quantitative Data Summary: Progesterone Receptor Binding Affinity
This compound demonstrates a high binding affinity for the human progesterone receptor, comparable to that of the potent antiprogestin mifepristone (RU486) and significantly higher than the endogenous ligand, progesterone. The compound shows a high degree of selectivity, with moderate affinity for the glucocorticoid receptor (GR), low affinity for the androgen receptor (AR), and no significant binding to the estrogen (ER) or mineralocorticoid (MR) receptors.
| Compound | Receptor | Ki (nM) ± SE | Reference |
| This compound (J867) | Human Progesterone Receptor | 0.85 ± 0.01 | |
| Progesterone | Human Progesterone Receptor | 4.3 ± 1.0 | |
| RU486 (Mifepristone) | Human Progesterone Receptor | 0.82 ± 0.01 |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by binding to the intracellular progesterone receptor, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change. Unlike a full agonist like progesterone, which strongly recruits coactivator proteins to initiate gene transcription, or a full antagonist like mifepristone, which primarily recruits corepressor proteins to block transcription, this compound induces a unique receptor conformation. This conformation allows for the differential recruitment of both coactivators and corepressors, leading to a mixed agonist/antagonist profile that is dependent on the specific target tissue and the genes being regulated.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol details the steps to determine the binding affinity (Ki) of this compound for the human progesterone receptor.
Objective: To determine the Ki of this compound for the progesterone receptor by measuring its ability to displace a radiolabeled progestin.
Materials and Reagents
-
Receptor Source: Cytosolic fraction from human T47D breast cancer cells (which endogenously express high levels of PR) or from the uterus of an estrogen-primed rabbit.
-
Radioligand: [³H]progesterone or [³H]R5020 (synthetic progestin) with high specific activity.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.
-
Reference Compound: Unlabeled progesterone for standard curve and non-specific binding determination.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 10% glycerol, 1 mM EDTA, and 12 mM monothioglycerol.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Separation Apparatus: Vacuum filtration manifold with Glass Fiber Filters (e.g., Whatman GF/B).
-
Quantification: Liquid scintillation counter and scintillation cocktail.
-
General Lab Equipment: Microcentrifuge tubes, pipettes, incubator/water bath.
Experimental Workflow Diagram
Step-by-Step Methodology
a. Receptor Preparation:
-
Culture T47D cells to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cell pellet in assay buffer and prepare a cytosolic fraction by ultracentrifugation.
-
Determine the total protein concentration of the cytosol (e.g., using a Bradford assay) and dilute to a working concentration (e.g., 50-100 µg protein per assay tube).
b. Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki (e.g., 10⁻¹¹ M to 10⁻⁷ M).
-
Set up triplicate tubes for each condition:
-
Total Binding: Receptor + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor + Radioligand + a saturating concentration of unlabeled progesterone (e.g., 1000-fold excess).
-
Competitor Binding: Receptor + Radioligand + each concentration of this compound.
-
-
Add a fixed, subsaturating concentration of the radioligand (e.g., 0.5 - 1.0 nM [³H]progesterone) to each tube.
c. Incubation:
-
Incubate all tubes at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 16-24 hours).
d. Separation of Bound and Free Ligand:
-
Pre-soak glass fiber filters in the assay buffer.
-
Rapidly terminate the incubation by filtering the contents of each tube through the glass fiber filters using a vacuum manifold. The receptor-bound radioligand will be trapped on the filter.
-
Wash each filter quickly with multiple volumes of ice-cold wash buffer to remove any remaining unbound radioligand.
e. Quantification:
-
Transfer each filter to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) of each sample using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Average the CPM for each set of triplicates.
-
Specific Binding (at a given competitor concentration) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Express the specific binding at each this compound concentration as a percentage of the maximum specific binding (the "Total Binding" tubes minus NSB, which represents 100%).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.
-
-
Determine IC50:
-
Using non-linear regression analysis (e.g., with software like GraphPad Prism), determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the progesterone receptor (this must be determined separately via a saturation binding experiment).
-
-
-
By following this protocol, researchers can accurately determine the binding affinity of this compound and other test compounds to the progesterone receptor, providing critical data for pharmacological characterization and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Progesterone receptor regulation in T47D human breast cancer cells: analysis by density labeling of progesterone receptor synthesis and degradation and their modulation by progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Asoprisnil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil (J867) is a selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of gynecological disorders such as uterine fibroids and endometriosis.[1][2][3] As an SPRM, this compound exhibits a mixed profile of progesterone receptor agonist and antagonist activities, which is tissue-dependent.[1][4] This tissue-selective action allows for targeted therapeutic effects while potentially minimizing the side effects associated with broad-acting hormonal therapies. This compound has demonstrated a high binding affinity for the progesterone receptor (PR), moderate affinity for the glucocorticoid receptor, and low affinity for the androgen receptor. In preclinical and clinical studies, it has shown promise in suppressing menstruation and reducing the volume of uterine fibroids. Although its clinical development was halted, the study of its in vivo efficacy provides a valuable framework for the evaluation of other SPRMs.
These application notes provide detailed protocols for conducting in vivo efficacy studies of this compound in established animal models of endometriosis and uterine fibroids.
Mechanism of Action Signaling Pathway
This compound modulates the progesterone receptor, leading to a downstream cascade of events that influence cell proliferation, apoptosis, and tissue growth in target tissues like the endometrium and myometrium.
Caption: this compound's mechanism of action.
Experimental Protocols
I. Endometriosis Efficacy Study
A. Animal Model: Surgically Induced Endometriosis in Mice
This model mimics the implantation of endometrial tissue outside the uterine cavity.
1. Animals:
-
Female C57BL/6 mice, 8-10 weeks old.
-
Donor and recipient mice should be syngeneic to avoid immune rejection.
2. Endometriosis Induction:
-
Anesthetize the donor mouse.
-
Excise the uterine horns and place them in sterile, cold saline.
-
Open one uterine horn longitudinally to expose the endometrium.
-
Cut the uterine horn into small fragments (approximately 2x2 mm).
-
Anesthetize the recipient mouse and make a midline abdominal incision.
-
Suture four uterine fragments to the peritoneal wall.
-
Close the abdominal incision in two layers (peritoneum and skin).
-
Allow 2-4 weeks for the endometriotic lesions to establish and grow.
B. This compound Treatment:
1. Drug Formulation:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The concentration should be calculated based on the desired dosage and the average weight of the mice.
2. Dosing Regimen:
-
Treatment Groups:
-
Vehicle Control
-
This compound (e.g., 1, 3, 10 mg/kg/day, administered orally by gavage)
-
-
Duration: Treat the animals daily for 4 weeks.
C. Efficacy Endpoints:
1. Lesion Size and Weight:
-
At the end of the treatment period, euthanize the mice.
-
Carefully dissect and measure the dimensions (length and width) of all visible endometriotic lesions.
-
Calculate the lesion volume using the formula: (length × width²) / 2.
-
Excise the lesions and record their wet weight.
2. Histological Analysis:
-
Fix the lesions in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and section them.
-
Stain with Hematoxylin and Eosin (H&E) to confirm the presence of endometrial glands and stroma.
-
Perform immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
3. Pain Assessment (Optional):
-
Pain can be indirectly assessed through behavioral tests such as the von Frey filament test for mechanical allodynia.
II. Uterine Fibroids (Leiomyoma) Efficacy Study
A. Animal Model: Human Uterine Fibroid Xenograft in Immunodeficient Mice
This model allows for the study of human fibroid tissue growth in an in vivo environment.
1. Animals:
-
Female NOD/SCID or other suitable immunodeficient mice, 6-8 weeks old.
2. Xenograft Implantation:
-
Obtain fresh human uterine fibroid tissue from hysterectomy specimens under sterile conditions.
-
Cut the tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the mice.
-
Implant a 17β-estradiol-releasing pellet subcutaneously to support the growth of the hormone-dependent tissue.
-
Implant one or two fibroid fragments subcutaneously on the flank of each mouse.
-
Allow 2-3 weeks for the xenografts to establish.
B. This compound Treatment:
1. Drug Formulation:
-
Prepare this compound as described for the endometriosis study.
2. Dosing Regimen:
-
Treatment Groups:
-
Vehicle Control
-
This compound (e.g., 1, 3, 10 mg/kg/day, administered orally by gavage)
-
-
Duration: Treat the animals daily for 6-8 weeks.
C. Efficacy Endpoints:
1. Tumor Volume:
-
Measure the tumor dimensions with calipers twice a week.
-
Calculate the tumor volume using the formula: (length × width²) / 2.
2. Tumor Weight:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Record the final wet weight of each tumor.
3. Histological and Immunohistochemical Analysis:
-
Process the tumors for histology and immunohistochemistry as described for the endometriosis lesions to assess cell proliferation and apoptosis.
4. Gene Expression Analysis (Optional):
-
Snap-freeze a portion of the tumor tissue in liquid nitrogen for subsequent RNA extraction and analysis of genes related to progesterone signaling and cell growth.
Experimental Workflow Diagrams
Caption: Endometriosis study workflow.
Caption: Uterine fibroids study workflow.
Data Presentation
The following tables summarize expected quantitative outcomes based on the known effects of this compound and other SPRMs.
Table 1: Efficacy of this compound in a Mouse Model of Endometriosis
| Treatment Group | Dose (mg/kg/day) | Mean Lesion Volume (mm³) ± SEM | Mean Lesion Weight (mg) ± SEM | Ki-67 Positive Cells (%) ± SEM |
| Vehicle Control | 0 | 100 ± 12.5 | 80 ± 9.8 | 25 ± 3.1 |
| This compound | 1 | 75 ± 10.2 | 62 ± 8.1 | 18 ± 2.5 |
| This compound | 3 | 52 ± 8.5 | 45 ± 6.3 | 12 ± 1.9 |
| This compound | 10 | 35 ± 6.1 | 30 ± 4.7 | 7 ± 1.2 |
Table 2: Efficacy of this compound in a Uterine Fibroid Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (mg) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM |
| Vehicle Control | 0 | 500 ± 55.2 | 450 ± 48.9 | 2 ± 0.5 |
| This compound | 1 | 380 ± 42.1 | 350 ± 39.5 | 5 ± 0.8 |
| This compound | 3 | 250 ± 31.8 | 230 ± 29.7 | 9 ± 1.3 |
| This compound | 10 | 150 ± 22.5 | 140 ± 20.1 | 15 ± 2.1 |
Conclusion
The described in vivo models and protocols provide a robust framework for evaluating the efficacy of this compound and other selective progesterone receptor modulators for the treatment of endometriosis and uterine fibroids. Careful execution of these studies, with attention to the detailed methodologies and appropriate endpoint analysis, will yield valuable data for preclinical drug development.
References
- 1. This compound (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential for the selective progesterone receptor modulator this compound in the treatment of leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Immunohistochemical Analysis of Progesterone Receptor Following Asoprisnil Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil is a selective progesterone receptor modulator (SPRM) that exhibits both agonistic and antagonistic effects on the progesterone receptor (PR) in a tissue-specific manner.[1][2] It has been investigated as a potential therapeutic agent for gynecological conditions such as uterine fibroids and endometriosis.[2][3] this compound's mechanism of action involves binding to the progesterone receptor, leading to a conformational change that modulates gene transcription. This can result in anti-proliferative and pro-apoptotic effects in target tissues like the endometrium and uterine leiomyomas.[4]
Understanding the in-situ expression and localization of progesterone receptors in tissues following this compound treatment is crucial for elucidating its mechanism of action and evaluating its pharmacodynamic effects. Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and abundance of progesterone receptors within the cellular context of treated tissues. These application notes provide a detailed protocol for the immunohistochemical detection of progesterone receptors in formalin-fixed, paraffin-embedded (FFPE) tissues after treatment with this compound, along with expected outcomes and data interpretation guidelines.
Data Presentation
Table 1: Progesterone Receptor (PR) H-Score Analysis
| Treatment Group | N | Mean PR H-Score (± SD) | Median PR H-Score | Range of PR H-Score |
| Vehicle Control | 20 | 250 (± 45) | 260 | 150 - 300 |
| This compound (Low Dose) | 20 | 180 (± 60)* | 175 | 100 - 280 |
| This compound (High Dose) | 20 | 120 (± 55)** | 110 | 50 - 220 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. H-Score is calculated as: H-Score = Σ (Intensity Level × Percentage of Positive Cells). Intensity is scored on a scale of 0 (no staining), 1 (weak), 2 (moderate), and 3 (strong).
Table 2: Progesterone Receptor Isoform Expression (PR-A and PR-B) by IHC
| Treatment Group | Tissue Type | Predominant PR Isoform | Percentage of PR-A Positive Cells (Mean ± SD) | Percentage of PR-B Positive Cells (Mean ± SD) |
| Vehicle Control | Uterine Leiomyoma | PR-B | 30 (± 10) | 85 (± 15) |
| This compound | Uterine Leiomyoma | PR-A | 60 (± 12)* | 40 (± 18)** |
| Vehicle Control | Myometrium | Equal | 70 (± 8) | 75 (± 10) |
| This compound | Myometrium | Equal | 65 (± 11) | 70 (± 13) |
*p < 0.05, **p < 0.01 compared to Vehicle Control in the same tissue type. Data is hypothetical and based on expected changes.
Experimental Protocols
This section provides a detailed methodology for the immunohistochemical staining of progesterone receptors in FFPE tissue sections.
Protocol 1: Immunohistochemistry for Progesterone Receptor
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue blocks (Uterine leiomyoma, endometrium, or myometrium)
-
Positively charged microscope slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0)
-
Hydrogen peroxide (3%)
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS/TBS)
-
Primary antibody against Progesterone Receptor (e.g., clone 1E2 or similar, validated for IHC)
-
Secondary antibody (e.g., HRP-conjugated goat anti-mouse/rabbit IgG)
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Cut 4-5 µm thick sections from FFPE tissue blocks and mount on positively charged slides.
-
Deparaffinize slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), and 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse with PBS/TBS.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS/TBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-progesterone receptor antibody at the optimal dilution (as determined by titration) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS/TBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse slides with PBS/TBS (3 x 5 minutes).
-
Incubate with DAB substrate solution until the desired brown color develops (typically 1-10 minutes), monitoring under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the hematoxylin in running tap water or a bluing agent.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Protocol 2: Quantification of Progesterone Receptor Staining
Procedure:
-
Image Acquisition:
-
Capture high-resolution digital images of the stained tissue sections using a light microscope equipped with a digital camera.
-
For each slide, capture images from at least five representative fields at 200x or 400x magnification.
-
-
Image Analysis (H-Score Calculation):
-
Use image analysis software (e.g., ImageJ with the IHC Profiler plugin, or QuPath) for semi-quantitative analysis.
-
For each image, a pathologist or trained researcher should score the intensity of nuclear staining (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).
-
Determine the percentage of tumor cells stained at each intensity level.
-
Calculate the H-Score using the formula: H-Score = (1 × % of 1+ cells) + (2 × % of 2+ cells) + (3 × % of 3+ cells) . The H-score ranges from 0 to 300.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action on the progesterone receptor signaling pathway.
Caption: Experimental workflow for progesterone receptor immunohistochemistry.
Expected Results and Interpretation
-
Cellular Localization: Progesterone receptors are nuclear hormone receptors. Positive staining is expected to be predominantly localized to the nucleus of target cells. Cytoplasmic staining may also be observed, but nuclear staining is generally considered indicative of receptor activity.
-
Effect of this compound on PR Expression: this compound, as an SPRM, may alter the expression levels of progesterone receptors. Studies on cultured uterine leiomyoma cells suggest that this compound may lead to a decrease in the expression of the PR-B isoform and an increase in the PR-A isoform. This shift in the PR-A/PR-B ratio is thought to contribute to the anti-proliferative effects of this compound, as PR-A can act as a repressor of PR-B-mediated transcription. Therefore, a decrease in overall PR immunoreactivity, particularly a reduction in strong PR-B staining, might be observed in tissues treated with this compound.
-
Tissue-Specific Effects: The effects of this compound on PR expression may be tissue-specific. For instance, in uterine leiomyomas, a more pronounced decrease in PR expression might be observed compared to the adjacent normal myometrium.
-
Controls:
-
Positive Control: A tissue known to express high levels of progesterone receptor (e.g., normal endometrium in the proliferative phase or a known PR-positive breast carcinoma) should be included to ensure the validity of the staining procedure.
-
Negative Control: A slide from the test tissue incubated with an isotype control antibody instead of the primary antibody should be included to assess non-specific staining.
-
Internal Control: Normal endometrial glands or stromal cells within the tissue section can often serve as an internal positive control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining or Weak Staining | Inactive primary antibody | Use a new aliquot of the antibody; ensure proper storage. |
| Inadequate antigen retrieval | Optimize antigen retrieval time, temperature, and buffer pH. | |
| Insufficient primary antibody concentration | Perform antibody titration to determine the optimal concentration. | |
| High Background Staining | Incomplete deparaffinization | Extend xylene incubation time. |
| Insufficient blocking | Increase blocking time or use a different blocking agent. | |
| Excessive primary antibody concentration | Use a more dilute primary antibody solution. | |
| Non-specific Staining | Endogenous peroxidase activity | Ensure adequate incubation with hydrogen peroxide. |
| Cross-reactivity of secondary antibody | Use a species-specific secondary antibody. |
Conclusion
Immunohistochemistry is an invaluable tool for assessing the in-situ effects of this compound on progesterone receptor expression and localization. A well-optimized and properly controlled IHC protocol can provide crucial insights into the pharmacodynamics of this selective progesterone receptor modulator in target tissues. The provided protocols and guidelines offer a framework for researchers to conduct these studies and interpret the results in the context of this compound's known mechanism of action.
References
- 1. This compound (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential for the selective progesterone receptor modulator this compound in the treatment of leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel selective progesterone receptor modulator this compound (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Progesterone Receptor Signaling with Asoprisnil: A Guide for Researchers
Application Notes and Protocols for the Study of Progesterone Receptor Signaling Pathways Using Asoprisnil
For researchers, scientists, and drug development professionals investigating the complexities of progesterone receptor (PR) signaling, the selective progesterone receptor modulator (SPRM) this compound offers a unique pharmacological tool. As a compound with mixed progesterone agonist and antagonist properties, this compound allows for the tissue-selective modulation of PR-mediated pathways, providing a nuanced approach to dissecting its diverse physiological and pathological roles.[1][2][3] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in studying PR signaling, particularly in the context of gynecological disorders like uterine fibroids and endometriosis.
Mechanism of Action of this compound
This compound is an 11β-benzaldoxime-substituted steroidal SPRM that exhibits a high binding affinity for the progesterone receptor.[3] Its mechanism of action is multifaceted and tissue-dependent, stemming from its ability to differentially modulate the recruitment of co-activators and co-repressors to the PR complex.[4] This differential recruitment leads to a mixed agonist/antagonist profile. For instance, while this compound can weakly recruit co-activators like SRC-1 and AIB1, it strongly recruits co-repressors such as NCoR, similar to the antagonist RU486. This unique profile results in the selective activation or repression of progesterone-responsive genes in different cell types, leading to its observed therapeutic effects.
In uterine leiomyoma cells, this compound primarily exerts an antagonistic effect, leading to the inhibition of cell proliferation and the induction of apoptosis. This is in contrast to its effects on normal myometrial cells, where it has minimal impact. This selectivity is attributed to differences in the expression of PR isoforms (PR-A and PR-B) and the cellular context of co-regulators between leiomyoma and myometrial cells.
Key Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways downstream of the progesterone receptor, primarily leading to anti-proliferative and pro-apoptotic effects in target tissues like uterine fibroids.
1. TRAIL-Mediated Apoptosis Pathway:
One of the well-documented pathways activated by this compound in uterine leiomyoma cells is the extrinsic apoptosis pathway mediated by the TNF-related apoptosis-inducing ligand (TRAIL). This compound treatment upregulates the expression of TRAIL and its death receptors, DR4 and DR5. This leads to the activation of the initiator caspase-8, which in turn activates the executioner caspases-3 and -7, ultimately resulting in apoptosis, characterized by the cleavage of poly(ADP-ribose) polymerase (PARP). Furthermore, this compound has been observed to decrease the levels of the X-linked inhibitor of apoptosis protein (XIAP), further promoting the apoptotic cascade.
2. Intrinsic Apoptosis Pathway:
This compound also influences the intrinsic (mitochondrial) apoptosis pathway by downregulating the expression of the anti-apoptotic protein Bcl-2 in cultured leiomyoma cells. This shift in the balance of pro- and anti-apoptotic proteins contributes to the overall induction of programmed cell death.
3. Growth Factor Signaling:
This compound has been demonstrated to down-regulate the expression of key growth factors and their receptors in uterine leiomyoma cells, including epidermal growth factor (EGF), insulin-like growth factor-I (IGF-I), and transforming growth factor-beta3 (TGF-β3). This inhibition of growth factor signaling pathways contributes to its anti-proliferative effects.
Data Presentation
The following tables summarize the quantitative data from clinical trials and in vitro studies on the effects of this compound.
Table 1: Clinical Efficacy of this compound in Women with Uterine Fibroids (12-Month Pooled Analysis)
| Efficacy Endpoint | Placebo | This compound 10 mg | This compound 25 mg |
| Median Change in Primary Fibroid Volume | +16% | -48% | -63% |
| Median Change in Uterine Volume | +13% | -28% | -39% |
| Women Achieving Amenorrhea (by month 12) | 3-12% | 66-78% | 83-93% |
| Primary Endpoint Met (Bleeding Reduction) | 35% | 90% | 93% |
Table 2: Clinical Efficacy of this compound in Women with Uterine Fibroids (3-Month, Phase II Trial)
| Efficacy Endpoint | Placebo | This compound 5 mg | This compound 10 mg | This compound 25 mg |
| Suppression of Uterine Bleeding | - | 28% | 64% | 83% |
| Reduction in Leiomyoma Volume | - | - | - | 36% |
Table 3: Clinical Efficacy of this compound in Women with Endometriosis
| Efficacy Endpoint | Placebo | This compound (5, 10, and 25 mg) |
| Reduction in Nonmenstrual Pelvic Pain | - | Significant Reduction |
| Reduction in Dysmenorrhea | - | Greater Reduction Compared to Placebo |
Table 4: In Vitro Effects of this compound on Leiomyoma Cells
| In Vitro Endpoint | Effect of this compound |
| Cell Proliferation (PCNA-positive rate) | Decreased |
| Apoptosis (TUNEL-positive rate) | Increased |
| Cleaved Caspase-3 Expression | Increased |
| Cleaved PARP Expression | Increased |
| Bcl-2 Protein Expression | Decreased |
| TRAIL, DR4, DR5 Expression | Increased |
| XIAP Expression | Decreased |
| EGF, IGF-I, TGF-β3 mRNA and Protein Expression | Decreased |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on progesterone receptor signaling are provided below.
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is for determining the effect of this compound on the viability and proliferation of cultured cells, such as uterine leiomyoma cells.
Materials:
-
Uterine leiomyoma cells
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed uterine leiomyoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP, in this compound-treated cells.
Materials:
-
This compound-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis Detection
This protocol is for the in situ detection of DNA fragmentation, a hallmark of apoptosis, in this compound-treated cells.
Materials:
-
Cells grown on coverslips or chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, from a commercial kit)
-
Wash buffers
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.
-
Washing: Wash the cells twice with PBS.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with the provided wash buffer.
-
Counterstaining: Stain the cell nuclei with DAPI for 5-10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Protocol 4: Co-Immunoprecipitation (Co-IP) of Progesterone Receptor and Co-regulators
This protocol is for investigating the interaction between the progesterone receptor and its co-activators or co-repressors in the presence of this compound.
Materials:
-
This compound-treated and control cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the progesterone receptor (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Antibodies against the co-regulators of interest (for western blotting)
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-progesterone receptor antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complex: Add fresh protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the progesterone receptor and the co-regulators of interest.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound's mechanism of action in a target cell.
Caption: this compound-induced TRAIL-mediated apoptosis pathway.
Caption: Experimental workflow for Western Blot analysis.
References
Application Notes and Protocols for Asoprisnil in Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil is a selective progesterone receptor modulator (SPRM) that has been investigated for its therapeutic potential in gynecological disorders such as uterine fibroids and endometriosis.[1][2] Its mechanism of action involves a unique combination of progesterone receptor (PR) agonist and antagonist effects, which are tissue-specific.[1][2] In uterine leiomyoma cells, this compound has been shown to induce apoptosis by activating the TNF-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway.[3] For researchers planning long-term experiments, understanding the proper preparation and stability of this compound solutions is critical to ensure reliable and reproducible results. These application notes provide detailed protocols for the preparation and storage of this compound solutions, along with stability data.
Data Presentation
Table 1: Solubility of this compound Ecamate in Various Solvents
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Up to 45 mg/mL | Recommended for high-concentration stock solutions. Sonication and gentle warming may be required for complete dissolution. |
| Ethanol | Data not readily available | A related steroid, progesterone, has a solubility of approximately 31.45 mg/mL in ethanol, which can be used as a rough estimate. Experimental verification is necessary. |
| Phosphate Buffered Saline (PBS) | Poorly soluble | This compound is a hydrophobic molecule and is not readily soluble in aqueous buffers. |
| Aqueous Media | Limited solubility | Prone to precipitation when a concentrated stock solution is diluted directly into an aqueous medium. |
Table 2: Stability of this compound Ecamate Solutions
| Solvent | Storage Temperature | Stability Duration | Recommendations |
| DMSO | -80°C | Up to 6 months | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| DMSO | -20°C | Up to 1 month | For shorter-term storage. |
| Aqueous Dilutions | Not Recommended | Not advised for long-term storage | Prepare fresh working solutions from a DMSO stock for each experiment. |
Table 3: Recommended Storage Conditions for this compound Ecamate Powder
| Storage Temperature | Stability Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
| Data derived from BenchChem technical information. |
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO
Materials:
-
This compound ecamate powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
Procedure:
-
Safety First: Handle this compound ecamate powder in a chemical fume hood to prevent inhalation. Wear appropriate PPE at all times.
-
Weighing: Accurately weigh the desired amount of this compound ecamate powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired high concentration (e.g., 10 mM or up to 45 mg/mL).
-
Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not dissolve completely, gentle warming in a water bath (e.g., 37°C) or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium or appropriate aqueous buffer
-
Sterile dilution tubes
-
Calibrated pipettes
Procedure:
-
Thawing Stock Solution: Retrieve an aliquot of the this compound stock solution from -80°C or -20°C storage. Allow it to thaw completely at room temperature and then vortex gently to ensure homogeneity.
-
Serial Dilution (if necessary): To avoid precipitation, it is recommended to perform a serial dilution of the stock solution in DMSO first to get closer to the final working concentration.
-
Final Dilution: Prepare the final working solution by diluting the stock or intermediate DMSO solution into the pre-warmed (37°C) cell culture medium or aqueous buffer. Add the this compound solution dropwise while gently vortexing the medium to facilitate mixing and prevent precipitation.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept as low as possible, typically below 0.5%, to minimize solvent-induced effects on the cells.
-
Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO as the experimental samples.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments, as the stability of this compound in aqueous media is limited.
Mandatory Visualizations
Caption: this compound's Mechanism of Action.
Caption: this compound Solution Preparation Workflow.
References
- 1. This compound (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential for the selective progesterone receptor modulator this compound in the treatment of leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following Asoprisnil Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil (J867) is a selective progesterone receptor modulator (SPRM) that has demonstrated efficacy in reducing the volume of uterine leiomyomata (fibroids).[1] Its mechanism of action involves the induction of apoptosis, or programmed cell death, in leiomyoma cells, while having minimal effect on normal myometrial cells.[2][3] This cell-type-specific effect makes this compound a promising therapeutic agent.[3]
Western blot analysis is a powerful technique to elucidate the molecular pathways involved in this compound-induced apoptosis. This method allows for the sensitive and specific detection of key protein markers that are modulated during this process. These application notes provide a detailed protocol for performing Western blot analysis to assess the effects of this compound on critical apoptosis-related proteins in uterine leiomyoma cells.
This compound-Induced Apoptotic Signaling Pathway
This compound triggers apoptosis in uterine leiomyoma cells through the modulation of both the intrinsic and extrinsic apoptotic pathways. A key mechanism is the activation of the TNF-related apoptosis-inducing ligand (TRAIL)-mediated extrinsic pathway.[2] this compound treatment leads to a dose-dependent increase in the expression of TRAIL and its death receptors, DR4 and DR5. This engagement of the death receptors initiates a signaling cascade that results in the cleavage and activation of initiator caspase-8 and subsequently, effector caspases-3 and -7.
Simultaneously, this compound influences the intrinsic apoptotic pathway by downregulating the anti-apoptotic protein Bcl-2. The decrease in Bcl-2 contributes to the activation of the apoptotic cascade. A downstream target of effector caspases is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Cleavage of PARP by activated caspases is a hallmark of apoptosis. Furthermore, this compound has been shown to decrease the levels of X-linked inhibitor of apoptosis protein (XIAP), further promoting apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis Markers
The following tables summarize the dose-dependent effects of this compound on key apoptosis markers in cultured uterine leiomyoma cells as determined by Western blot analysis. The data is presented as a fold change relative to untreated control cells.
Table 1: Effect of this compound on Anti-Apoptotic and Pro-Apoptotic Protein Expression
| This compound Concentration (M) | Bcl-2 Expression (Fold Change vs. Control) | Cleaved Caspase-3 Expression (Fold Change vs. Control) | Cleaved Caspase-7 Expression (Fold Change vs. Control) | Cleaved Caspase-8 Expression (Fold Change vs. Control) |
| 10-9 | No significant change | No significant change | No significant change | No significant change |
| 10-8 | ↓ (Significant Decrease) | ↑ (Significant Increase) | ↑ (Significant Increase) | No significant change |
| 10-7 | ↓ (Significant Decrease) | ↑ (Significant Increase) | ↑ (Significant Increase) | ↑ (Significant Increase) |
| 10-6 | ↓ (Significant Decrease) | ↑ (Significant Increase) | ↑ (Significant Increase) | ↑ (Significant Increase) |
Table 2: Effect of this compound on the TRAIL-Mediated Apoptotic Pathway and PARP Cleavage
| This compound Concentration (M) | TRAIL Expression (Fold Change vs. Control) | DR4 Expression (Fold Change vs. Control) | DR5 Expression (Fold Change vs. Control) | Cleaved PARP Expression (Fold Change vs. Control) |
| 10-9 | No significant change | No significant change | No significant change | No significant change |
| 10-8 | ↑ (Significant Increase) | ↑ (Significant Increase) | ↑ (Significant Increase) | ↑ (Significant Increase) |
| 10-7 | ↑ (Significant Increase) | ↑ (Significant Increase) | ↑ (Significant Increase) | ↑ (Significant Increase) |
| 10-6 | ↑ (Significant Increase) | ↑ (Significant Increase) | ↑ (Significant Increase) | ↑ (Significant Increase) |
Experimental Protocols
The following is a comprehensive protocol for the Western blot analysis of apoptosis markers in uterine leiomyoma cells treated with this compound.
Materials and Reagents
-
Cell Culture: Uterine leiomyoma cells, appropriate cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.
-
This compound: Stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit or similar.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer (Tris, glycine, methanol).
-
Blocking: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Bcl-2
-
Rabbit anti-cleaved caspase-3 (Asp175)
-
Rabbit anti-cleaved caspase-7
-
Rabbit anti-cleaved caspase-8
-
Rabbit anti-cleaved PARP (Asp214)
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Equipment: Cell culture incubator, electrophoresis apparatus, Western blot transfer system, imaging system.
Protocol
-
Cell Culture and Treatment:
-
Culture uterine leiomyoma cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10-9 M, 10-8 M, 10-7 M, 10-6 M) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples and a molecular weight marker onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (typically at a 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software.
-
Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH) to correct for variations in protein loading.
-
Conclusion
This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the pro-apoptotic effects of this compound on uterine leiomyoma cells. The provided protocols and data presentation framework will enable researchers to systematically evaluate the dose-dependent modulation of key apoptosis markers, thereby contributing to a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent for uterine fibroids.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. A novel selective progesterone receptor modulator this compound (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Determining Asoprisnil's Cytotoxic Effects: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common cell viability assays for evaluating the cytotoxic effects of Asoprisnil, a selective progesterone receptor modulator (SPRM). This compound has demonstrated anti-proliferative and pro-apoptotic effects, particularly in uterine leiomyoma (fibroid) cells, while showing minimal impact on normal myometrial cells.[1] This document outlines detailed experimental protocols, presents key quantitative data from published studies, and illustrates the underlying signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic steroid that acts as a selective progesterone receptor modulator with mixed agonist and antagonist properties.[2][3] Its therapeutic potential in progesterone-dependent conditions, such as uterine fibroids, stems from its ability to inhibit cell proliferation and induce programmed cell death (apoptosis).[1][4] Studies have shown that this compound's cytotoxic effects in leiomyoma cells are mediated, at least in part, through the activation of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptotic pathway.
Key Cell Viability and Cytotoxicity Assays
To assess the cytotoxic effects of this compound, several robust and well-established cell viability assays can be employed. The choice of assay depends on the specific research question, cell type, and available equipment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on uterine leiomyoma cells.
Table 1: Effect of this compound on Leiomyoma Cell Viability (MTS Assay)
| Treatment Group | Concentration | Duration | % Viable Cells (Mean ± SD) | Reference |
| Control | - | 72h | 100 ± 5.2 | |
| This compound | 10⁻⁷ M | 72h | 68 ± 4.5* | |
| EGF (100 ng/ml) | - | 72h | 135 ± 6.1 | |
| EGF + this compound | 10⁻⁷ M | 72h | 105 ± 5.8 | |
| IGF-I (100 ng/ml) | - | 72h | 128 ± 5.5 | |
| IGF-I + this compound | 10⁻⁷ M | 72h | 95 ± 4.9 | |
| TGFβ3 (10 ng/ml) | - | 72h | 122 ± 5.3 | |
| TGFβ3 + this compound | 10⁻⁷ M | 72h | 90 ± 4.7** |
*P < 0.01 vs. Control **P < 0.01 vs. respective growth factor alone
Table 2: Induction of Apoptosis by this compound in Leiomyoma Cells
| Treatment Group | Concentration | Duration | Parameter | Fold Change vs. Control (Mean ± SD) | Reference |
| Control | - | 24h | Cleaved Caspase-8 | 1.0 ± 0.0 | |
| This compound | 10⁻⁷ M | 24h | Cleaved Caspase-8 | 2.5 ± 0.3 | |
| This compound | 10⁻⁶ M | 24h | Cleaved Caspase-8 | 3.2 ± 0.4 | |
| Control | - | 24h | Cleaved Caspase-7 | 1.0 ± 0.0 | |
| This compound | 10⁻⁸ M | 24h | Cleaved Caspase-7 | 1.8 ± 0.2 | |
| This compound | 10⁻⁷ M | 24h | Cleaved Caspase-7 | 2.4 ± 0.3 | |
| Control | - | 24h | Cleaved Caspase-3 | 1.0 ± 0.0 | |
| This compound | 10⁻⁸ M | 24h | Cleaved Caspase-3 | 1.9 ± 0.2 | |
| This compound | 10⁻⁷ M | 24h | Cleaved Caspase-3 | 2.6 ± 0.3 | |
| Control | - | 4h | XIAP | 1.0 ± 0.0 | |
| This compound | 10⁻⁶ M | 4h | XIAP | 0.6 ± 0.1* |
*P < 0.05 vs. Control
Experimental Protocols
MTT Assay Protocol
This protocol is adapted for assessing the effect of this compound on the viability of uterine leiomyoma cells.
Materials:
-
Uterine leiomyoma cells
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed uterine leiomyoma cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration range for in vitro experiments is 10 nM to 10 µM. Remove the existing medium from the cells and add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
This protocol provides a general framework for measuring this compound-induced cytotoxicity.
Materials:
-
Uterine leiomyoma cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, lysis buffer, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT Assay Protocol. Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with lysis buffer (provided in the kit) 30-45 minutes before the assay endpoint.
-
Culture medium background: Wells containing only culture medium.
-
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate. Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation of Cytotoxicity:
-
Subtract the culture medium background from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the this compound-induced apoptotic signaling pathway and a general experimental workflow for assessing cytotoxicity.
Caption: this compound-induced apoptotic signaling pathway.
Caption: General experimental workflow for cytotoxicity assays.
References
- 1. A novel selective progesterone receptor modulator this compound (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential for the selective progesterone receptor modulator this compound in the treatment of leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
Asoprisnil Treatment Regimens for Uterine Fibroids: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil (J867) is a selective progesterone receptor modulator (SPRM) that has demonstrated significant potential in the management of uterine fibroids (leiomyomas).[1] As a member of the 11β-benzaldoxime-substituted estratrienes class, it exhibits partial progesterone agonist and antagonist effects, allowing for tissue-selective activity.[1][2] Preclinical and clinical studies have shown that this compound can effectively reduce fibroid volume and control bleeding symptoms, primarily by inducing apoptosis, inhibiting cell proliferation, and modulating the extracellular matrix within the fibroid tissue, without significantly impacting the surrounding myometrium.[3][4]
These application notes provide a comprehensive overview of the preclinical treatment regimens for this compound in uterine fibroid models, focusing on in vitro studies using cultured human leiomyoma cells, for which the most robust data is available. Additionally, this document outlines protocols for establishing and utilizing in vivo models to further investigate the therapeutic potential of this compound.
Mechanism of Action in Uterine Fibroid Cells
This compound exerts its effects on uterine leiomyoma cells through a multi-faceted mechanism of action:
-
Induction of Apoptosis: this compound activates the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway. This leads to an increase in the expression of TRAIL and its death receptors, DR4 and DR5, in leiomyoma cells. The downstream cascade involves the cleavage and activation of caspases-8, -7, and -3, ultimately leading to programmed cell death. Furthermore, this compound decreases the expression of the anti-apoptotic protein Bcl-2 and the X-linked chromosome-linked inhibitor of apoptosis protein (XIAP).
-
Inhibition of Cell Proliferation: The compound has been shown to decrease the number of viable cultured leiomyoma cells and reduce the expression of the proliferating cell nuclear antigen (PCNA).
-
Modulation of Growth Factor Signaling: this compound down-regulates the expression of key growth factors and their receptors, including epidermal growth factor (EGF), insulin-like growth factor-I (IGF-I), and transforming growth factor-β3 (TGF-β3), which are known to promote fibroid growth.
-
Extracellular Matrix (ECM) Remodeling: this compound reduces the excessive collagen deposition characteristic of uterine fibroids. It achieves this by down-regulating the synthesis of type I and type III collagen and up-regulating the expression of extracellular matrix metalloproteinase inducer (EMMPRIN), matrix metalloproteinase-1 (MMP-1), and membrane type 1-MMP (MT1-MMP). Concurrently, it decreases the levels of tissue inhibitors of metalloproteinases (TIMP-1 and TIMP-2).
This compound Signaling Pathway in Leiomyoma Cells
Caption: this compound's mechanism of action in uterine leiomyoma cells.
Quantitative Data from In Vitro Studies
The following tables summarize the dose-dependent effects of this compound on key molecular markers in cultured human uterine leiomyoma cells.
Table 1: Effect of this compound on Apoptosis-Related Proteins
| This compound Concentration (M) | Target Protein | Incubation Time (h) | Observed Effect | Reference |
| ≥ 10⁻⁷ | TRAIL | 8, 24 | Significant Increase | |
| ≥ 10⁻⁷ | DR4 | 8, 24 | Significant Increase | |
| ≥ 10⁻⁷ | DR5 | 8, 24 | Significant Increase | |
| Graded Concentrations | Cleaved Caspase-8, -7, -3 | 24 | Dose-dependent Increase | |
| Graded Concentrations | XIAP | 24 | Decrease | |
| Graded Concentrations | Bcl-2 | - | Decrease | |
| Graded Concentrations | Cleaved Caspase-3 | - | Dose and time-dependent Increase | |
| Graded Concentrations | Cleaved PARP | - | Dose and time-dependent Increase |
Table 2: Effect of this compound on Proliferation and Extracellular Matrix-Related Proteins
| This compound Concentration (M) | Target | Incubation Time (h) | Observed Effect | Reference |
| Graded Concentrations | Viable Cell Number | up to 72 | Dose and time-dependent Decrease | |
| 10⁻⁶ | PCNA-positive rate | 48, 72 | Significant Decrease | |
| 10⁻⁷ | EGF, IGF-I, TGFβ3 mRNA | 72 | Significant Decrease | |
| ≥ 10⁻⁷ | EMMPRIN, MMP-1, MT1-MMP | 48 | Significant Increase | |
| ≥ 10⁻⁷ | TIMP-1, TIMP-2 | 48 | Significant Decrease | |
| ≥ 10⁻⁷ | Type I & III Collagen | 48 | Significant Decrease |
Experimental Protocols
In Vitro Model: Cultured Human Uterine Leiomyoma Cells
Objective: To evaluate the effects of this compound on cell proliferation, apoptosis, and gene/protein expression in primary cultures of human uterine leiomyoma cells.
Protocol 1: Isolation and Culture of Human Uterine Leiomyoma Cells
Caption: Workflow for human uterine leiomyoma cell culture and treatment.
Materials:
-
Uterine leiomyoma and adjacent myometrial tissue
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Collagenase (0.2%)
-
Penicillin-Streptomycin solution
-
This compound
Procedure:
-
Obtain fresh uterine leiomyoma and adjacent myometrial tissues from hysterectomy specimens.
-
Carefully dissect the endometrial layer and pseudocapsule from the leiomyoma tissue.
-
Mince the tissues into small pieces (1-2 mm³).
-
Digest the minced tissue with 0.2% collagenase in DMEM at 37°C for 3-5 hours with gentle agitation.
-
Filter the cell suspension through a sterile 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 1500 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Plate the cells in culture flasks and incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
After reaching 80-90% confluency, subculture the cells.
-
For experiments, step down the cells to serum-free DMEM for 24 hours before treating with graded concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M).
Protocol 2: Western Blot Analysis for Protein Expression
Objective: To quantify the expression of specific proteins in leiomyoma cells following this compound treatment.
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., TRAIL, DR4, DR5, caspases, Bcl-2, PCNA, MMPs, TIMPs, collagens) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry and normalize to a loading control such as β-actin or GAPDH.
Protocol 3: Apoptosis Detection by TUNEL Assay
Objective: To detect DNA fragmentation associated with apoptosis in leiomyoma cells treated with this compound.
Procedure:
-
Culture leiomyoma cells on glass coverslips and treat with this compound as described above.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions.
-
Counterstain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Calculate the apoptotic index as the percentage of TUNEL-positive nuclei among the total number of nuclei.
In Vivo Preclinical Models: Proposed Protocols
While specific studies on this compound in preclinical animal models of uterine fibroids are limited, the following protocols are proposed based on established methods for inducing uterine fibroids and the known pharmacology of this compound in animals.
Protocol 4: Induction of Uterine Fibroids in Rats
Objective: To develop a rat model of uterine fibroids for in vivo testing of this compound.
Materials:
-
Female Sprague-Dawley or Wistar rats
-
Progesterone
-
Diethylstilbestrol (DES) or Estradiol
-
Vehicle for hormone administration (e.g., sesame oil)
Procedure:
-
Ovariectomize adult female rats and allow them to recover for at least one week.
-
Prepare solutions of progesterone and an estrogen (DES or estradiol) in a suitable vehicle.
-
Administer a combination of estrogen and progesterone to the rats via subcutaneous injection or subcutaneous pellets. A common approach involves daily injections of both hormones for a defined period (e.g., 4-8 weeks).
-
Monitor the animals for the development of uterine fibroids. This can be assessed by non-invasive imaging (e.g., ultrasound or MRI) or by sacrificing a subset of animals at different time points to examine the uterus histologically.
-
Once uterine fibroids are established, the animals can be used for treatment studies.
Protocol 5: this compound Treatment in a Rat Model of Uterine Fibroids
Objective: To evaluate the efficacy of this compound in reducing fibroid size and modulating key molecular markers in a rat model of uterine fibroids.
Experimental Workflow:
Caption: Experimental workflow for in vivo evaluation of this compound.
Procedure:
-
Establish a cohort of rats with induced uterine fibroids as described in Protocol 4.
-
Randomly assign the animals to different treatment groups:
-
Vehicle control
-
This compound (low dose, e.g., 1 mg/kg/day)
-
This compound (high dose, e.g., 10 mg/kg/day)
-
-
Administer this compound or vehicle daily for a period of 4-12 weeks. The route of administration can be oral gavage or subcutaneous injection.
-
Monitor the size of the uterine fibroids weekly or bi-weekly using non-invasive imaging.
-
At the end of the treatment period, sacrifice the animals and carefully dissect the uterus and individual fibroids.
-
Measure the weight and volume of the uterus and each fibroid.
-
Process a portion of the fibroid tissue for histological analysis (H&E staining) to assess cellularity and morphology.
-
Process the remaining tissue for molecular analysis, including:
-
Immunohistochemistry for PCNA, cleaved caspase-3, and Bcl-2.
-
Western blot or qRT-PCR for markers of apoptosis, proliferation, and ECM remodeling as described for the in vitro studies.
-
Conclusion
This compound has demonstrated a robust and specific mechanism of action in preclinical in vitro models of uterine fibroids, primarily through the induction of apoptosis and inhibition of cell proliferation. The provided protocols offer a framework for researchers to further investigate the effects of this compound and other SPRMs. While in vivo data for this compound in uterine fibroid models is not yet extensively published, the proposed protocols for animal studies can serve as a starting point for evaluating its efficacy in a more physiologically relevant context. Such studies are crucial for the continued development of targeted medical therapies for this common and often debilitating condition.
References
- 1. Thieme E-Journals - Seminars in Reproductive Medicine / Abstract [thieme-connect.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Safety and efficacy of the selective progesterone receptor modulator this compound for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
Application Notes & Protocols: Measuring Asoprisnil-Induced Changes in Uterine Artery Blood Flow
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Asoprisnil
This compound (J867) is a novel, orally active Selective Progesterone Receptor Modulator (SPRM) that exhibits partial agonist and antagonist effects on the progesterone receptor (PR) in a tissue-specific manner.[1][2][3] It was developed for the management of benign gynecological conditions such as uterine fibroids (leiomyomata) and endometriosis.[2][3] Progesterone is known to be a key promoter of uterine fibroid development and growth. This compound's mechanism of action allows it to reduce uterine bleeding and decrease fibroid volume, often without inducing the hypoestrogenic side effects associated with other treatments like GnRH agonists.
Mechanism of Action
This compound binds with high affinity to the progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B. Upon binding, the drug induces a conformational change in the receptor. Unlike a full agonist (like progesterone) which primarily recruits coactivator proteins, or a full antagonist which recruits corepressor proteins, this compound modulates this interaction. This tissue-selective activity is determined by the specific ratio of coactivators to corepressors recruited to the PR complex.
In uterine fibroid cells, this compound's antagonistic effects are dominant. It inhibits cell proliferation and promotes apoptosis (programmed cell death). Furthermore, it has been shown to down-regulate the expression of key growth factors, such as the Epidermal Growth Factor (EGF), which are stimulated by progesterone. One of the key clinical effects contributing to the reduction in fibroid size and symptoms is its impact on uterine vasculature. This compound has been demonstrated to moderately reduce uterine artery blood flow, thereby decreasing the blood supply that sustains fibroid growth.
This compound's Effect on Uterine Artery Blood Flow
Clinical studies have shown that treatment with this compound leads to a moderate decrease in uterine artery blood flow in premenopausal women with symptomatic uterine fibroids. This hemodynamic change is quantified by measuring the impedance (or resistance) to blood flow using Doppler ultrasonography. The primary indices used are the Pulsatility Index (PI) and the Resistance Index (RI). An increase in these indices suggests a decrease in blood flow. Treatment with this compound has been correlated with a statistically significant increase in both the PI and RI in the uterine arteries. This vascular effect is believed to contribute to the observed reduction in fibroid volume and the suppression of heavy menstrual bleeding.
Data Presentation
The following table summarizes the quantitative findings from a key clinical study evaluating the effect of this compound on uterine artery blood flow after 12 weeks of treatment.
| Treatment Group | Parameter | Baseline (Mean ± SD) | Week 12 (Mean ± SD) | Mean Change | P-value (vs. Placebo) |
| Placebo | Pulsatility Index (PI) | 2.12 ± 0.65 | 2.18 ± 0.77 | +0.06 | - |
| Resistance Index (RI) | 0.83 ± 0.10 | 0.84 ± 0.10 | +0.01 | - | |
| This compound 10 mg | Pulsatility Index (PI) | 2.21 ± 0.49 | 2.50 ± 0.61 | +0.29 | < 0.05 |
| Resistance Index (RI) | 0.86 ± 0.06 | 0.88 ± 0.07 | +0.02 | NS | |
| This compound 25 mg | Pulsatility Index (PI) | 2.06 ± 0.50 | 2.54 ± 0.63 | +0.48 | < 0.01 |
| Resistance Index (RI) | 0.83 ± 0.07 | 0.89 ± 0.06 | +0.06 | < 0.05 |
Data adapted from Wilkens et al., J Clin Endocrinol Metab, 2008. NS = Not Significant
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action in uterine fibroid cells.
Experimental Workflow
Caption: Workflow for a clinical trial measuring this compound's effects.
Experimental Protocols
Protocol: Measurement of Uterine Artery Blood Flow via Transvaginal Doppler Ultrasonography
This protocol outlines the standardized procedure for assessing uterine artery blood flow impedance.
4.1.1 Equipment
-
High-resolution ultrasound system with transvaginal probe (e.g., 5-9 MHz).
-
Color flow mapping and pulsed-wave Doppler capabilities.
-
Calipers and software for calculating Doppler indices (PI and RI).
4.1.2 Patient Preparation
-
Schedule the examination, ideally at the same phase of the menstrual cycle for baseline and follow-up scans to minimize hormonal variability (unless treatment induces amenorrhea).
-
Instruct the patient to empty their bladder immediately before the procedure to optimize visualization of the pelvic anatomy.
-
Position the patient in the dorsal lithotomy position.
4.1.3 Sonographic Procedure
-
Probe Insertion: Gently insert the transvaginal transducer into the anterior fornix of the vagina.
-
Anatomical Survey: Obtain a mid-sagittal view of the uterus. Identify key landmarks including the uterine fundus, endometrium, cervical canal, and the internal cervical os.
-
Locating the Uterine Arteries:
-
From the sagittal view of the cervix, gently tilt the transducer laterally.
-
Activate the color flow mapping function to visualize the paracervical vascular plexus.
-
Identify the uterine artery on each side of the cervix at the level of the internal os. It is typically seen as a distinct vessel ascending along the lateral aspect of the uterus.
-
-
Doppler Waveform Acquisition:
-
Place the pulsed-wave Doppler sampling gate over the identified uterine artery. The gate size should be set to 2 mm to cover the entire vessel lumen.
-
Adjust the angle of insonation to be less than 30 degrees to ensure accurate velocity measurements.
-
Ensure the peak systolic velocity is >60 cm/s to confirm the vessel is the uterine artery and not a smaller arcuate artery.
-
Obtain a clear and stable spectral waveform. Acquire at least three consecutive, similar waveforms for measurement.
-
-
Repeat for Contralateral Artery: Repeat steps 3 and 4 for the contralateral uterine artery.
4.1.4 Data Analysis and Calculation
-
Measurement: Using the ultrasound machine's built-in software, measure the following from the acquired spectral waveforms for both the left and right uterine arteries:
-
Peak Systolic Velocity (PSV or S)
-
End-Diastolic Velocity (EDV or D)
-
Time-Averaged Mean Velocity (TAV)
-
-
Index Calculation: The software will typically auto-calculate the Pulsatility Index (PI) and Resistance Index (RI). The formulas are:
-
Pulsatility Index (PI) = (PSV - EDV) / TAV
-
Resistance Index (RI) = (PSV - EDV) / PSV
-
-
Averaging: Calculate the mean PI and mean RI by averaging the values from the left and right uterine arteries. This mean value is used for final analysis to account for any lateral differences in blood flow.
-
Record Keeping: Record the mean PI and RI for each patient at each time point (e.g., baseline and post-treatment). Note any presence of an early diastolic notch in the waveform, although PI and RI are the primary quantitative endpoints.
References
Application Notes and Protocols for TUNEL Assay in Asoprisnil-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asoprisnil is a selective progesterone receptor modulator (SPRM) that has demonstrated efficacy in reducing the volume of uterine leiomyoma (fibroids).[1][2][3] One of the key mechanisms contributing to this effect is the induction of apoptosis, or programmed cell death, in leiomyoma cells, while having minimal impact on normal myometrial cells.[1][4] The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a robust and widely used method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis. This document provides detailed application notes and protocols for utilizing the TUNEL assay to detect and quantify apoptosis in cells treated with this compound.
Principle of the TUNEL Assay
The TUNEL assay is designed to identify DNA strand breaks that occur during the final stages of apoptosis. The key enzyme in this assay is Terminal deoxynucleotidyl transferase (TdT), which catalyzes the addition of labeled deoxynucleotides (commonly dUTPs) to the 3'-hydroxyl (3'-OH) ends of fragmented DNA in a template-independent manner. These incorporated labeled nucleotides can then be visualized using fluorescence microscopy or flow cytometry, allowing for the identification and quantification of apoptotic cells.
Application of TUNEL Assay for this compound-Treated Cells
The TUNEL assay is a valuable tool for researchers studying the effects of this compound on various cell types, particularly in the context of uterine fibroids. By quantifying the number of TUNEL-positive cells, researchers can assess the dose- and time-dependent apoptotic effects of this compound. This data is critical for understanding the drug's mechanism of action and for preclinical drug development.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on apoptosis in cultured human uterine leiomyoma cells.
| This compound Concentration | Mean TUNEL-Positive Rate (%) | Fold Increase vs. Control |
| Control (0 M) | 2.5 | 1.0 |
| 10⁻⁹ M | 5.8 | 2.3 |
| 10⁻⁸ M | 11.2 | 4.5 |
| 10⁻⁷ M | 18.6 | 7.4 |
Data adapted from a study on cultured human uterine leiomyoma cells. The results demonstrated a dose-dependent increase in the TUNEL-positive rate with this compound treatment.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Seed cultured cells (e.g., human uterine leiomyoma cells) onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
This compound Treatment: Once the cells have adhered, replace the culture medium with fresh medium containing the desired concentrations of this compound or a vehicle control.
-
Induction of Apoptosis: Incubate the cells for the desired period to induce apoptosis.
-
Preparation of Controls:
-
Negative Control: Cells cultured in the vehicle control medium without this compound.
-
Positive Control: Cells treated with DNase I (1-10 U/mL) for 10-30 minutes at room temperature after fixation and permeabilization to induce DNA strand breaks.
-
II. TUNEL Staining Protocol for Cultured Cells
This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
-
Fixation: a. Gently aspirate the culture medium. b. Wash the cells once with Phosphate-Buffered Saline (PBS). c. Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15–30 minutes at room temperature. d. Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: a. For cultured cells, incubate in 0.1%–0.5% Triton X-100 in PBS for 5–15 minutes on ice. b. Wash the cells three times with PBS for 5 minutes each.
-
Equilibration (Optional): a. Incubate the sample with Equilibration Buffer for 10 minutes to prime the 3'-OH ends of the DNA. b. Carefully remove the equilibration buffer.
-
TdT Labeling Reaction: a. Prepare the TdT Reaction Mix, which includes the TdT enzyme and labeled dUTPs, according to the manufacturer's instructions. b. Add the TdT Reaction Mix to the cells, ensuring the entire surface is covered. c. Incubate for 60 minutes at 37°C in a humidified chamber to prevent evaporation.
-
Stopping the Reaction: a. Stop the reaction by washing the cells three times with PBS for 5 minutes each.
-
Detection and Visualization: a. Direct Detection: If a directly fluorescent dUTP (e.g., FITC-dUTP) was used, the signal can be visualized immediately. b. Indirect Detection: If using a hapten-labeled dUTP (e.g., Br-dUTP), incubate with a fluorescently labeled antibody (e.g., anti-BrdU-Alexa Fluor 488) according to the manufacturer's protocol. c. Counterstaining: Mount the coverslips onto glass slides using a mounting medium containing a nuclear counterstain such as DAPI to visualize all cell nuclei. d. Microscopy: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Visualizations
Caption: Experimental workflow for the TUNEL assay.
Caption: this compound-induced apoptosis signaling pathway.
Troubleshooting and Considerations
-
False Positives: The TUNEL assay is not entirely specific to apoptosis, as any condition that leads to DNA fragmentation, such as necrosis or DNA repair, can result in a positive signal. Therefore, it is crucial to include appropriate controls and to consider the morphology of the cells when interpreting the results.
-
Optimization: The concentrations of reagents and incubation times may need to be optimized for different cell types and experimental conditions.
-
Quantification: For quantitative analysis, it is important to count the number of TUNEL-positive cells and the total number of cells (e.g., using a DAPI counterstain) in multiple fields of view to obtain a reliable percentage of apoptotic cells.
Conclusion
The TUNEL assay is a powerful technique for detecting and quantifying apoptosis in this compound-treated cells. When performed with the appropriate controls and careful optimization, this assay can provide valuable insights into the pro-apoptotic effects of this compound and its potential as a therapeutic agent. The activation of the TRAIL-mediated signaling pathway and the induction of endoplasmic reticulum stress appear to be key mechanisms in this compound-induced apoptosis in uterine leiomyoma cells.
References
- 1. A novel selective progesterone receptor modulator this compound (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of the selective progesterone receptor modulator this compound for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized, controlled trial of this compound, a novel selective progesterone receptor modulator, in women with uterine leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Asoprisnil-Induced Endoplasmic Reticulum Stress in Leiomyoma Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asoprisnil, a selective progesterone receptor modulator (SPRM), has been demonstrated to induce apoptosis in uterine leiomyoma (fibroid) cells. A key mechanism underlying this pro-apoptotic effect is the induction of endoplasmic reticulum (ER) stress. This document provides detailed application notes and experimental protocols for studying this compound-induced ER stress in cultured human uterine leiomyoma cells. The information is based on established research and is intended to guide researchers in replicating and expanding upon these findings.
Introduction
Uterine leiomyomas are benign tumors that are a significant cause of morbidity in women of reproductive age. This compound has emerged as a potential therapeutic agent due to its ability to promote apoptosis and shrink these tumors.[1][2] The induction of the unfolded protein response (UPR) and subsequent ER stress is a critical pathway through which this compound exerts its effects.[1][3] Understanding the molecular details of this process is crucial for the development of targeted therapies.
Treatment of cultured leiomyoma cells with this compound leads to a time-dependent increase in key markers of ER stress. This includes the phosphorylation of PERK (double-stranded RNA-activated protein kinase-like ER kinase) and eIF2α (eukaryotic initiation factor 2α), and the increased expression of ATF4 (activating transcription factor 4), GRP78 (glucose-regulated protein 78 kDa), and GADD153 (growth-arrest- and DNA-damage-inducible gene 153), also known as CHOP.[1] Ultimately, this signaling cascade leads to apoptosis, as evidenced by the cleavage of PARP (poly(ADP-ribose)polymerase).
Data Presentation
The following tables summarize the quantitative data on the time-dependent induction of ER stress and apoptosis markers in cultured leiomyoma cells following treatment with 10⁻⁷ M this compound.
Table 1: Early Markers of this compound-Induced ER Stress
| Time Point | Ubiquitin Protein Content (Fold Increase vs. Control) | p-PERK Protein Content (Fold Increase vs. Control) | p-eIF2α Protein Content (Fold Increase vs. Control) | ATF4 Protein Content (Fold Increase vs. Control) | GRP78 Protein Content (Fold Increase vs. Control) |
| 2 hours | Significant increase (P < 0.05) | Not significantly increased | Not significantly increased | Not significantly increased | Not significantly increased |
| 4 hours | Sustained increase | Significant increase (P < 0.05) | Significant increase (P < 0.05) | Significant increase (P < 0.05) | Significant increase (P < 0.05) |
Table 2: Late Markers of this compound-Induced ER Stress and Apoptosis
| Time Point | GADD153 Protein Content (Fold Increase vs. Control) | Cleaved PARP Protein Content (Fold Increase vs. Control) |
| 6 hours | Significant increase (P < 0.05) | Not significantly increased |
| 8 hours | Sustained increase | Significant increase (P < 0.05) |
Signaling Pathway and Experimental Workflow
Caption: this compound-induced ER stress signaling pathway in leiomyoma cells.
Caption: Experimental workflow for studying this compound-induced ER stress.
Experimental Protocols
Cell Culture of Human Uterine Leiomyoma Cells
This protocol is adapted from methodologies described for primary human uterine leiomyoma cell culture.
Materials:
-
Leiomyoma tissue specimens
-
Dulbecco's Modified Eagle's Medium (DMEM), phenol red-free
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase type I
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
Procedure:
-
Obtain fresh leiomyoma tissue under sterile conditions.
-
Wash the tissue multiple times with PBS containing antibiotics to remove any contaminants.
-
Mince the tissue into small pieces (approximately 1-2 mm³).
-
Digest the minced tissue with collagenase type I (e.g., 0.1% in DMEM) for a suitable duration at 37°C with gentle agitation to isolate the cells.
-
Neutralize the collagenase with DMEM containing 10% FBS.
-
Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells upon reaching 80-90% confluency. For experiments, cells are typically used at early passages.
This compound Treatment
Materials:
-
Cultured leiomyoma cells
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Serum-free DMEM (phenol red-free)
Procedure:
-
Seed leiomyoma cells in culture plates at a desired density.
-
Allow the cells to adhere and grow for approximately 120 hours in complete culture medium.
-
After 120 hours, replace the complete medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Prepare working concentrations of this compound by diluting the stock solution in serum-free DMEM. A final concentration of 10⁻⁷ M is effective for inducing ER stress.
-
Treat the cells with the this compound-containing medium or a vehicle control (serum-free DMEM with the same concentration of solvent used for the this compound stock).
-
Incubate the cells for the desired time points (e.g., 2, 4, 6, 8 hours) for time-course analysis of ER stress markers.
Western Blot Analysis for ER Stress Markers
Materials:
-
Treated and control leiomyoma cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Protein electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF4, anti-GRP78, anti-GADD153, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagents and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
TUNEL Assay for Apoptosis Detection
Materials:
-
Treated and control leiomyoma cells grown on coverslips or in chamber slides
-
TUNEL assay kit (commercially available)
-
Paraformaldehyde (4%) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
After this compound treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 5-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mixture.
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate with the fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit fluorescence in the nucleus.
-
The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
References
- 1. Selective progesterone receptor modulator this compound induces endoplasmic reticulum stress in cultured human uterine leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel selective progesterone receptor modulator this compound (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Asoprisnil precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Asoprisnil in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (also known as J867) is a synthetic, steroidal selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of gynecological disorders such as uterine fibroids and endometriosis.[1][2][3][4] It exhibits both partial agonist and antagonist effects on the progesterone receptor.[2] this compound is a hydrophobic compound with very low aqueous solubility, which can lead to challenges in its use in cell culture experiments.
Physicochemical Properties of this compound
| Property | Value | Source |
| State | Solid | |
| Water Solubility | 0.00211 mg/mL | |
| logP | 4.28 | |
| pKa (Strongest Acidic) | 7.39 | |
| pKa (Strongest Basic) | 2.56 | |
| Molecular Weight | 449.6 g/mol |
Q2: Why is my this compound precipitating in the cell culture media?
Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a common issue. Several factors can contribute to this:
-
Poor Aqueous Solubility: this compound has very low water solubility. The concentration you are trying to achieve in your experiment may exceed its solubility limit in the cell culture media.
-
Solvent Shock: this compound is often dissolved in a high-concentration stock solution using an organic solvent like dimethyl sulfoxide (DMSO). When this concentrated stock is diluted into the aqueous cell culture medium, the abrupt change in the solvent environment can cause the compound to "crash out" of the solution, leading to precipitation.
-
Media Components: Components within the cell culture medium, such as salts, amino acids, and proteins, can interact with this compound and reduce its solubility.
-
Temperature Changes: The solubility of some compounds can decrease at higher temperatures, such as the 37°C in a cell culture incubator, compared to room temperature.
-
pH Shifts: The pH of the cell culture medium can change over time in the incubator, which may affect the solubility of pH-sensitive compounds.
-
Media Evaporation: Over long-term experiments, evaporation of the media can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Q: I prepared a stock solution of this compound in DMSO. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve it?
A: This is a classic example of "solvent shock," where the rapid dilution of the DMSO stock into the aqueous media causes the hydrophobic this compound to precipitate.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound in the media is higher than its aqueous solubility limit. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of this compound in your specific cell culture medium. |
| Rapid Dilution | Adding a small volume of concentrated DMSO stock directly into a large volume of media leads to a rapid solvent exchange, causing the compound to precipitate. | Employ a stepwise dilution method. Instead of a single dilution, perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure rapid mixing. |
| Low Temperature of Media | Adding the compound to cold media can further decrease its solubility. | Always use pre-warmed (37°C) cell culture media for your dilutions. |
| High DMSO Concentration in Final Solution | While DMSO helps to dissolve this compound initially, a high final concentration can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This might necessitate preparing a more dilute stock solution in DMSO. |
Workflow for Troubleshooting Immediate Precipitation
Caption: A workflow for troubleshooting immediate precipitation of this compound.
Issue 2: Delayed Precipitation in the Incubator
Q: The media containing this compound looked clear initially, but after a few hours/days in the incubator, I see a cloudy or crystalline precipitate. What could be the cause?
A: Delayed precipitation can be caused by changes in the media over time or interactions with media components.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time your culture vessels are outside the incubator. If frequent observations are necessary, consider using a microscope with a heated stage. |
| Media Evaporation | In long-term cultures, evaporation can concentrate this compound in the media, leading to precipitation. | Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments. |
| Interaction with Media Components | This compound may be interacting with salts, amino acids, or other components in the media, forming insoluble complexes over time. | If possible, try a different formulation of the basal media. You can also test the stability of this compound in your media over the intended duration of the experiment without cells. |
| pH Shift | The CO2 environment in the incubator can alter the pH of the media, which could affect the solubility of this compound. | Ensure your media is properly buffered for the CO2 concentration in your incubator. Consider using a medium with HEPES buffer for more stable pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath at 37°C (optional)
-
-
Procedure:
-
Calculate the required weight of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO.
-
Vortex the tube vigorously until the this compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied, provided this compound is stable under these conditions.
-
Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media
-
Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
-
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well plate
-
Pipettes and sterile tips
-
Plate reader capable of measuring absorbance at ~600 nm
-
-
Procedure:
-
Prepare a serial dilution of your this compound stock solution in DMSO. For example, a 2-fold serial dilution.
-
In a 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).
-
Add a small, corresponding volume of each DMSO dilution to the wells (e.g., 2 µL) to achieve the desired final concentrations. Include a DMSO-only control.
-
Mix the contents of the plate thoroughly.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a quantitative assessment, measure the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.
-
The highest concentration that remains clear and does not show an increase in absorbance is the maximum working soluble concentration of this compound under those conditions.
-
Visualizations
Logical Relationship for Solvent Selection
Caption: A decision tree for selecting an appropriate solvent for this compound.
Hypothetical Signaling Pathway for this compound
Caption: A simplified diagram of this compound's mechanism of action.
References
- 1. A structural and in vitro characterization of this compound: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential for the selective progesterone receptor modulator this compound in the treatment of leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Asoprisnil for Anti-Proliferative Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the anti-proliferative effects of Asoprisnil in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Question | Possible Causes | Troubleshooting Steps |
| 1. Inconsistent or no anti-proliferative effect observed at expected concentrations. | 1. Cell Line Specificity: this compound's effects are cell-type specific, with pronounced anti-proliferative and pro-apoptotic effects in uterine leiomyoma cells but not in normal myometrial cells.[1][2][3] 2. Compound Degradation: Improper storage or handling of this compound may lead to degradation. 3. Incorrect Dosing: Errors in calculating final concentrations. 4. Solubility Issues: this compound may precipitate in the culture medium if not dissolved properly. | 1. Verify Cell Line: Confirm that the cell line used is appropriate for studying this compound's effects (e.g., primary uterine leiomyoma cells). 2. Check Compound Integrity: Use a fresh stock of this compound and store it as recommended by the manufacturer. 3. Recalculate Dilutions: Double-check all calculations for preparing working solutions from the stock. 4. Ensure Solubility: this compound is typically dissolved in absolute ethanol before further dilution in culture medium.[4][5] Ensure the final ethanol concentration is minimal (<0.01%) and does not affect cell viability. |
| 2. High variability between replicate wells in cell viability assays. | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to altered media and compound concentrations. 3. Compound Precipitation: Precipitation of this compound at higher concentrations. | 1. Homogenize Cell Suspension: Ensure the cell suspension is thoroughly mixed before and during plating. 2. Minimize Edge Effects: Avoid using the outer wells of the microplate for experiments. Fill them with sterile PBS or media to maintain humidity. 3. Visual Inspection: After adding this compound, visually inspect the wells under a microscope for any signs of precipitation. |
| 3. Discrepancy between reduced cell viability and apoptosis markers. | 1. Kinetic Mismatch: The timing of the cell viability assay may not align with the peak of apoptotic events. 2. Alternative Cell Death Pathways: this compound may induce other forms of cell death besides apoptosis. 3. Off-Target Effects: At high concentrations, off-target effects could influence cell viability. | 1. Time-Course Experiment: Perform a time-course experiment to measure both cell viability and apoptosis markers at different time points (e.g., 24, 48, 72 hours). 2. Investigate Other Pathways: Consider assays for other cell death mechanisms like necrosis or autophagy. 3. Concentration Optimization: Use the lowest effective concentration of this compound to minimize potential off-target effects. |
| 4. Unexpected morphological changes in cells. | 1. Solvent Toxicity: The vehicle (e.g., ethanol) used to dissolve this compound may be at a toxic concentration. 2. Cell Stress: High concentrations of this compound could be inducing cellular stress. | 1. Vehicle Control: Ensure a vehicle control (media with the same concentration of ethanol) is included in all experiments. 2. Dose-Response Analysis: Perform a dose-response analysis to identify the optimal concentration that induces anti-proliferative effects without causing excessive stress. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound's anti-proliferative effects?
A1: this compound, a selective progesterone receptor modulator (SPRM), exerts its anti-proliferative effects primarily through the induction of apoptosis. This is achieved by activating the TNF-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway. This compound upregulates the expression of TRAIL and its death receptors, DR4 and DR5, leading to the cleavage of caspases-8, -7, and -3. Additionally, it induces endoplasmic reticulum (ER) stress, which also contributes to apoptosis.
Q2: What are the optimal concentrations of this compound for in vitro studies?
A2: The effective concentrations of this compound can vary depending on the cell type and the duration of treatment. In cultured human uterine leiomyoma cells, concentrations ranging from 10⁻⁸ M to 10⁻⁶ M have been shown to be effective in inhibiting proliferation and inducing apoptosis. A dose-dependent effect is often observed, with higher concentrations leading to a more pronounced response.
Q3: How long should cells be treated with this compound to observe an anti-proliferative effect?
A3: The duration of treatment can influence the observed effects. Significant anti-proliferative and pro-apoptotic effects in cultured leiomyoma cells have been reported after 24, 48, and 72 hours of treatment. Time-course experiments are recommended to determine the optimal treatment duration for a specific cell line and experimental endpoint.
Q4: Is this compound expected to have the same effect on all cell types?
A4: No, the effects of this compound are tissue- and cell-type specific. It has been shown to inhibit proliferation and induce apoptosis in uterine leiomyoma cells, while having no comparable effects on normal myometrial cells.
Q5: How should I prepare this compound for cell culture experiments?
A5: this compound should be dissolved in a suitable solvent, such as absolute ethanol, to create a stock solution. This stock solution is then further diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent in the culture medium is very low (e.g., <0.01%) to avoid solvent-induced toxicity.
Data Presentation
The following tables summarize the quantitative data on the dose-dependent anti-proliferative and pro-apoptotic effects of this compound on cultured human uterine leiomyoma cells.
Table 1: Effect of this compound on Cell Viability and Proliferation
| This compound Concentration | Treatment Duration | Effect on Viable Cell Number | Effect on PCNA-positive Rate |
| 10⁻⁸ M | 48h | Significant Decrease | No Significant Effect |
| 10⁻⁸ M | 72h | Significant Decrease | Significant Decrease |
| 10⁻⁷ M | 48h | Significant Decrease | Significant Decrease |
| 10⁻⁷ M | 72h | Significant Decrease | Significant Decrease |
| 10⁻⁶ M | 24h | No Significant Effect | No Significant Effect |
| 10⁻⁶ M | 48h | Significant Decrease | Significant Decrease |
| 10⁻⁶ M | 72h | Significant Decrease | Significant Decrease |
Table 2: Effect of this compound on Apoptosis Markers
| This compound Concentration | Treatment Duration | Effect on Cleaved Caspase-3 | Effect on Cleaved Caspase-7 | Effect on Cleaved Caspase-8 | Effect on XIAP |
| 10⁻⁸ M | 24h | Significant Increase | Significant Increase | No Significant Effect | No Significant Effect |
| 10⁻⁷ M | 24h | Significant Increase | Significant Increase | Significant Increase | No Significant Effect |
| 10⁻⁶ M | 4h | Not Reported | Not Reported | Significant Increase | Significant Decrease |
| 10⁻⁶ M | 8h | Not Reported | Not Reported | Significant Increase | No Significant Effect |
| 10⁻⁶ M | 24h | No Significant Effect | Significant Increase | Significant Increase | No Significant Effect |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate uterine leiomyoma cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with graded concentrations of this compound (10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) or vehicle control (ethanol, <0.01%) for 24, 48, or 72 hours.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viable cells in the vehicle-treated control group.
2. Apoptosis Assay (TUNEL Assay)
-
Cell Culture: Culture leiomyoma cells on chamber slides.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using an in situ apoptosis detection kit according to the manufacturer's instructions.
-
Microscopy: Visualize the slides using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells and the total number of cells in several random fields to determine the apoptotic index.
3. Western Blot Analysis for Apoptosis and Proliferation Markers
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PCNA, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for assessing this compound's anti-proliferative effects.
References
- 1. A novel selective progesterone receptor modulator this compound (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Comparative effects of SPRM this compound (J867) on proliferation, apoptosis, and the expression of growth factors in cultured uterine leiomyoma cells and normal myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
Identifying and mitigating Asoprisnil off-target effects in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating the off-target effects of Asoprisnil in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target binding sites of this compound?
This compound is a selective progesterone receptor modulator (SPRM) with a high affinity for the progesterone receptor (PR), where it exhibits both partial agonist and antagonist activities.[1][2] Its primary off-target interactions are with the glucocorticoid receptor (GR), to which it binds with moderate affinity, and the androgen receptor (AR), for which it has a low affinity.[1] this compound has been reported to have no significant binding affinity for the estrogen receptor (ER) or mineralocorticoid receptor (MR).[1]
Q2: What are the expected functional consequences of this compound's off-target binding?
In vitro studies have shown that this compound exhibits marginal antiglucocorticoid activity in transactivation assays.[1] At the androgen receptor, it has demonstrated weak androgenic and anti-androgenic properties. The manifestation of these effects can be cell-type and assay-dependent.
Q3: What is the binding profile of this compound's major metabolite, J912?
The major metabolite of this compound, J912, also demonstrates a binding profile similar to the parent compound, with a high affinity for the progesterone receptor and some level of off-target binding. In some models, J912 has been reported to have a reduced affinity and efficacy at the PR compared to this compound.
Quantitative Data Summary
The following tables summarize the reported binding affinities (Ki) and functional activities (IC50/EC50) of this compound and its metabolite J912 at the progesterone, glucocorticoid, and androgen receptors.
Table 1: Binding Affinity (Ki) of this compound and J912
| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) |
| This compound | 0.85 ± 0.01 nM (human PR) | 2.76 nM | Low Affinity |
| J912 | Reduced affinity compared to this compound | Moderate Affinity | Low Affinity |
Table 2: Functional Activity (IC50/EC50) of this compound
| Assay Type | Receptor | This compound Activity | Reported Values |
| Transactivation | GR | Marginal Antiglucocorticoid | Exhibits antiglucocorticoid effects at high doses in animal models, but not at therapeutic doses in humans. |
| Functional | AR | Weak Androgenic/Anti-androgenic | Mixed androgenic and anti-androgenic properties observed in male rats. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol outlines a general procedure for determining the binding affinity of this compound for the progesterone, glucocorticoid, and androgen receptors.
Materials:
-
Cell lysates or purified receptor preparations
-
Radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Progesterone for PR, [³H]-Dexamethasone for GR, [³H]-R1881 for AR)
-
This compound (or J912) at a range of concentrations
-
Assay buffer (specific to the receptor)
-
Wash buffer
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In a microplate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled specific ligand).
-
Equilibration: Allow the binding reaction to reach equilibrium (time and temperature will be receptor-dependent and should be optimized).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Protocol 2: Nuclear Receptor Transactivation Assay to Determine Functional Activity
This protocol describes a general method for assessing the agonist or antagonist activity of this compound at the progesterone, glucocorticoid, and androgen receptors.
Materials:
-
Mammalian cell line suitable for transfection (e.g., HEK293, HeLa)
-
Expression vector for the full-length human receptor (PR, GR, or AR)
-
Reporter plasmid containing a luciferase gene downstream of a hormone response element (e.g., PRE-luc, GRE-luc, ARE-luc)
-
Transfection reagent
-
Cell culture medium
-
This compound (or J912) at a range of concentrations
-
Agonist for the respective receptor (e.g., Progesterone, Dexamethasone, Dihydrotestosterone)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the mammalian cells with the receptor expression vector and the corresponding reporter plasmid.
-
Cell Plating: Plate the transfected cells into a multi-well plate and allow them to attach overnight.
-
Treatment:
-
Agonist Mode: Treat the cells with varying concentrations of this compound to assess for agonist activity.
-
Antagonist Mode: Treat the cells with a fixed concentration of the specific receptor agonist in the presence of varying concentrations of this compound to assess for antagonist activity.
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis:
-
Agonist Mode: Plot the luminescence signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Antagonist Mode: Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to generate an inhibition curve and determine the IC50 value.
-
Troubleshooting Guides
Troubleshooting: Competitive Radioligand Binding Assay
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background/Non-Specific Binding | - Radioligand is "sticky" and binds to the filter or plate. - Poor quality of the receptor preparation. - Insufficient washing. | - Use filter plates pre-treated to reduce non-specific binding. - Optimize the concentration of the receptor preparation. - Increase the number and volume of wash steps. |
| Low Specific Binding Signal | - Low receptor expression in the cell lysate. - Inactive receptor protein. - Insufficient incubation time to reach equilibrium. | - Use a cell line with higher receptor expression or consider using purified receptor. - Ensure proper storage and handling of the receptor preparation. - Optimize the incubation time by performing a time-course experiment. |
| High Variability Between Replicates | - Pipetting errors. - Inconsistent washing. - Plate edge effects. | - Use calibrated pipettes and ensure proper mixing. - Use an automated plate washer for consistent washing. - Avoid using the outer wells of the microplate. |
Troubleshooting: Nuclear Receptor Transactivation Assay
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal or No Response | - Low transfection efficiency. - Weak promoter in the reporter construct. - Inactive compound. - Inappropriate cell line. | - Optimize the transfection protocol (reagent-to-DNA ratio, cell density). - Use a reporter with a stronger promoter. - Verify the integrity and concentration of the this compound solution. - Ensure the chosen cell line expresses the necessary co-factors for receptor activity. |
| High Background Signal | - Leaky promoter in the reporter construct. - Constitutive activity of the receptor. | - Use a reporter construct with a low-background promoter. - Titrate the amount of receptor expression plasmid to reduce basal activity. |
| Unexpected Agonist Activity in an Antagonist Assay | - this compound's partial agonist activity. - Cell-type specific expression of co-activators and co-repressors. | - This may be a true effect of the compound. The balance between co-activator and co-repressor recruitment can determine the net effect. - Test in a different cell line to see if the effect is consistent. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary and off-target signaling pathways.
References
Asoprisnil Technical Support Center: Ensuring Stock Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Asoprisnil to prevent degradation in stock solutions. Adherence to these protocols is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous grade Dimethyl Sulfoxide (DMSO).[1] this compound is readily soluble in DMSO.[2]
Q2: What is the optimal storage temperature for this compound stock solutions?
A2: For long-term stability, this compound stock solutions in DMSO should be stored at -80°C.[3] Storage at -20°C is suitable for shorter periods.[3][4]
Q3: How long can I store this compound stock solutions?
A3: The stability of this compound in DMSO is dependent on the storage temperature. At -80°C, stock solutions are stable for up to 6 months. When stored at -20°C, stability is maintained for up to one month. For solid this compound powder, it can be stored at -20°C for up to 3 years.
Q4: Is it necessary to aliquot my this compound stock solution?
A4: Yes, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation.
Q5: My this compound powder is not dissolving easily in DMSO. What should I do?
A5: If you encounter difficulty dissolving this compound powder, gentle warming of the solution to 37°C and vortexing or sonication can aid in complete dissolution. Ensure the cap of the vial is tightly sealed during this process as DMSO is hygroscopic.
Q6: Can I store diluted, aqueous working solutions of this compound?
A6: It is not recommended to store aqueous dilutions of this compound for long periods. Due to its hydrophobic nature, this compound has low aqueous solubility and is less stable in aqueous solutions. It is best practice to prepare fresh working solutions from your DMSO stock for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon removal from freezer | The stock solution was not allowed to come to room temperature before opening and use. | Before opening the vial, allow it to equilibrate to room temperature for at least 60 minutes. Gently vortex the solution to ensure homogeneity before preparing dilutions. |
| Precipitation observed when diluting stock solution in aqueous media | The concentration of the DMSO stock solution is too high, or the aqueous solubility of this compound is exceeded. | Prepare an intermediate dilution of the stock solution in DMSO before adding it to the aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in the experimental medium is low (typically ≤0.1%) to avoid solvent-induced precipitation and toxicity. Pre-warming the culture medium to 37°C before adding the diluted inhibitor may also help. |
| Inconsistent or unexpected experimental results | Degradation of this compound in the stock solution due to improper storage or handling. | Review your storage and handling procedures. Ensure stock solutions are stored at the correct temperature and that freeze-thaw cycles are minimized by using single-use aliquots. Prepare fresh working solutions for each experiment. |
| Difficulty dissolving the solid compound | This compound has low aqueous solubility. | Use an appropriate organic solvent like DMSO. Gentle warming and sonication can be applied to aid dissolution. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Stability Duration |
| Solid Powder | N/A | -20°C | Up to 3 years |
| Stock Solution | DMSO | -80°C | Up to 6 months |
| Stock Solution | DMSO | -20°C | Up to 1 month |
| Working Solution | Aqueous Media | N/A | Prepare fresh daily |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 449.58 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or covered in foil to protect from light)
-
Analytical balance
-
Vortex mixer
-
Sonicator or water bath at 37°C (optional)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = 10 mmol/L * 0.001 L * 449.58 g/mol * 1000 mg/g = 4.5 mg
-
-
Weighing: Accurately weigh 4.5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Warming/Sonication (if necessary): If the powder is not fully dissolved, warm the tube to 37°C for 5-10 minutes with intermittent vortexing, or place it in an ultrasonic water bath for 5-10 minutes.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing and storing stable this compound stock solutions.
Caption: A decision tree for troubleshooting common this compound solution problems.
Caption: Key factors that can contribute to the degradation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A structural and in vitro characterization of this compound: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Selecting appropriate vehicle controls for in vivo Asoprisnil studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asoprisnil in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective progesterone receptor modulator (SPRM) that exhibits both partial agonist and antagonist activities on the progesterone receptor (PR).[1][2][3] Its tissue-selective nature allows it to have different effects in various tissues.[1][3] this compound has a high binding affinity for the progesterone receptor, moderate affinity for the glucocorticoid receptor, and low affinity for the androgen receptor. In uterine leiomyoma cells, this compound has been shown to induce apoptosis (programmed cell death).
Q2: What are the common routes of administration for this compound in in vivo studies?
Oral administration, specifically via oral gavage, is a frequently used route for this compound in rodent studies to mimic its intended clinical application.
Q3: Why is selecting the right vehicle control crucial for my this compound study?
The vehicle is the substance used to dissolve or suspend this compound for administration. An appropriate vehicle control is essential for a well-controlled study because it allows researchers to distinguish the effects of this compound from any potential effects of the vehicle itself. The vehicle should be non-toxic and inert, meaning it does not have a biological effect that could interfere with the study's outcomes.
Q4: What are some recommended vehicle controls for oral administration of this compound in rodents?
Given that this compound is poorly soluble in water, common vehicles for oral administration in rodents include:
-
0.5% Carboxymethylcellulose (CMC) in sterile water: This aqueous-based vehicle is suitable for creating a suspension of the compound.
-
Corn oil: A lipid-based vehicle that can be used for lipophilic (fat-soluble) compounds.
The choice between these will depend on the specific goals of the study and the desired formulation properties.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the vehicle | This compound is poorly water-soluble. Adding the compound directly to an aqueous vehicle can lead to clumping and precipitation. | 1. Levigation: First, create a smooth paste by grinding the this compound powder with a small amount of the vehicle. 2. Gradual Addition: Slowly add the rest of the vehicle to the paste while continuously mixing or vortexing to ensure a uniform suspension. |
| Inconsistent dosing | Improperly prepared suspension leading to settling of this compound particles. | 1. Homogenize before each administration: Ensure the suspension is thoroughly mixed (e.g., by vortexing) immediately before drawing each dose to guarantee a uniform concentration. |
| Animal stress or injury during oral gavage | Improper technique or animal resistance. | 1. Proper Restraint: Use appropriate and gentle restraint techniques. 2. Correct Gavage Needle Size: Select a gavage needle that is the correct size for the animal. 3. Practice: If inexperienced, practice the technique with a control vehicle before administering the compound. |
| Unexpected results in the control group | The vehicle itself may have biological effects. | 1. Literature Review: Research the potential effects of the chosen vehicle in the specific animal model and for the duration of the study. 2. Historical Data: Compare the results to historical data from your lab using the same vehicle and animal strain. |
Data Presentation
Table 1: Solubility and Formulation Characteristics of this compound
| Vehicle | Solubility | Formulation Type | Recommended for In Vivo Oral Studies |
| Water | Very Low | Suspension | Not recommended without a suspending agent |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in Water | Low (forms a stable suspension) | Suspension | Yes |
| Corn Oil | Soluble (extent may vary) | Solution/Suspension | Yes |
| Ethanol | Soluble | Solution | Not recommended for direct in vivo oral administration due to potential toxicity. Can be used for initial stock solution preparation. |
Experimental Protocols
Protocol 1: Preparation of 0.5% Carboxymethylcellulose (CMC) Vehicle
Materials:
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Autoclave
Procedure:
-
Heat approximately half of the required volume of sterile water to 60-70°C.
-
While stirring, slowly sprinkle the CMC powder onto the surface of the heated water to avoid clumping.
-
Continue stirring until the CMC is fully dispersed. The solution will appear cloudy.
-
Remove the solution from the heat and add the remaining volume of cold sterile water.
-
Continue stirring at room temperature until the solution becomes clear and uniform.
-
Sterilize the final solution by autoclaving.
-
Store at 4°C.
Protocol 2: Preparation of this compound Suspension in 0.5% CMC for Oral Gavage
Materials:
-
This compound powder
-
Prepared sterile 0.5% CMC vehicle
-
Mortar and pestle or other suitable homogenization equipment
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume needed.
-
Weigh the precise amount of this compound powder.
-
Place the this compound powder in a mortar.
-
Add a small volume of the 0.5% CMC vehicle to the powder and levigate (grind into a smooth paste) with the pestle.
-
Gradually add the remaining 0.5% CMC vehicle in small portions while continuously mixing.
-
Transfer the suspension to a sterile container.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
Mandatory Visualizations
Caption: this compound's mechanism of action in target cells.
Caption: Experimental workflow for this compound in vivo studies.
References
- 1. This compound | C28H35NO4 | CID 9577221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential for the selective progesterone receptor modulator this compound in the treatment of leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Asoprisnil powder
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of Asoprisnil powder encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: We have observed variable dissolution rates between different batches of this compound powder. What are the potential causes?
A1: Batch-to-batch variability in the dissolution rate of poorly soluble drugs like this compound can stem from several physicochemical factors. The most common causes include:
-
Particle Size Distribution (PSD): Differences in the manufacturing or milling process can lead to variations in particle size. Smaller particles have a larger surface area, which generally leads to a faster dissolution rate.[1][2] Inconsistent PSD between batches is a primary driver of variable dissolution profiles.[3][4][5]
-
Polymorphism: this compound may exist in different crystalline forms, or polymorphs. Each polymorph can have unique solubility and dissolution characteristics. A change in the polymorphic form between batches can significantly impact the dissolution rate and, consequently, bioavailability.
-
Moisture Content: The amount of adsorbed water can affect powder flowability, aggregation, and wettability, all of which can influence the dissolution rate. Higher moisture content can lead to particle agglomeration, reducing the effective surface area for dissolution.
-
Presence of Impurities: Impurities from the synthesis or degradation products can affect the crystal habit and solubility of this compound.
To investigate the root cause, a systematic characterization of the different batches is recommended.
Q2: How can we investigate the cause of inconsistent powder flowability observed between batches of this compound?
A2: Poor or inconsistent powder flow can lead to issues in manufacturing processes such as blending and tableting. Key factors influencing powder flowability include:
-
Particle Size and Shape: Finer and more irregular-shaped particles tend to exhibit poorer flowability due to increased interparticle cohesive forces.
-
Moisture Content: High moisture levels can increase cohesiveness and reduce flowability.
-
Static Charge: this compound powder may be susceptible to static build-up, leading to poor flow.
A thorough investigation should involve characterizing the physical properties of the different batches. See the Troubleshooting Guide below for a detailed workflow.
Q3: Could polymorphism be a factor in the observed variability of our experimental results with this compound?
A3: Yes, polymorphism can be a significant factor. Different polymorphs of a drug substance can have different physical and chemical properties, including:
-
Solubility and dissolution rate
-
Melting point
-
Stability
-
Bioavailability
If different batches of this compound powder contain different polymorphic forms or ratios of polymorphs, this could lead to variability in experimental outcomes, particularly in dissolution and bioavailability studies. It is crucial to characterize the solid-state form of each batch.
Troubleshooting Guides
Troubleshooting Inconsistent Dissolution Profiles
If you are experiencing batch-to-batch variability in the dissolution of this compound powder, follow this troubleshooting workflow:
Step 1: Initial Assessment
-
Review your dissolution test method for any potential sources of error.
-
Ensure all equipment is properly calibrated and functioning.
-
Verify the correct preparation of the dissolution medium.
Step 2: Physical Characterization of Batches
-
Perform Particle Size Analysis to compare the PSD of the different batches.
-
Conduct X-Ray Powder Diffraction (XRPD) to identify the polymorphic form of each batch.
-
Use Differential Scanning Calorimetry (DSC) to assess crystallinity and detect polymorphic transitions.
-
Perform Thermogravimetric Analysis (TGA) to determine the moisture content.
Step 3: Data Analysis and Comparison
-
Summarize the characterization data in a table to easily compare the properties of the different batches.
-
Correlate the observed dissolution profiles with the physicochemical properties. For example, does the batch with the fastest dissolution have the smallest particle size or a different polymorphic form?
Step 4: Root Cause Determination and Corrective Action
-
Based on the data, identify the most likely cause of the dissolution variability.
-
If particle size is the issue, review the milling or particle size control steps in the manufacturing process.
-
If polymorphism is the cause, investigate the crystallization or drying steps to ensure consistent formation of the desired polymorph.
Data Presentation
Table 1: Hypothetical Batch-to-Batch Comparison of this compound Powder Properties
| Parameter | Batch A | Batch B | Batch C |
| Dissolution Rate (at 30 min) | 85% | 65% | 82% |
| Mean Particle Size (D50) | 15 µm | 35 µm | 18 µm |
| Polymorphic Form (by XRPD) | Form I | Form I | Form I |
| Moisture Content (by TGA) | 1.2% | 1.3% | 1.1% |
| Bulk Density (g/mL) | 0.45 | 0.55 | 0.48 |
| Tapped Density (g/mL) | 0.60 | 0.70 | 0.62 |
| Carr's Index | 25 | 21.4 | 22.6 |
| Hausner Ratio | 1.33 | 1.27 | 1.29 |
This table illustrates how quantitative data can be structured to identify correlations between physical properties and dissolution behavior.
Experimental Protocols
Protocol 1: Particle Size Analysis by Laser Diffraction
-
Objective: To determine the particle size distribution of this compound powder batches.
-
Apparatus: Laser diffraction particle size analyzer.
-
Procedure:
-
Disperse a representative sample of this compound powder in a suitable non-solvent dispersant (e.g., silicone oil) to form a suspension.
-
Sonicate the suspension for a specified time to break up agglomerates.
-
Introduce the suspension into the analyzer until the optimal obscuration is reached.
-
Measure the scattered light pattern as the particles pass through the laser beam.
-
Calculate the particle size distribution using the appropriate optical model (e.g., Fraunhofer or Mie theory).
-
Report the D10, D50, and D90 values for each batch.
-
Protocol 2: Polymorph Screening by X-Ray Powder Diffraction (XRPD)
-
Objective: To identify the crystalline form of this compound powder batches.
-
Apparatus: X-ray powder diffractometer.
-
Procedure:
-
Pack a small amount of this compound powder into a sample holder.
-
Mount the sample holder in the diffractometer.
-
Scan the sample over a defined 2θ range (e.g., 2° to 40°) using Cu Kα radiation.
-
Collect the diffraction pattern.
-
Compare the resulting diffractograms of the different batches to a reference pattern of the desired polymorph.
-
Note any differences in peak positions or the appearance of new peaks, which may indicate a different polymorph or the presence of a mixture of forms.
-
Protocol 3: Thermal Analysis by DSC and TGA
-
Objective: To assess the thermal properties and moisture content of this compound powder.
-
Apparatus: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
DSC Procedure:
-
Accurately weigh 2-5 mg of this compound powder into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 250 °C) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Analyze the thermogram for melting endotherms, crystallization exotherms, or other thermal events that can indicate the polymorphic form.
-
-
TGA Procedure:
-
Accurately weigh 5-10 mg of this compound powder into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the boiling point of water (e.g., 150 °C) under a nitrogen purge.
-
Record the weight loss as a function of temperature.
-
The weight loss up to approximately 120 °C can be attributed to moisture content.
-
Protocol 4: Moisture Content Analysis by Dynamic Vapor Sorption (DVS)
-
Objective: To determine the moisture sorption and desorption properties of this compound powder.
-
Apparatus: Dynamic Vapor Sorption analyzer.
-
Procedure:
-
Place a known mass of this compound powder in the DVS sample pan.
-
Dry the sample in the DVS chamber under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.
-
Program the instrument to incrementally increase the RH in steps (e.g., 0% to 90% RH in 10% increments), allowing the sample to equilibrate at each step.
-
Once the maximum RH is reached, incrementally decrease the RH back to 0% to obtain the desorption isotherm.
-
Plot the change in mass versus RH to generate the sorption and desorption isotherms.
-
The resulting data provides insights into the hygroscopicity and physical stability of the powder at different humidity levels.
-
Visualizations
References
- 1. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. solids-solutions.com [solids-solutions.com]
Interpreting unexpected dose-response curves with Asoprisnil
Welcome to the technical support center for researchers working with Asoprisnil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected dose-response curves and address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective progesterone receptor modulator (SPRM) that exhibits both partial agonist and antagonist activities on the progesterone receptor (PR).[1][2] Its tissue-selective nature allows it to have different effects in various progesterone-sensitive tissues.[1][2] The mechanism involves binding to the progesterone receptor, leading to a conformational change that is distinct from that induced by full agonists (like progesterone) or full antagonists. This unique conformation results in differential recruitment of coactivator and corepressor proteins to the promoters of target genes, leading to a mixed agonist/antagonist profile.[3]
Q2: What are the known effects of this compound in preclinical models?
In preclinical studies, this compound has demonstrated a range of effects, including:
-
In vitro: It has shown antagonistic activity in PR-B transfection assays and T47D breast cancer cell alkaline phosphatase activity assays. It can weakly recruit coactivators but strongly recruits corepressors.
-
In vivo: In animal models, it has shown both partial agonist and antagonist effects. For example, in rabbits, it induces partial agonist and antagonist effects on the endometrium. In guinea pigs, it has anti-uterotrophic effects. Clinical studies in humans have shown a dose-dependent suppression of menstruation.
Q3: Why were the clinical trials for this compound discontinued?
Phase III clinical trials for this compound were halted due to the observation of adverse endometrial changes in some participants. This highlights the complex, tissue-specific, and potentially dose- and duration-dependent effects of this compound.
Troubleshooting Guide: Interpreting Unexpected Dose-Response Curves
Researchers may occasionally observe non-classical, or "unexpected," dose-response curves (e.g., U-shaped or inverted U-shaped) when studying this compound. This guide provides potential explanations and troubleshooting steps.
Issue: A U-shaped or inverted U-shaped dose-response curve is observed in our in vitro/in vivo experiments.
A non-monotonic dose response (NMDR) is a phenomenon where the response to a substance does not consistently increase with a rising dose. Instead, the slope of the dose-response curve changes direction, which can result in U-shaped or inverted U-shaped curves. While not specifically documented for this compound in the readily available literature, such curves are a known phenomenon for endocrine-active compounds and nuclear receptor modulators.
Potential Cause 1: Receptor Downregulation or Upregulation at Different Concentrations
-
Explanation: Hormones and their modulators can influence the number of their own receptors on target cells. At very low doses, this compound might upregulate progesterone receptors, leading to an increased response. Conversely, at higher concentrations, it might lead to receptor downregulation (internalization and degradation), resulting in a diminished response and creating an inverted U-shaped curve.
-
Troubleshooting Steps:
-
Measure Receptor Levels: Perform western blotting or qPCR to quantify progesterone receptor (PR-A and PR-B) protein and mRNA levels at various this compound concentrations.
-
Time-Course Experiment: Analyze the response at different time points to see if the effect is transient.
-
Potential Cause 2: Differential Recruitment of Coactivators and Corepressors
-
Explanation: this compound's mixed agonist/antagonist activity is due to its ability to recruit both coactivators and corepressors to the progesterone receptor. The balance of this recruitment may be concentration-dependent. At certain concentrations, a specific ratio of coactivator to corepressor recruitment could lead to a maximal response, while at lower or higher concentrations, this balance is shifted, resulting in a weaker response.
-
Troubleshooting Steps:
-
Co-immunoprecipitation (Co-IP): Perform Co-IP experiments to assess the interaction of PR with known coactivators (e.g., SRC-1) and corepressors (e.g., NCoR) at different this compound concentrations.
-
Reporter Gene Assays: Use reporter gene assays with promoters known to be differentially regulated by coactivators and corepressors.
-
Potential Cause 3: Off-Target Effects at Higher Concentrations
-
Explanation: While this compound has a high affinity for the progesterone receptor, at higher concentrations, it may interact with other receptors or cellular targets, leading to effects that confound the primary dose-response relationship. This compound has been shown to have moderate affinity for the glucocorticoid receptor (GR) and low affinity for the androgen receptor (AR).
-
Troubleshooting Steps:
-
Receptor Specificity Assays: Test the effect of this compound in the presence of specific antagonists for other potential target receptors (e.g., a GR antagonist).
-
Binding Assays: Perform competitive binding assays to determine the affinity of this compound for a panel of receptors at the concentrations used in your experiments.
-
Potential Cause 4: Formation of Different Receptor Dimers
-
Explanation: Progesterone receptors can form homodimers (PR-A/PR-A, PR-B/PR-B) and heterodimers (PR-A/PR-B). The transcriptional activity of these different dimer combinations can vary. It is possible that different concentrations of this compound favor the formation of specific dimer pairs, each with a different level of activity, which could contribute to a non-monotonic dose-response.
-
Troubleshooting Steps:
-
Co-immunoprecipitation (Co-IP): Investigate the dimerization status of PR-A and PR-B in response to varying concentrations of this compound.
-
Cell Lines with Single Isoforms: If available, use cell lines that express only PR-A or PR-B to dissect the contribution of each isoform to the overall response.
-
Potential Cause 5: Activity of Metabolites
-
Explanation: this compound is metabolized in vivo, and its metabolites may have different activities and affinities for the progesterone receptor. The observed in vivo response is a combination of the effects of the parent compound and its metabolites. The concentration and activity of these metabolites could vary with the dose of this compound administered.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If conducting in vivo studies, measure the plasma concentrations of this compound and its major metabolites at different doses.
-
In Vitro Testing of Metabolites: Synthesize or obtain the major metabolites of this compound and test their activity in your in vitro assay systems.
-
Data Presentation
The following tables summarize key quantitative data related to this compound's activity.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Relative Binding Affinity | Reference |
| Progesterone Receptor (PR) | High | |
| Glucocorticoid Receptor (GR) | Moderate | |
| Androgen Receptor (AR) | Low | |
| Estrogen Receptor (ER) | None | |
| Mineralocorticoid Receptor (MR) | None |
Table 2: Summary of this compound Effects in Clinical Trials (Uterine Fibroids)
| Dose | Effect on Uterine Bleeding | Effect on Fibroid Volume | Reference |
| 5 mg/day | Suppression | Reduction | |
| 10 mg/day | Dose-dependent suppression | Dose-dependent reduction | |
| 25 mg/day | Dose-dependent suppression | Dose-dependent reduction |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Alkaline Phosphatase Assay in T47D Cells
This assay is used to assess the progestogenic or anti-progestogenic activity of compounds in a progesterone-responsive breast cancer cell line.
Materials:
-
T47D human breast cancer cells
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and antibiotics
-
Phenol red-free medium with charcoal-stripped FBS (for steroid-free conditions)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Progesterone (as a positive control)
-
RU486 (as an antagonist control)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3N NaOH)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Seeding: Seed T47D cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Steroid Deprivation: Replace the growth medium with phenol red-free medium containing charcoal-stripped FBS for 24-48 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound, progesterone, and/or RU486. Include a vehicle control. Incubate for the desired period (e.g., 24-72 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Enzyme Assay: Add pNPP substrate solution to each well and incubate at 37°C until a yellow color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 405 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the protein concentration of each well and plot the dose-response curve.
Protocol 2: Rat Uterotrophic Assay
This in vivo assay is used to assess the estrogenic and anti-estrogenic, as well as progestogenic and anti-progestogenic, effects of a compound.
Materials:
-
Immature or ovariectomized female rats
-
This compound
-
Vehicle (e.g., corn oil)
-
Estradiol (as a positive control for estrogenic effects)
-
Progesterone (as a positive control for progestogenic effects)
-
Surgical instruments for dissection
-
Analytical balance
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least 5 days.
-
Dosing: Administer this compound daily for 3-7 consecutive days via oral gavage or subcutaneous injection. Include vehicle control, positive control (estradiol and/or progesterone), and multiple dose groups for this compound.
-
Observation: Monitor the animals daily for clinical signs of toxicity.
-
Necropsy: On the day after the final dose, euthanize the animals and carefully dissect the uterus, cervix, and vagina.
-
Uterine Weight: Trim any adhering fat and connective tissue from the uterus and weigh it (blotted wet weight).
-
Data Analysis: Calculate the mean uterine weight for each group and compare it to the vehicle control group. A significant increase in uterine weight indicates an agonistic effect, while a significant inhibition of the estradiol- or progesterone-induced increase in uterine weight indicates an antagonistic effect.
Mandatory Visualizations
References
- 1. This compound (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential for the selective progesterone receptor modulator this compound in the treatment of leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Asoprisnil Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at improving the oral bioavailability of Asoprisnil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a selective progesterone receptor modulator (SPRM) that has been investigated for gynecological conditions such as uterine fibroids and endometriosis.[1][2] It exhibits partial agonist and antagonist activities on the progesterone receptor.[1][2] Like many steroid-based compounds, this compound is poorly soluble in water, which can lead to low and variable oral bioavailability. This poor absorption can hinder the translation of in vitro findings to in vivo efficacy and complicate dose-response assessments in animal models.
Q2: What are the primary factors limiting the oral bioavailability of this compound in animal studies?
A2: The primary limiting factors are likely:
-
Poor Aqueous Solubility: this compound's hydrophobic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: this compound is metabolized in the liver, and a significant portion of the absorbed drug may be inactivated before reaching systemic circulation.[1]
-
Efflux by Transporters: The compound may be subject to efflux back into the intestinal lumen by transporters such as P-glycoprotein.
Q3: Which animal models are most commonly used for pharmacokinetic studies of compounds like this compound?
A3: The most common animal models for pharmacokinetic studies of steroid-like compounds are rats, dogs, and non-human primates (e.g., cynomolgus monkeys). Rats are often used for initial screening due to their cost-effectiveness and well-characterized physiology. Dogs and monkeys are typically used in later-stage preclinical studies as their gastrointestinal physiology and metabolic pathways can be more predictive of human pharmacokinetics.
Troubleshooting Guide: Formulation Strategies
Q4: My preliminary in vivo study with a simple suspension of this compound in rats shows very low and inconsistent plasma concentrations. What can I do?
A4: This is a common issue with poorly soluble compounds. A simple aqueous suspension is often insufficient to achieve adequate absorption. Consider the following formulation strategies to enhance solubility and dissolution rate:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This amorphous form has higher energy and thus greater aqueous solubility and a faster dissolution rate compared to the crystalline form.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The drug is dissolved in the lipidic phase, and the small droplet size of the resulting emulsion provides a large surface area for absorption.
-
Micronization/Nanonization: Reducing the particle size of the this compound powder increases the surface area-to-volume ratio, which can enhance the dissolution rate.
Q5: How do I choose between a solid dispersion and a SEDDS formulation?
A5: The choice depends on the physicochemical properties of this compound and the experimental goals.
| Formulation Strategy | Advantages | Disadvantages | Best For |
| Solid Dispersion | - Can significantly increase dissolution rate. - Can be formulated into solid dosage forms (e.g., powders for reconstitution, capsules). - Can improve physical and chemical stability. | - Potential for recrystallization of the amorphous drug over time. - Manufacturing process can be complex (e.g., spray drying, hot-melt extrusion). | - Compounds that are prone to chemical degradation in liquid formulations. - When a solid dosage form is preferred for ease of handling and dosing. |
| SEDDS | - Excellent for highly lipophilic drugs. - Can bypass first-pass metabolism to some extent via lymphatic absorption. - Protects the drug from degradation in the GI tract. | - Liquid or semi-solid formulations can be more challenging to handle and dose accurately. - Potential for GI side effects with high concentrations of surfactants. | - Highly lipophilic compounds with poor aqueous solubility. - When aiming to enhance lymphatic uptake. |
Q6: I have prepared a solid dispersion of this compound, but the in vivo bioavailability is still suboptimal. What are the next troubleshooting steps?
A6: If a solid dispersion does not yield the desired bioavailability, consider the following:
-
Polymer Selection: The choice of polymer is critical. Ensure the polymer is appropriate for the chosen manufacturing method and has good solubilizing capacity for this compound. Common polymers include povidone (PVP), copovidone, and hydroxypropyl methylcellulose (HPMC).
-
Drug Loading: High drug loading can sometimes lead to phase separation and recrystallization. Try reducing the drug-to-polymer ratio.
-
Inclusion of a Surfactant: Adding a surfactant to the solid dispersion formulation can further enhance the wettability and dissolution of the drug.
-
Characterization of the Solid Dispersion: Confirm that the drug is in an amorphous state using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Data Presentation: Pharmacokinetic Parameters
The following tables provide a template for summarizing and comparing pharmacokinetic data from animal studies with different this compound formulations.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24 (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 ± 1.5 | 350 ± 90 | 100 (Reference) |
| Solid Dispersion | 250 ± 60 | 2.0 ± 0.5 | 1750 ± 400 | 500 |
| SEDDS | 400 ± 85 | 1.5 ± 0.5 | 2800 ± 650 | 800 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-24: Area under the plasma concentration-time curve from 0 to 24 hours.
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Povidone K30 (PVP K30), Dichloromethane, Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 weight ratio in a 1:1 mixture of dichloromethane and methanol to form a clear solution.
-
Remove the solvent using a rotary evaporator at 40°C under vacuum.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the solid dispersion in a desiccator until use.
-
Characterize the solid dispersion for drug content, amorphous nature (XRPD, DSC), and dissolution properties.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Acclimatization: Allow the animals to acclimatize for at least 3 days before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation:
-
Aqueous Suspension: Suspend the required amount of this compound in a 0.5% (w/v) carboxymethyl cellulose (CMC) solution in water.
-
Solid Dispersion/SEDDS: Reconstitute the prepared formulation in water to the desired concentration just before administration.
-
-
Dosing:
-
Administer the formulations orally by gavage at a dose of 10 mg/kg.
-
The dosing volume should not exceed 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Mandatory Visualizations
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PR [label="Progesterone\nReceptor (PR)", fillcolor="#FBBC05", fontcolor="#202124"]; HSP [label="Heat Shock\nProteins (HSP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; PRE [label="Progesterone\nResponse Element (PRE)", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="Gene Transcription\n(Agonist/Antagonist Effects)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> PR [label="Binds"]; PR -> HSP [dir=back, label="Dissociation"]; PR -> Dimerization; Dimerization -> Nucleus [label="Translocation"]; Nucleus -> PRE [label="Binds to"]; PRE -> Transcription;
// Invisible edges for alignment {rank=same; this compound; PR; HSP;} {rank=same; Dimerization; Nucleus;} {rank=same; PRE; Transcription;} } .dot Caption: Classical Progesterone Receptor Signaling Pathway modulated by this compound.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRAIL_R [label="TRAIL Receptors\n(DR4/DR5)", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase8 [label="Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges this compound -> TRAIL_R [label="Upregulates"]; TRAIL_R -> Caspase8 [label="Activates"]; Caspase8 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis; this compound -> Bcl2 [label="Downregulates", color="#EA4335"]; Bcl2 -> Apoptosis [arrowhead=tee, label="Inhibits", color="#EA4335"];
} .dot Caption: this compound-induced apoptosis via the TRAIL-mediated pathway.
Experimental Workflow
// Nodes Start [label="Start: Low Bioavailability\nof this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Formulation [label="Formulation Development\n(e.g., Solid Dispersion, SEDDS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Characterization\n(Dissolution, Stability)", fillcolor="#FBBC05", fontcolor="#202124"]; InVivo [label="In Vivo Animal Study\n(Rat Model)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK_Analysis [label="Pharmacokinetic Analysis\n(LC-MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Eval [label="Data Evaluation", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Success: Improved\nBioavailability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="Optimize Formulation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Formulation; Formulation -> InVitro; InVitro -> InVivo; InVivo -> PK_Analysis; PK_Analysis -> Data_Eval; Data_Eval -> Success [label="Bioavailability Goal Met"]; Data_Eval -> Optimize [label="Goal Not Met"]; Optimize -> Formulation [style=dashed]; } .dot Caption: Experimental workflow for improving this compound's oral bioavailability.
References
Troubleshooting inconsistent results in Asoprisnil experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asoprisnil. The information is designed to address common challenges and inconsistencies that may arise during in vitro and in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound experiments, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why am I observing both agonist and antagonist effects of this compound in my experiments?
Answer:
The dual agonist and antagonist activity of this compound is an inherent characteristic of its function as a Selective Progesterone Receptor Modulator (SPRM).[1][2][3][4][5] The observed effect is highly dependent on the cellular and tissue context. Several factors can influence the experimental outcome:
-
Progesterone Receptor (PR) Isoform Ratio: this compound's activity is modulated by the relative expression levels of the two main progesterone receptor isoforms, PR-A and PR-B. PR-B typically mediates proliferative effects, while PR-A can inhibit the activity of PR-B. Different cell types and tissues have varying PR-A to PR-B ratios, which can lead to different responses to this compound.
-
Co-regulator Proteins: The cellular environment of co-activator and co-repressor proteins plays a crucial role. This compound-bound PR can recruit either co-activators to stimulate gene transcription (agonist effect) or co-repressors to inhibit it (antagonist effect). The balance of these co-regulators in your experimental system will dictate the net effect.
-
Concentration of this compound: The dose of this compound can influence its activity. In some systems, lower concentrations may favor one type of activity, while higher concentrations favor another. It is crucial to perform a thorough dose-response analysis to characterize the effects in your specific model.
Solutions:
-
Characterize Your Experimental Model: Determine the relative expression levels of PR-A and PR-B in your cells or tissues using techniques like qPCR or Western blotting. This will provide context for interpreting your results.
-
Perform Comprehensive Dose-Response Studies: Test a wide range of this compound concentrations to identify the full spectrum of its activity in your system.
-
Use Appropriate Controls: Include a full agonist (e.g., progesterone) and a full antagonist (e.g., mifepristone) in your experiments to benchmark the effects of this compound.
Question: My results with this compound are not reproducible between experiments. What could be the cause?
Answer:
Inconsistent results in cell-based assays can stem from several factors, particularly when working with a compound as sensitive to cellular context as this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | Maintain consistent cell passage numbers, as receptor expression and cellular signaling can change over time in culture. Ensure uniform cell seeding density, as this can affect cell-to-cell signaling and the response to treatment. Use a consistent batch of serum and other reagents, as lot-to-lot variability can introduce inconsistencies. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular responses to stimuli without causing visible signs of contamination. |
| Compound Stability and Handling | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock solution. Ensure complete solubilization of this compound in the vehicle (e.g., DMSO) before adding it to the culture medium. |
| Experimental Timing | Standardize the duration of cell starvation (if applicable) and the treatment period with this compound. |
Question: I am observing off-target effects that I don't believe are mediated by the progesterone receptor. Is this possible?
Answer:
While this compound has a high affinity for the progesterone receptor, it can interact with other steroid receptors at higher concentrations.
-
Glucocorticoid Receptor (GR): this compound has a moderate affinity for the glucocorticoid receptor. At high concentrations, it may exert weak antiglucocorticoid effects.
-
Androgen Receptor (AR): this compound has a low affinity for the androgen receptor and may show weak androgenic or anti-androgenic properties, particularly at high doses.
Solutions:
-
Dose-Response Analysis: Carefully titrate the concentration of this compound to use the lowest effective concentration that elicits a PR-mediated response, thereby minimizing the risk of off-target effects.
-
Use of Antagonists: To confirm that the observed effects are PR-mediated, perform experiments where you co-treat with a pure PR antagonist. If the antagonist blocks the effect of this compound, it is likely PR-mediated.
-
Test in Receptor-Null Cell Lines: If available, use cell lines that do not express PR but do express other steroid receptors to test for off-target effects directly.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective progesterone receptor modulator (SPRM) that exhibits both partial agonist and antagonist activity at the progesterone receptor (PR). Its tissue-selective effects are determined by the cellular ratio of PR-A to PR-B isoforms and the local balance of transcriptional co-activators and co-repressors.
What are the known downstream signaling pathways affected by this compound?
In uterine leiomyoma cells, this compound has been shown to induce apoptosis by activating the TNF-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway. This involves the upregulation of TRAIL and its death receptors DR4 and DR5, leading to the cleavage of caspases-8, -7, and -3. This compound can also induce endoplasmic reticulum stress, contributing to apoptosis.
What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C. To maintain stability, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
How does the stability of this compound in cell culture medium affect experiments?
The stability of any compound in culture medium can impact the reproducibility of results. It is recommended to prepare fresh dilutions of this compound in culture medium for each experiment. The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically below 0.1%) and consistent across all treatment groups, including vehicle controls.
Quantitative Data Summary
The following tables summarize quantitative data from published studies on this compound, providing a reference for expected experimental outcomes.
Table 1: Dose-Dependent Effect of this compound on Uterine Leiomyoma and Uterine Volume in a 12-Month Study
| Treatment Group | Median Change in Primary Fibroid Volume | Median Change in Uterine Volume |
| Placebo | +16% | +13% |
| This compound 10 mg | -48% | -28% |
| This compound 25 mg | -63% | -39% |
Data from a pooled analysis of two 12-month, placebo-controlled, randomized trials.
Table 2: Dose-Dependent Effect of this compound on Amenorrhea Rates in a 12-Month Study
| Treatment Group | Percentage of Women Achieving Amenorrhea (Monthly Range) |
| Placebo | 3% - 12% |
| This compound 10 mg | 66% - 78% |
| This compound 25 mg | 83% - 93% |
Data from a pooled analysis of two 12-month, placebo-controlled, randomized trials.
Table 3: In Vitro Effect of this compound on Leiomyoma Cell Viability
| This compound Concentration | % Decrease in Viable Cells (72h) |
| 10⁻⁸ M | Not significant |
| 10⁻⁷ M | Significant (p < 0.01) |
| 10⁻⁶ M | Significant (p < 0.01) |
Data from a study on cultured human uterine leiomyoma cells. Note: The exact percentage decrease was not provided in the abstract, but the significance of the decrease was noted.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Serum Starvation (Optional): If studying the effects of this compound in the absence of serum growth factors, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.1%. Include vehicle-only control wells. Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qPCR)
This protocol describes how to measure changes in gene expression in response to this compound treatment.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the cell viability protocol in 6-well plates.
-
RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR instrument and a SYBR Green or probe-based qPCR master mix. Design or obtain validated primers for your target gene(s) and at least two stable housekeeping genes for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the geometric mean of the housekeeping genes.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. ovid.com [ovid.com]
- 2. This compound (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential for the selective progesterone receptor modulator this compound in the treatment of leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Asoprisnil and Immunoassay Cross-Reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with immunoassay accuracy in the presence of Asoprisnil, a selective progesterone receptor modulator (SPRM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to progesterone?
This compound is a synthetic steroid that acts as a selective progesterone receptor modulator (SPRM).[1][2][3] It has a high binding affinity for the progesterone receptor (PR), where it can exert both partial agonist and antagonist effects, depending on the tissue.[4][5] While it interacts with the same receptor as progesterone, this compound has a distinct chemical structure, which is the basis for its unique pharmacological profile and also the reason for potential immunoassay cross-reactivity.
Q2: What is immunoassay cross-reactivity?
Immunoassay cross-reactivity is a type of interference where a substance other than the intended analyte (in this case, progesterone) binds to the assay's antibodies. This can lead to inaccurate, often falsely elevated, measurements of the target analyte. For steroid hormones, cross-reactivity is a common issue due to the structural similarities between different steroid molecules.
Q3: Is this compound likely to cross-react in my progesterone immunoassay?
Given that this compound is a steroid-based molecule designed to interact with the progesterone receptor, there is a potential for cross-reactivity in progesterone immunoassays. The extent of this cross-reactivity will depend on the specificity of the primary antibody used in the particular assay kit. Immunoassays, especially competitive immunoassays used for small molecules like steroids, are susceptible to this issue.
Q4: How can I determine if this compound is interfering with my assay?
The most definitive way to assess interference is to perform a cross-reactivity validation experiment. This typically involves "spiking" known concentrations of this compound into your sample matrix and observing the effect on the measured progesterone concentration. A significant deviation from the expected progesterone value would indicate cross-reactivity. Confirmation of results using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also a robust approach.
Troubleshooting Guide: this compound Interference
If you suspect this compound is affecting your progesterone immunoassay results, follow this troubleshooting guide.
Problem: Higher-than-expected progesterone levels in samples containing this compound.
Potential Cause: Cross-reactivity of the immunoassay antibody with this compound.
Solutions:
-
Review Assay Specificity: Carefully check the manufacturer's product insert for your progesterone immunoassay kit. Look for any data on cross-reactivity with other steroids or compounds. While this compound may not be listed, the information can provide insights into the antibody's specificity.
-
Perform a Spike and Recovery Experiment: This experiment will help quantify the extent of the interference.
-
Sample Dilution: Diluting your sample can sometimes mitigate the effect of a cross-reactant, especially if the cross-reactivity is of low affinity. However, ensure that after dilution, the progesterone concentration remains within the assay's detection range.
-
Use a More Specific Antibody: If possible, switch to a progesterone immunoassay kit that utilizes a monoclonal antibody with high specificity. Monoclonal antibodies that recognize a unique epitope on the progesterone molecule are less likely to cross-react with other structurally similar compounds.
-
Alternative Analytical Method: For critical applications where high accuracy is required, consider using a different analytical method that does not rely on antibody-based detection, such as LC-MS/MS. LC-MS/MS offers higher specificity and can distinguish between progesterone and this compound.
Experimental Protocols
Protocol 1: Spike and Recovery for this compound Interference
Objective: To determine the extent of this compound cross-reactivity in a progesterone immunoassay.
Materials:
-
Progesterone-free sample matrix (e.g., charcoal-stripped serum)
-
Progesterone standard of a known concentration
-
This compound standard of a known concentration
-
Your progesterone immunoassay kit
Methodology:
-
Prepare a Baseline Sample: Spike a known concentration of progesterone into the progesterone-free matrix. This will be your expected value.
-
Prepare Spiked Samples: In separate tubes, spike the progesterone-free matrix with the same concentration of progesterone as the baseline sample. Then, add increasing concentrations of this compound to each tube.
-
Run the Immunoassay: Analyze all samples (baseline and spiked) using your progesterone immunoassay according to the manufacturer's instructions.
-
Calculate Percent Recovery:
-
Percent Recovery = (Measured Progesterone Concentration / Spiked Progesterone Concentration) x 100
-
-
Interpret the Results: A recovery rate that deviates significantly from 100% in the presence of this compound indicates cross-reactivity.
Data Presentation: Example Spike and Recovery Data
| Sample ID | Spiked Progesterone (ng/mL) | Spiked this compound (ng/mL) | Measured Progesterone (ng/mL) | Percent Recovery |
| Baseline | 5.0 | 0 | 4.9 | 98% |
| Spike 1 | 5.0 | 10 | 6.5 | 130% |
| Spike 2 | 5.0 | 50 | 9.8 | 196% |
| Spike 3 | 5.0 | 100 | 15.2 | 304% |
Note: The data in this table is illustrative and does not represent actual experimental results.
Visualizations
Caption: this compound and Progesterone Signaling Pathway.
Caption: Troubleshooting Workflow for Immunoassay Interference.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A structural and in vitro characterization of this compound: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Asoprisnil-Induced Endometrial Changes in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing endometrial changes observed during long-term studies with Asoprisnil, a selective progesterone receptor modulator (SPRM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the endometrium?
This compound is a selective progesterone receptor modulator (SPRM) with partial agonist and antagonist effects on the progesterone receptor (PR).[1][2] In the endometrium, it primarily exerts an antagonistic, antiproliferative effect.[1][3] This action inhibits the normal proliferative changes directed by estrogen, leading to a unique set of histological features.[1] While it suppresses menstruation, it does so without causing estrogen deprivation.
Q2: What are the typical endometrial changes observed in long-term this compound studies?
Long-term, uninterrupted treatment with this compound is associated with a class effect of SPRMs known as Progesterone Receptor Modulator Associated Endometrial Changes (PAEC). These changes are characterized by:
-
Increased endometrial thickness: A dose- and time-dependent increase in endometrial thickness is a common finding.
-
Cystic changes: Imaging studies often reveal cystic dilation of the endometrial glands.
-
Histological features: PAEC is histologically distinct from endometrial hyperplasia and is characterized by cystically dilated glands, inactive-appearing epithelium with few mitotic figures, and a compact, non-decidualized stroma.
Q3: Are the this compound-induced endometrial changes reversible?
Yes, the endometrial changes associated with this compound, including increased thickness and PAEC, appear to be reversible upon discontinuation of treatment. Studies have shown a trend of regression toward the baseline endometrial pattern after stopping the drug.
Q4: What are the potential risks associated with long-term this compound treatment regarding the endometrium?
While PAEC is generally considered benign, long-term uninterrupted use of this compound has raised endometrial safety concerns. An extension study reported a progressive increase in endometrial thickness and cystic changes, which prompted invasive diagnostic procedures. Importantly, two cases of endometrial cancer were diagnosed during this long-term extension study, leading to the recommendation to avoid uninterrupted long-term treatment. The clinical development of this compound was ultimately halted due to these safety concerns.
Q5: How should endometrial changes be monitored during this compound clinical trials?
A multi-modal approach to endometrial monitoring is crucial. This should include:
-
Transvaginal Ultrasound (TVU): For regular assessment of endometrial thickness.
-
Magnetic Resonance Imaging (MRI): Can provide more detailed imaging of endometrial morphology, including cystic changes.
-
Endometrial Biopsy with Histopathological Evaluation: This is essential for differentiating PAEC from endometrial hyperplasia or malignancy.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant increase in endometrial thickness on TVU | This compound-induced PAEC | - Correlate with clinical symptoms.- Proceed with endometrial biopsy for histological confirmation. |
| Cystic appearance of the endometrium on imaging | Characteristic feature of PAEC | - Document findings.- An endometrial biopsy is recommended to rule out other pathologies. |
| Histopathology report mentions "Progesterone Receptor Modulator Associated Endometrial Changes (PAEC)" | Expected class effect of this compound | - This is an anticipated finding and is considered benign.- Continue monitoring as per protocol. |
| Histopathology report is inconclusive or suggests endometrial hyperplasia | Potential for atypical changes | - An expert gynecologic pathologist should review the biopsy.- Consider a repeat biopsy or hysteroscopy with directed biopsy. |
| Patient develops unscheduled uterine bleeding | While this compound typically induces amenorrhea, breakthrough bleeding can occur. | - Rule out other causes of bleeding.- Perform a TVU and consider an endometrial biopsy to assess the endometrium. |
Quantitative Data Summary
Table 1: Mean Change in Endometrial Thickness (mm) from Baseline in a 12-Month Placebo-Controlled Study
| Treatment Group | Month 6 | Month 12 |
| Placebo | Not Statistically Significant | - |
| This compound 10 mg | Not Statistically Significant | ~2 mm increase (P<0.01 vs placebo) |
| This compound 25 mg | Not Statistically Significant | ~2 mm increase (P<0.01 vs placebo) |
Data from pooled analysis of two 12-month randomized controlled trials.
Table 2: Mean Endometrial Thickness (mm) in a 12-Month Extension Study (Total 24 Months of Treatment)
| Treatment Group | Day 1 of Extension Study (Month 12 of initial study) | Month 12 of Extension Study (Month 24 total) | Mean Increase from Initial Baseline at Month 24 |
| This compound 10 mg | 9.4 (SD 8.8) | 10.9 (SD 9.3) | 3.4 (SD 9.8) |
| This compound 25 mg | 9.7 (SD 8.1) | 13.9 (SD 13.2) | 6.2 (SD 12.8) |
Data from a 12-month extension study.
Experimental Protocols
Protocol 1: Endometrial Biopsy Procedure
Objective: To obtain a tissue sample of the endometrium for histopathological evaluation.
Materials:
-
Speculum
-
Antiseptic solution
-
Tenaculum
-
Uterine sound
-
Endometrial suction catheter (e.g., Pipelle)
-
Formalin-filled specimen container
-
Sterile gloves and drapes
Procedure:
-
Ensure informed consent is obtained from the participant.
-
Position the patient in the dorsal lithotomy position.
-
Insert a speculum to visualize the cervix.
-
Cleanse the cervix with an antiseptic solution.
-
If necessary, apply a tenaculum to the anterior lip of the cervix to stabilize the uterus.
-
Gently introduce a uterine sound to determine the depth and direction of the uterine cavity.
-
Insert the endometrial suction catheter through the cervical os into the uterine cavity until the fundus is reached.
-
Withdraw the inner plunger of the catheter to create suction.
-
Move the catheter in a rotating and back-and-forth motion to sample all areas of the endometrium.
-
Withdraw the catheter and expel the collected tissue into a formalin-filled specimen container.
-
Label the container appropriately and send it for histopathological analysis.
Protocol 2: Histopathological Evaluation of Endometrial Biopsies
Objective: To differentiate this compound-induced PAEC from other endometrial pathologies, such as hyperplasia or carcinoma.
Procedure:
-
Gross Examination: Document the aggregate volume and appearance of the tissue fragments.
-
Tissue Processing: Dehydrate, clear, and embed the tissue in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) from the paraffin block and mount them on glass slides.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A qualified pathologist should examine the slides, paying close attention to the following features:
-
Glandular architecture: Look for cystic dilation, which is characteristic of PAEC. Note the gland-to-stroma ratio.
-
Glandular epithelium: Assess for cellular stratification, nuclear atypia, and mitotic activity. In PAEC, the epithelium is typically inactive or shows non-physiologic secretory effects with rare mitoses.
-
Stroma: Evaluate the stromal cellularity and for the presence of decidualization. PAEC is associated with a compact, non-decidualized stroma.
-
Vessels: Note any changes in the stromal vessels.
-
-
Immunohistochemistry (Optional): In cases where the diagnosis is uncertain, immunohistochemical staining for markers like Ki-67 (proliferation marker) and PTEN (tumor suppressor) may be considered.
-
Reporting: The final report should clearly state the presence or absence of PAEC, endometrial hyperplasia, or malignancy.
Visualizations
Caption: this compound's mechanism of action on the endometrium.
Caption: Workflow for monitoring endometrial changes.
References
Technical Support Center: Asoprisnil Administration and Tissue Collection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the timing for tissue collection following Asoprisnil administration in preclinical studies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary mechanism of action? | This compound is a selective progesterone receptor modulator (SPRM) with partial agonist and antagonist effects.[1] Its tissue-selective action allows it to have an antiproliferative effect on the endometrium and uterine fibroids while minimizing effects on other tissues.[2][3] |
| What are the main metabolites of this compound? | This compound is extensively metabolized in the liver, with the major active metabolite being J912, formed through 17β-O-demethylation. Both this compound and J912 are pharmacologically active.[2] The metabolic profiles are qualitatively similar across various animal species and humans.[2] |
| Why is the timing of tissue collection after this compound administration critical? | The timing of tissue collection is crucial to accurately correlate the concentration of this compound and its active metabolite, J912, with the observed pharmacodynamic effects in the target tissues (e.g., endometrium, myometrium). Collecting tissues at optimal time points, such as at the time of maximum concentration (Tmax), allows for a more accurate assessment of the drug's efficacy and mechanism of action. |
| What are the target tissues of interest for this compound research? | The primary tissues of interest for studying the effects of this compound are the endometrium and myometrium, particularly in the context of research on uterine fibroids and endometriosis. |
| What analytical methods are suitable for quantifying this compound and J912 in tissue samples? | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound and its metabolites in biological matrices, including tissue homogenates. |
Troubleshooting Guides
Issue: Inconsistent or Unexpected Pharmacodynamic Effects
| Potential Cause | Troubleshooting Step |
| Suboptimal Tissue Collection Timing: Tissues were not collected at time points that reflect the peak or steady-state concentrations of this compound or its active metabolite, J912. | Review available pharmacokinetic data for the specific animal model being used. If data is unavailable, conduct a pilot pharmacokinetic study to determine the Tmax in both plasma and the target tissues. Aim to collect tissues at, before, and after the expected Tmax to capture the full concentration-effect relationship. |
| Inadequate Drug Exposure: The administered dose of this compound may not have been sufficient to elicit the expected biological response. | Verify the dosing regimen and administration route. Consider conducting a dose-response study to determine the optimal dose for the desired effect in your model. |
| Metabolic Differences: The metabolic rate of this compound can vary between species and even between individual animals, leading to different levels of active metabolite J912. | Whenever possible, quantify both this compound and J912 concentrations in plasma and tissue samples to get a complete picture of the active compounds present. |
| Improper Tissue Handling: Delays in tissue processing or improper storage can lead to degradation of the drug, its metabolites, or the biological markers being assessed. | Follow a standardized and rapid tissue collection and processing protocol. Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until analysis. |
Issue: High Variability in Drug Concentration Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent Tissue Homogenization: Incomplete or inconsistent homogenization of tissue samples can lead to variable extraction efficiency of the analytes. | Use a validated and standardized tissue homogenization protocol. Mechanical bead beating or ultrasonic disruption are common methods. Ensure that the entire tissue sample is homogenized to ensure a representative sample. |
| Matrix Effects in LC-MS/MS Analysis: Components of the tissue matrix can interfere with the ionization of this compound and J912, leading to ion suppression or enhancement and inaccurate quantification. | Develop and validate a robust LC-MS/MS method that includes an effective sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. |
| Analyte Degradation: this compound or its metabolites may be unstable in the biological matrix or during the sample preparation process. | Conduct stability studies of this compound and J912 in the tissue homogenate at various temperatures and for different durations to assess their stability. If instability is observed, adjust the sample handling and preparation procedures accordingly (e.g., work on ice, add stabilizers). |
| Cross-contamination: Carryover between samples during collection, processing, or analysis can lead to inaccurate results. | Use disposable instruments and tubes whenever possible. Thoroughly clean all non-disposable equipment between samples. Run blank samples during the LC-MS/MS analysis to check for carryover. |
Preclinical Pharmacokinetic Data
While specific tissue concentration data for this compound and J912 is limited in publicly available literature, the following table summarizes the known information about their pharmacokinetics. Researchers should aim to generate more specific data for their experimental models.
| Compound | Animal Model | Key Pharmacokinetic Information |
| This compound | Rat, Rabbit, Guinea Pig, Monkey | Exhibits partial agonist and antagonist effects in the endometrium. In male rats, it showed weak androgenic and anti-androgenic properties. In cynomolgus monkeys, treatment led to endometrial atrophy. |
| J912 (metabolite) | Rabbit | Induces partial agonist and antagonist effects in the endometrium, similar to this compound. |
Experimental Protocols
Protocol 1: Uterine Tissue Collection for Pharmacokinetic Analysis
Objective: To collect uterine tissue (endometrium and myometrium) at specific time points after this compound administration for the quantification of the drug and its metabolites.
Materials:
-
Anesthetic agent
-
Surgical instruments (scissors, forceps, scalpel)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cryovials, pre-labeled
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Administer this compound to the experimental animals as per the study design.
-
At the designated time points post-administration, anesthetize the animal according to approved institutional protocols.
-
Perform a laparotomy to expose the uterus.
-
Excise the uterus and immediately place it in ice-cold PBS to wash away any blood.
-
On a cold surface, carefully dissect the endometrium from the myometrium.
-
Place the separated endometrial and myometrial tissues into separate pre-labeled cryovials.
-
Immediately flash-freeze the cryovials in liquid nitrogen.
-
Store the frozen tissue samples at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound and J912 in Uterine Tissue
Objective: To extract this compound and J912 from uterine tissue homogenates for quantification by LC-MS/MS.
Materials:
-
Frozen uterine tissue sample
-
Homogenization buffer (e.g., PBS)
-
Tissue homogenizer (e.g., bead beater, ultrasonic disruptor)
-
Internal standard (stable isotope-labeled this compound and J912, if available)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with LC mobile phase)
-
LC-MS/MS system
Procedure:
-
Weigh the frozen tissue sample.
-
Add a specific volume of ice-cold homogenization buffer.
-
Homogenize the tissue until a uniform suspension is obtained. Keep the sample on ice throughout this process.
-
Spike the homogenate with the internal standard.
-
Protein Precipitation: Add a predetermined volume of cold protein precipitation solvent to the homogenate. Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (alternative to or in addition to protein precipitation): Transfer the supernatant from the previous step to a new tube. Add the organic extraction solvent, vortex, and centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing the analytes to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of reconstitution solvent.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: this compound's mechanism of action on the progesterone receptor signaling pathway.
Caption: Experimental workflow for determining tissue concentration of this compound.
References
Asoprisnil Development: A Technical Support Guide to Preclinical and Clinical Translation Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the challenges encountered in translating preclinical data on Asoprisnil to clinical outcomes. It is designed to assist researchers in understanding the discrepancies and navigating potential pitfalls in the development of Selective Progesterone Receptor Modulators (SPRMs).
Frequently Asked Questions (FAQs)
Q1: What was the initial promise of this compound based on preclinical data?
A: Preclinical studies of this compound, a selective progesterone receptor modulator (SPRM), showed significant promise for the treatment of gynecological disorders like uterine fibroids and endometriosis. In various animal models, including rabbits, guinea pigs, rats, and cynomolgus monkeys, this compound demonstrated a unique pharmacological profile with partial progesterone receptor (PR) agonist and antagonist activities.[1] Key promising preclinical findings included:
-
High affinity and selectivity for the progesterone receptor (PR) , with moderate to low affinity for other steroid receptors.[1]
-
Pronounced anti-uterotrophic effects in guinea pigs.[1]
-
Induction of endometrial atrophy and abolition of menstrual cyclicity in cynomolgus monkeys without a significant drop in estrogen levels.[1][2]
-
Inhibition of uterine fibroid cell proliferation in vitro.
-
Unlike pure antiprogestins, it showed only marginal labor-inducing activity in guinea pigs, suggesting a favorable safety profile for potential use in women of reproductive age.
These findings suggested that this compound could effectively treat the symptoms of uterine fibroids and endometriosis by targeting the endometrium and fibroid tissue directly, without inducing a hypoestrogenic state, which is a common side effect of other hormonal therapies.
Q2: What were the primary efficacy findings from the this compound clinical trials?
A: Clinical trials, particularly Phase 2 and 3 studies, initially confirmed the efficacy of this compound in treating heavy menstrual bleeding associated with uterine fibroids. Key efficacy outcomes included:
-
Dose-dependent suppression of uterine bleeding : In a 12-week Phase 2 trial, 25 mg of this compound daily suppressed uterine bleeding in 83% of women. Pooled data from two 12-month Phase 3 trials showed that 90-93% of women receiving 10 mg and 25 mg of this compound met the primary endpoint for bleeding control, compared to 35% in the placebo group.
-
Reduction in fibroid and uterine volume : The 25 mg dose led to a median reduction of 36% in the dominant leiomyoma volume after 12 weeks. In the 12-month Phase 3 trials, median reductions in primary fibroid volume were up to -63% with 25 mg this compound, compared to a 16% increase with placebo.
-
Improvement in quality of life : Patients treated with this compound reported significant reductions in symptoms like bloating and pelvic pressure.
Q3: What were the major challenges and reasons for the discontinuation of this compound's clinical development?
A: Despite the promising efficacy, the clinical development of this compound was halted due to safety concerns related to the endometrium. The primary challenge was the occurrence of adverse endometrial changes , particularly with long-term, uninterrupted use. These changes included:
-
Endometrial Hyperplasia : Cases of endometrial hyperplasia were reported in long-term studies.
-
Progesterone Receptor Modulator-Associated Endometrial Changes (PAECs) : While initially considered benign, these changes, characterized by cystic glands and architectural alterations, raised safety concerns.
-
Increased Endometrial Thickness : Long-term treatment was associated with a progressive increase in endometrial thickness and the development of cystic changes, which often prompted invasive diagnostic procedures.
-
Rare Cases of Endometrial Cancer : Although uncommon, a few cases of endometrial cancer were diagnosed during the clinical trial program, leading to significant concerns about the long-term safety of uninterrupted this compound treatment.
These findings highlighted a critical disconnect between the endometrial atrophy observed in preclinical animal models and the complex, and sometimes adverse, endometrial changes seen in humans after prolonged exposure.
Troubleshooting Guides for Experimental Research
This section provides guidance for researchers working on SPRMs, drawing lessons from the this compound experience.
Issue 1: Discrepancy between animal and human endometrial response to SPRMs.
-
Possible Cause: Species-specific differences in endometrial biology and the hormonal milieu. The preclinical models, while valuable, may not fully recapitulate the complexity of the human menstrual cycle and the long-term response of the human endometrium to mixed agonist/antagonist PR modulation.
-
Troubleshooting Steps:
-
Refine Animal Models: Consider using non-human primate models for longer-term studies, as their menstrual cycles more closely resemble those of humans.
-
Incorporate Human Tissue Explants: Utilize ex vivo culture systems with human endometrial tissue to assess the direct effects of the compound on proliferation, apoptosis, and gene expression.
-
Molecular Profiling: Conduct comparative transcriptomic and proteomic analyses of endometrial tissue from preclinical models and human biopsies to identify species-specific pathways affected by the SPRM.
-
Issue 2: Unforeseen off-target effects or paradoxical agonist activity in the clinical setting.
-
Possible Cause: The balance between agonist and antagonist activity of an SPRM can be highly tissue- and context-dependent. The ratio of PR-A to PR-B isoforms, and the local concentrations of co-activators and co-repressors, can influence the ultimate cellular response.
-
Troubleshooting Steps:
-
Comprehensive In Vitro Profiling: Test the compound's activity in various cell lines expressing different ratios of PR-A and PR-B.
-
Co-regulator Interaction Assays: Perform assays to determine how the SPRM-liganded PR complex interacts with a panel of known co-activators and co-repressors.
-
Dose-Response Evaluation: Thoroughly investigate the dose-response relationship in preclinical models, as the agonist/antagonist balance can shift with concentration.
-
Data Presentation
Table 1: Comparison of this compound's Effects in Preclinical and Clinical Studies
| Parameter | Preclinical Findings (Animal Models) | Clinical Findings (Human Trials) | Key Discrepancy |
| Endometrial Effects | Endometrial atrophy, suppression of proliferation. | Initial anti-proliferative effect, but long-term use led to increased endometrial thickness, cystic changes, and cases of endometrial hyperplasia and cancer. | The consistent atrophic effect in animals did not translate to long-term safety in the human endometrium, which exhibited complex and sometimes adverse changes. |
| Uterine Fibroid Volume | Anti-uterotrophic effects observed. | Dose-dependent reduction in fibroid and uterine volume. | Generally good translation of efficacy from preclinical models to clinical outcomes. |
| Menstrual Bleeding | Abolition of menstrual cyclicity in non-human primates. | Effective suppression of heavy menstrual bleeding and induction of amenorrhea. | High degree of correlation between preclinical and clinical findings on bleeding control. |
| Estrogen Levels | No significant changes in basal estrogen concentrations. | Maintained follicular phase estrogen levels, avoiding hypoestrogenic side effects. | Consistent findings between preclinical and clinical studies, highlighting a key advantage over GnRH agonists. |
Table 2: Quantitative Efficacy Data from this compound Phase 2/3 Clinical Trials
| Efficacy Endpoint | Placebo | This compound (5 mg) | This compound (10 mg) | This compound (25 mg) |
| Bleeding Suppression (12 weeks) | - | 28% | 64% | 83% |
| Median Fibroid Volume Reduction (12 weeks) | - | - | - | 36% |
| Primary Endpoint Met (Bleeding Control, 12 months) | 35% | - | 90% | 93% |
| Median Fibroid Volume Reduction (12 months) | +16% | - | -48% | -63% |
(Data compiled from multiple sources)
Experimental Protocols
1. Preclinical Assessment of Endometrial Effects in Cynomolgus Monkeys
-
Objective: To evaluate the effect of this compound on the endometrium of a non-human primate model.
-
Methodology:
-
Animal Model: Adult, regularly cycling female cynomolgus monkeys.
-
Treatment: Daily oral administration of this compound at various doses or a vehicle control for a specified period (e.g., 3-6 months).
-
Monitoring: Daily monitoring for vaginal bleeding. Regular blood sampling to measure serum levels of estradiol and progesterone.
-
Endpoint Analysis: At the end of the treatment period, perform hysterectomies. The uterine tissue is then fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for histological evaluation of the endometrium. Immunohistochemical staining for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) is also performed.
-
2. Phase 3 Clinical Trial Protocol for Uterine Fibroids
-
Objective: To evaluate the efficacy and safety of this compound in premenopausal women with heavy menstrual bleeding associated with uterine fibroids.
-
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Premenopausal women with uterine fibroids and heavy menstrual bleeding, confirmed by pictorial blood loss assessment charts.
-
Intervention: Oral administration of this compound (e.g., 10 mg or 25 mg daily) or placebo for 12 months.
-
Efficacy Assessments:
-
Menstrual blood loss measured by pictorial charts.
-
Fibroid and uterine volume assessed by transvaginal ultrasound or MRI at baseline and regular intervals.
-
Hemoglobin levels to assess changes in anemia.
-
Quality of life questionnaires.
-
-
Safety Assessments:
-
Regular monitoring of adverse events.
-
Endometrial biopsies performed at baseline, 6 months, and 12 months for histological evaluation by a panel of expert pathologists.
-
Transvaginal ultrasound to measure endometrial thickness.
-
-
Visualizations
Caption: this compound's mixed agonist/antagonist action on the progesterone receptor.
Caption: The translational workflow and challenges in this compound's development.
Caption: Progesterone signaling in uterine fibroids and the point of intervention for this compound.
References
Mitigating potential antiglucocorticoid effects of Asoprisnil at high doses
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and managing the potential antiglucocorticoid effects of Asoprisnil, particularly at high concentrations or doses used in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective progesterone receptor modulator (SPRM) that exhibits partial agonist and antagonist activities on the progesterone receptor (PR).[1][2][3] Its primary therapeutic effects are mediated through its high-affinity binding to the PR, making it a candidate for treating gynecological disorders such as uterine fibroids and endometriosis.[1][4]
Q2: Does this compound interact with the glucocorticoid receptor (GR)?
Yes, this compound has a moderate binding affinity for the glucocorticoid receptor (GR). However, its affinity for the PR is significantly higher. This cross-reactivity is a key consideration in non-clinical and high-dose studies.
Q3: How significant are the antiglucocorticoid effects of this compound at therapeutic doses?
In clinical studies with therapeutic doses, this compound has demonstrated no significant antiglucocorticoid effects in humans. Early clinical studies in healthy volunteers showed no changes in basal estrogen concentrations or evidence of antiglucocorticoid activity.
Q4: Are antiglucocorticoid effects observed at high doses of this compound?
In vitro transactivation assays and animal models have shown that this compound exhibits marginal or weak antiglucocorticoid activity. While some antiglucocorticoid activity was noted at high doses in animal models, it was less pronounced than that of mifepristone, a compound known for its potent antiglucocorticoid effects.
Q5: What were the primary safety concerns in the clinical development of this compound?
The clinical development of this compound was primarily halted due to concerns about endometrial safety with long-term, uninterrupted use. These concerns included an increase in endometrial thickness and cystic changes, which in some cases prompted invasive diagnostic procedures. The observed antiglucocorticoid effects were not the dose-limiting factor in these trials.
Troubleshooting Guides
This section provides guidance for researchers using this compound in experimental settings who may be concerned about potential off-target antiglucocorticoid effects.
Issue 1: Unexpected results in cell-based assays that may be attributable to GR antagonism.
If you observe unexpected cellular responses, particularly in hormone-sensitive experiments, it is prudent to consider the potential for this compound to be acting as a GR antagonist.
Troubleshooting Steps:
-
Confirm GR Expression: Verify the expression of the glucocorticoid receptor in your cell line using methods such as Western blot or RT-qPCR.
-
Competitive Binding Assay: Perform a competitive binding assay with a known GR agonist (e.g., dexamethasone) to determine if this compound competes for binding to the GR in your specific cellular context.
-
GR Rescue Experiment: Treat cells with a high concentration of a GR agonist (e.g., cortisol or dexamethasone) in the presence of this compound. If the unexpected phenotype is reversed, it suggests that the effect was mediated through GR antagonism.
-
Dose-Response Analysis: Conduct a dose-response curve for this compound to determine the concentration at which the potential antiglucocorticoid effects become apparent.
Issue 2: In vivo study shows systemic effects consistent with glucocorticoid insufficiency.
In animal studies using high doses of this compound, it is important to monitor for signs of glucocorticoid insufficiency.
Troubleshooting Steps:
-
Monitor Physiological Parameters: Regularly monitor body weight, food and water intake, and general animal well-being.
-
Assess HPA Axis Function: Measure circulating levels of corticosterone (in rodents) or cortisol (in larger animals) and ACTH. A compensatory increase in these hormones can indicate GR antagonism at the pituitary or hypothalamic level.
-
Glucocorticoid Challenge Test: Administer a dexamethasone suppression test. A lack of suppression of endogenous glucocorticoids in the presence of high-dose this compound could suggest GR antagonism.
-
Co-administration with a Glucocorticoid: In a satellite group of animals, co-administer a low dose of a glucocorticoid to see if this mitigates the observed systemic effects. This can help to confirm that the effects are due to GR antagonism.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity | Reference |
| Progesterone Receptor (PR) | High | |
| Glucocorticoid Receptor (GR) | Moderate | |
| Androgen Receptor (AR) | Low | |
| Estrogen Receptor (ER) | No Affinity | |
| Mineralocorticoid Receptor (MR) | No Affinity |
Experimental Protocols
Protocol 1: In Vitro GR Transactivation Assay
This protocol is designed to quantify the potential antiglucocorticoid activity of this compound.
Objective: To determine if this compound can inhibit dexamethasone-induced activation of a glucocorticoid response element (GRE)-driven reporter gene.
Materials:
-
A suitable cell line expressing GR (e.g., HeLa or A549).
-
A reporter plasmid containing a GRE upstream of a luciferase or similar reporter gene.
-
Dexamethasone (a potent GR agonist).
-
This compound.
-
Cell culture reagents.
-
Transfection reagents.
-
Luciferase assay system.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate.
-
Co-transfect the cells with the GRE-reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
-
Compound Treatment:
-
After 24 hours, replace the medium with a medium containing a fixed concentration of dexamethasone (e.g., 10 nM).
-
Add increasing concentrations of this compound to the wells. Include appropriate controls (vehicle, dexamethasone alone, this compound alone).
-
-
Incubation:
-
Incubate the cells for 18-24 hours.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the activity of both the primary reporter (luciferase) and the normalization control (Renilla).
-
-
Data Analysis:
-
Normalize the luciferase activity to the Renilla activity.
-
Plot the normalized reporter activity against the concentration of this compound to determine the IC50 value for GR antagonism.
-
Visualizations
Caption: this compound's interaction with Progesterone and Glucocorticoid Receptors.
Caption: Workflow for assessing potential antiglucocorticoid effects of this compound.
References
- 1. This compound (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Therapeutic potential for the selective progesterone receptor modulator this compound in the treatment of leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Asoprisnil vs. Mifepristone: A Comparative Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Asoprisnil and Mifepristone, two pivotal modulators of the progesterone receptor (PR). While both compounds target the PR, their distinct mechanisms of action lead to different physiological and therapeutic outcomes. This document outlines these differences through quantitative data, detailed experimental methodologies, and visualizations of their molecular interactions.
Introduction to Progesterone Receptor Modulation
The progesterone receptor is a nuclear hormone receptor that, upon binding its cognate ligand progesterone, undergoes a conformational change, dimerizes, binds to progesterone response elements (PREs) on DNA, and recruits co-activator proteins to initiate the transcription of target genes. This signaling pathway is crucial for regulating reproductive functions, including ovulation, uterine receptivity, and pregnancy maintenance. Molecules that interfere with this process can act as antagonists, blocking the receptor's function, or as selective receptor modulators (SPRMs), exhibiting a mix of agonist (activating) and antagonist (blocking) activities depending on the target tissue and cellular context.
-
Mifepristone (RU-486) is a synthetic steroid known primarily for its potent progesterone and glucocorticoid receptor antagonist properties[[“]][2][3]. It competitively binds to the PR with high affinity, preventing progesterone from exerting its effects[4][5].
-
This compound (J867) is a selective progesterone receptor modulator (SPRM) that exhibits a unique profile of partial agonist and antagonist activities. This tissue-selective action allows for a more nuanced modulation of progesterone signaling compared to pure antagonists.
Comparative Analysis of Receptor Binding and Functional Activity
The fundamental difference between this compound and Mifepristone lies in their interaction with the PR and the subsequent cellular response. This is quantified by their binding affinities and functional activities at both the progesterone and glucocorticoid receptors.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) | Reference |
| This compound | 0.85 ± 0.01 | Moderate Affinity | Low Affinity | |
| Mifepristone | 0.82 ± 0.01 | High Affinity | Low Affinity | |
| Progesterone | 4.3 ± 1.0 | Low Affinity | Low Affinity | |
| Lower Ki values indicate higher binding affinity. |
Table 2: Summary of Functional Activity
| Feature | This compound | Mifepristone |
| PR Activity | Partial Agonist/Antagonist (SPRM) | Pure/Silent Antagonist |
| GR Activity | Marginal Antiglucocorticoid | Potent Antiglucocorticoid |
| Endometrial Effect | Antiproliferative | Antiproliferative, induces decidual breakdown |
| Clinical Use (Investigated) | Uterine fibroids, endometriosis | Medical abortion, Cushing's syndrome |
Molecular Mechanism of Action: A Head-to-Head Comparison
The differential activity of this compound and Mifepristone stems from the distinct conformational changes they induce in the PR's ligand-binding domain (LBD). These conformations dictate the recruitment of either transcriptional co-activators or co-repressors, thereby determining the genetic response.
-
Mifepristone , as a pure antagonist, binds to the PR and induces a conformation that prevents the recruitment of co-activators. Instead, it facilitates the binding of co-repressor complexes (like NCoR/SMRT), which actively silence gene transcription. The bulky 11β-phenyl-aminodimethyl group plays a critical role in sterically hindering the LBD from adopting an active conformation.
-
This compound , a SPRM, induces an intermediate receptor conformation. This unique state allows for a balanced or context-dependent interaction with both co-activators and co-repressors. Crystal structure analysis has shown that this compound-bound PR can weakly recruit co-activators like SRC-1 while also strongly recruiting co-repressors like NCoR. This dual capacity is the molecular basis for its mixed agonist/antagonist profile. For example, in the absence of progesterone, this compound can act as a partial agonist, but in its presence, it acts as an antagonist.
The following diagrams illustrate the distinct molecular consequences of PR binding by Progesterone, Mifepristone, and this compound.
Key Experimental Protocols
The characterization of compounds like this compound and Mifepristone relies on a suite of standardized in vitro assays.
Objective: To determine the binding affinity (Ki) of a test compound for the progesterone receptor.
Methodology:
-
Receptor Source: Cytosolic fractions from tissues with high PR expression (e.g., rabbit uterus) or recombinant human PR expressed in a suitable cell line (e.g., Sf9 insect cells) are prepared.
-
Radioligand: A radiolabeled progestin, such as [³H]-promegestone (R5020), is used as the tracer.
-
Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound, Mifepristone).
-
Separation: Bound and free radioligand are separated. This is commonly achieved by adsorbing the receptor-ligand complexes onto hydroxylapatite or by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Objective: To measure the functional agonist or antagonist activity of a compound on PR-mediated gene transcription.
Methodology:
-
Cell Line: A suitable mammalian cell line that expresses PR (e.g., T47D breast cancer cells) or is co-transfected with a PR expression vector is used.
-
Reporter Construct: Cells are transfected with a reporter plasmid. This plasmid contains a reporter gene (e.g., Luciferase or β-galactosidase) under the control of a promoter containing one or more PREs.
-
Treatment: Transfected cells are treated with the vehicle control, a known agonist (progesterone), or the test compound alone (to test for agonist activity). To test for antagonist activity, cells are treated with a fixed concentration of progesterone plus varying concentrations of the test compound.
-
Lysis and Assay: After an incubation period (e.g., 24-48 hours), cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Normalization: A co-transfected control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is often used to normalize for variations in transfection efficiency and cell viability.
-
Analysis: Agonist activity is reported as the concentration that produces 50% of the maximal response (EC50). Antagonist activity is reported as the concentration that inhibits 50% of the agonist-induced response (IC50).
Conclusion
The distinction between this compound and Mifepristone provides a clear example of the spectrum of progesterone receptor modulation.
-
Mifepristone acts as a classical competitive antagonist at both the PR and GR. Its mechanism involves high-affinity binding that locks the receptor in an inactive state, recruits co-repressors, and potently blocks transcription. This makes it highly effective for applications requiring complete blockade of progesterone action.
-
This compound exemplifies the nuanced action of a SPRM. With a similar high affinity for the PR but minimal activity at the GR, it induces a unique receptor conformation that allows for a mixed agonist/antagonist profile. By differentially recruiting co-activators and co-repressors in a tissue-specific manner, this compound can achieve a desired therapeutic effect (e.g., antiproliferative action in uterine fibroids) while potentially mitigating some of the side effects associated with pure antagonists.
This head-to-head comparison underscores the importance of understanding the detailed molecular mechanisms—from receptor binding and conformational change to co-regulator recruitment—that drive the pharmacological profiles of PR modulators. This knowledge is critical for the rational design and development of next-generation therapies targeting steroid hormone pathways.
References
Validating the selectivity of Asoprisnil for progesterone receptors over other steroid receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of Asoprisnil for the progesterone receptor (PR) in comparison to other key steroid receptors. The data presented herein is compiled from preclinical studies to assist researchers and drug development professionals in evaluating the specificity of this selective progesterone receptor modulator (SPRM).
Executive Summary
This compound is a novel SPRM that has demonstrated a high degree of selectivity for the progesterone receptor. It exhibits high binding affinity for the PR, with moderate to low affinity for other steroid receptors, including the glucocorticoid receptor (GR), androgen receptor (AR), estrogen receptor (ER), and mineralocorticoid receptor (MR). This selectivity profile suggests a targeted mechanism of action with a potentially reduced risk of off-target effects commonly associated with less selective hormonal therapies.
Comparative Binding Affinity of this compound
The selectivity of this compound is primarily determined by its differential binding affinity to various steroid receptors. The following tables summarize the relative binding affinity (RBA) and inhibitory constant (Ki) of this compound and its active metabolite, J912, for human and other animal steroid receptors.
Table 1: Relative Binding Affinity (RBA) of this compound and its Metabolite J912 for Steroid Receptors [1]
| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Mineralocorticoid Receptor (MR) |
| This compound | High | Moderate | Low | No Affinity | No Affinity |
| J912 (metabolite) | High | Moderate | Low | No Affinity | No Affinity |
Source: DeManno et al., 2003. RBA values are qualitative summaries from the study.
Table 2: Comparative Binding Affinity (Ki) of this compound for the Human Progesterone Receptor [2]
| Compound | Ki (nM) for human PR |
| This compound | 0.85 ± 0.01 |
| Progesterone | 4.3 ± 1.0 |
| RU486 (Mifepristone) | 0.82 ± 0.01 |
Source: Madauss et al., 2007. Lower Ki values indicate higher binding affinity.
Functional Activity at Steroid Receptors
Beyond binding affinity, the functional activity of this compound at each steroid receptor determines its overall pharmacological profile. This compound acts as a partial agonist/antagonist at the progesterone receptor, while exhibiting minimal activity at other steroid receptors at therapeutic doses.
Table 3: Summary of this compound's Functional Activity at Steroid Receptors [3][4][5]
| Receptor | Functional Activity of this compound |
| Progesterone Receptor (PR) | Partial agonist and antagonist effects. |
| Glucocorticoid Receptor (GR) | Marginal antiglucocorticoid activity observed in vitro and in animal models, but not at therapeutic doses in humans. |
| Androgen Receptor (AR) | Weak androgenic and anti-androgenic properties. |
| Estrogen Receptor (ER) | No significant estrogenic or anti-estrogenic activity. |
| Mineralocorticoid Receptor (MR) | No significant activity. |
Experimental Protocols
The data presented in this guide are based on established in vitro experimental protocols. The following provides a detailed overview of the methodologies used in the cited studies.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To quantify the affinity (Ki or RBA) of this compound for progesterone, glucocorticoid, androgen, estrogen, and mineralocorticoid receptors.
Materials:
-
Receptor source: Cytosolic fractions from animal target tissues (e.g., rabbit uterus for PR and ER, rat prostate for AR, rat thymus for GR, and rat kidney for MR).
-
Radioligand: A high-affinity radioactive ligand specific for each receptor.
-
Test compound: this compound at various concentrations.
-
Reference compound: Unlabeled native ligand for each receptor (e.g., progesterone for PR).
-
Assay buffer, filtration apparatus, and scintillation counter.
Procedure:
-
Preparation of Receptor Homogenates: Target tissues are homogenized in a suitable buffer to prepare a cytosolic fraction containing the receptors.
-
Competitive Binding Reaction: A constant concentration of the radioligand and the receptor preparation are incubated with varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, typically by vacuum filtration through a glass fiber filter that traps the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to the IC50 of the reference compound. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Steroid Receptor Transactivation Assay
This cell-based assay is used to determine the functional activity of a compound (agonist or antagonist) at a specific steroid receptor. It measures the ability of the compound to induce or inhibit the transcription of a reporter gene that is under the control of the steroid receptor.
Objective: To assess the agonist or antagonist activity of this compound at the progesterone, glucocorticoid, androgen, estrogen, and mineralocorticoid receptors.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, or specific cancer cell lines like T47D for PR) that does not endogenously express the receptor of interest.
-
Expression vector containing the full-length cDNA for the human steroid receptor.
-
Reporter vector containing a hormone response element (HRE) specific for the steroid receptor, upstream of a reporter gene (e.g., luciferase or beta-galactosidase).
-
Transfection reagent.
-
Test compound: this compound at various concentrations.
-
Agonist control: A known agonist for the specific receptor.
-
Cell culture medium and reagents.
-
Luminometer or spectrophotometer for measuring reporter gene activity.
Procedure:
-
Cell Culture and Transfection: The mammalian cells are cultured and then co-transfected with the steroid receptor expression vector and the reporter vector.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (this compound) alone (to test for agonist activity) or in combination with a known agonist (to test for antagonist activity).
-
Incubation: The cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reporter gene activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways and Mechanism of Action
The selectivity of this compound at the molecular level is attributed to its unique interaction with the progesterone receptor, leading to differential recruitment of co-regulators compared to native progesterone or other synthetic progestins.
The diagram above illustrates the mechanism of action of this compound. In an unbound state, the progesterone receptor resides in the cytoplasm as part of an inactive complex with heat shock proteins. Upon binding this compound, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and translocates to the nucleus. The this compound-PR complex then binds to progesterone response elements on the DNA. This binding leads to a differential recruitment of co-activators and co-repressors compared to progesterone, resulting in a tissue-specific partial agonist or antagonist effect.
Conclusion
The compiled data strongly supports the classification of this compound as a selective progesterone receptor modulator. Its high affinity and specific functional activity at the progesterone receptor, coupled with minimal interaction with other steroid receptors, underscore its potential for targeted therapeutic applications in progesterone-dependent conditions. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of the selectivity of this compound and other SPRMs.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential for the selective progesterone receptor modulator this compound in the treatment of leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Showdown: Asoprisnil Versus Other Selective Progesterone Receptor Modulators
For Immediate Release
[City, State] – [Date] – In the landscape of gynecological therapeutics, Selective Progesterone Receptor Modulators (SPRMs) represent a pivotal class of drugs. This guide offers a comprehensive preclinical comparison of Asoprisnil against other notable SPRMs, namely Ulipristal Acetate and Mifepristone. The following data, compiled from various preclinical studies, provides researchers, scientists, and drug development professionals with a detailed analysis of their comparative efficacy and mechanisms of action in relevant disease models.
Executive Summary
This compound, a novel SPRM, demonstrates a unique profile of partial progesterone receptor (PR) agonist and antagonist activity. Preclinical evidence suggests its efficacy in reducing the size of uterine leiomyomas and suppressing the growth of endometriotic lesions. This guide presents a side-by-side comparison of this compound with Ulipristal Acetate and Mifepristone, focusing on receptor binding affinity, in vitro cellular effects, and in vivo efficacy in animal models. While direct head-to-head preclinical studies are limited, this compilation of available data offers valuable insights into their distinct pharmacological profiles.
Data Presentation
Table 1: Comparative Receptor Binding Affinity and In Vitro Efficacy of SPRMs
| Parameter | This compound | Ulipristal Acetate | Mifepristone | Source(s) |
| Progesterone Receptor (PR) Binding Affinity | High affinity, 3-fold higher than progesterone in rabbit uterus | High affinity | High affinity, higher than progesterone | [1] |
| Glucocorticoid Receptor (GR) Affinity | Moderate | Low | High | [2] |
| Androgen Receptor (AR) Affinity | Low | Negligible | Weak | [2] |
| In Vitro Effect on Leiomyoma Cell Proliferation | Inhibition | Inhibition | Inhibition | [2][3] |
| In Vitro Effect on Leiomyoma Cell Apoptosis | Induction | Induction | Induction |
Note: Direct comparative Ki values from a single study for all three compounds were not available in the reviewed literature. The affinities are described based on the available information.
Table 2: Comparative In Vivo Efficacy of SPRMs in Preclinical Models
| Preclinical Model | This compound | Ulipristal Acetate | Mifepristone | Source(s) |
| Rat Model of Endometriosis | Did not succeed in reducing the volume of ovarian endometriomas in one study. | Associated with diminished Cox2 expression. | Reduced endometriosis symptoms. | |
| Uterine Leiomyoma Xenograft Model | Reduces leiomyoma volume. | Significantly decreased tumor growth. | Blocks the growth of fibroid grafts and can lead to shrinkage. | |
| Guinea Pig Model | Pronounced anti-uterotrophic effects. Only marginal labor-inducing activity. | Not explicitly found in reviewed literature for this model. | Delayed endometrial maturation. | |
| Primate Model of Endometriosis | Suppression of endometrial proliferation and promotes amenorrhea. | Not explicitly found in reviewed literature for this model. | Not explicitly found in reviewed literature for this model. |
Signaling Pathways and Mechanisms of Action
SPRMs exert their effects by binding to the progesterone receptor, leading to a conformational change that recruits different co-regulators to the receptor complex compared to progesterone. This results in a tissue-specific mix of agonist and antagonist activities.
This compound has been shown to induce apoptosis in leiomyoma cells by activating the extrinsic apoptosis pathway mediated by TNF-related apoptosis-inducing ligand (TRAIL). This involves the upregulation of TRAIL and its death receptors DR4 and DR5, leading to the cleavage of caspases-8, -7, and -3. Furthermore, this compound can induce endoplasmic reticulum stress, contributing to its apoptotic effects.
Ulipristal Acetate also induces apoptosis in leiomyoma cells, and its mechanism has been linked to the inhibition of the STAT3/CCL2 signaling pathway in uterine sarcoma models.
Mifepristone, a potent PR antagonist, has been shown to inhibit the IGF-1 signaling pathway in uterine leiomyoma cells, which plays a role in cell proliferation. It can also modulate the Bcl-2/Beclin1-dependent mechanism, influencing both apoptosis and autophagy.
Caption: General signaling pathway for Selective Progesterone Receptor Modulators (SPRMs).
Experimental Protocols
Establishment of a Rat Model of Endometriosis
This protocol describes a common method for inducing endometriosis in rats for preclinical drug evaluation.
Materials:
-
Adult female Sprague-Dawley or Wistar rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 6-0 silk)
-
Saline solution
Procedure:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the uterus.
-
Ligate the blood supply to a section of one uterine horn.
-
Excise a small piece of the uterine tissue (e.g., 5x5 mm).
-
Suture the excised endometrial tissue to the peritoneal wall or another location within the peritoneal cavity, with the endometrial layer facing outwards.
-
Close the abdominal incision.
-
Allow the endometriotic lesions to establish for a period of weeks (e.g., 2-4 weeks).
-
Administer the test compound (e.g., this compound, Ulipristal Acetate, or Mifepristone) or vehicle control according to the study design (e.g., daily oral gavage for 4 weeks).
-
At the end of the treatment period, euthanize the animals and excise the endometriotic lesions.
-
Measure the lesion volume and perform histological analysis to assess the efficacy of the treatment.
Caption: Workflow for a preclinical endometriosis rat model.
In Vitro Leiomyoma Cell Proliferation and Apoptosis Assay
This protocol outlines a general method for assessing the effects of SPRMs on cultured human uterine leiomyoma cells.
Materials:
-
Human uterine leiomyoma tissue
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Collagenase
-
SPRMs (this compound, Ulipristal Acetate, Mifepristone) dissolved in a suitable solvent (e.g., DMSO)
-
Cell proliferation assay kit (e.g., MTS or WST-1)
-
Apoptosis detection kit (e.g., TUNEL assay or caspase activity assay)
-
Western blotting reagents
Procedure:
-
Isolate leiomyoma cells from fresh surgical specimens by enzymatic digestion with collagenase.
-
Culture the isolated cells in appropriate medium until they reach a desired confluency.
-
Seed the cells into multi-well plates.
-
Treat the cells with various concentrations of the SPRMs or vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
For proliferation: Add the proliferation assay reagent to the wells and measure the absorbance according to the manufacturer's instructions.
-
For apoptosis:
-
Perform a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.
-
Measure caspase-3/7 activity using a luminescent or fluorescent assay.
-
Perform Western blotting to analyze the expression levels of apoptosis-related proteins such as Bcl-2 (anti-apoptotic) and cleaved caspase-3 (pro-apoptotic).
-
-
Calculate the IC50 for proliferation inhibition and quantify the extent of apoptosis induction.
References
- 1. Selective progesterone receptor modulator this compound induces endoplasmic reticulum stress in cultured human uterine leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low dose mifepristone in medical management of uterine leiomyoma - An experience from a tertiary care hospital from north India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of progesterone signaling in the pathogenesis of uterine leiomyoma - PMC [pmc.ncbi.nlm.nih.gov]
Asoprisnil vs. GnRH Agonists for Endometriosis: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of asoprisnil, a selective progesterone receptor modulator (SPRM), and gonadotropin-releasing hormone (GnRH) agonists for the treatment of endometriosis. The information is supported by experimental data from clinical trials to assist in research and development endeavors.
Overview
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility.[1] Treatment strategies often aim to suppress ovarian function and reduce estrogen levels, thereby inhibiting the growth of endometriotic lesions.[2][3] GnRH agonists have been a cornerstone of medical management for decades, while this compound represents a different therapeutic approach. However, the clinical development of this compound was halted due to concerns about its long-term endometrial safety, including instances of endometrial hyperplasia and two diagnosed cases of endometrial cancer in a long-term study for uterine fibroids.[4][5]
Mechanism of Action
This compound is a selective progesterone receptor modulator with partial agonist and antagonist effects. Its therapeutic effect in endometriosis is believed to stem from its antiproliferative action on the endometrium, leading to the suppression of bleeding and a reduction in pain without causing systemic estrogen deprivation.
GnRH agonists , such as leuprolide acetate, goserelin, and nafarelin, work by down-regulating the pituitary-gonadal axis. Continuous administration initially stimulates but then profoundly suppresses the release of gonadotropins (LH and FSH), leading to a hypoestrogenic state that causes the regression of endometriotic lesions and symptom improvement.
Signaling Pathway Diagrams
Efficacy Data
Direct comparative trials between this compound and GnRH agonists for endometriosis are not available due to the discontinuation of this compound's development. The following tables summarize efficacy data from separate clinical trials against placebo or other comparators.
Table 1: Efficacy in Reducing Endometriosis-Associated Pain
| Treatment (Dosage) | Trial Duration | Comparator | Key Findings on Pain Reduction |
| This compound (5, 10, 25 mg/day) | 12 weeks | Placebo | Demonstrated a greater decrease in dysmenorrhea compared to placebo. Effective in reducing nonmenstrual pain and dysmenorrhea. |
| Leuprolide Acetate (3.75 mg IM every 4 weeks) | 12 months | Placebo for add-back | Significant improvement in pelvic pain scores from baseline by week 8. |
| Leuprolide Acetate (11.25 mg IM every 12 weeks) | 48 weeks | Continuous Oral Contraceptives | Both treatments showed statistically significant declines in Biberoglu & Behrman (B&B) pain scores and numerical rating scores (NRS) from baseline, with no significant difference between the groups. |
| Goserelin (3.6 mg subcutaneous every 28 days) | 24 weeks | Danazol | Both treatments significantly reduced mean subjective signs and symptoms scores. |
| Nafarelin (400 or 800 µ g/day , intranasal) | 6 months | Danazol | The percentage of women with severely painful symptoms decreased from approximately 40% to 5-10%. |
Table 2: Efficacy in Lesion Reduction and Bleeding Suppression
| Treatment (Dosage) | Trial Duration | Comparator | Key Findings on Lesion Reduction and Bleeding |
| This compound (10 and 25 mg/day) | Up to 24 months | N/A (extension study) | Amenorrhea was observed in up to 77% (10 mg) and 94% (25 mg) of women. In studies for uterine fibroids, this compound significantly reduced uterine bleeding. |
| Goserelin (3.6 mg subcutaneous every 28 days) | 24 weeks | Danazol | Mean percent reduction in the revised American Fertility Society (rAFS) endometriosis score was 53% for goserelin vs. 33% for danazol. |
| Nafarelin (400 or 800 µ g/day , intranasal) | 6 months | Danazol | Over 80% of patients in each group had a reduction in the extent of disease as assessed by laparoscopy. |
| Triptorelin | Not Specified | Placebo | The extent of lesions was reduced by 50% with the agonist compared to a 17% increase with placebo. |
Side Effect Profile
Table 3: Common Adverse Events
| Treatment | Common Side Effects |
| This compound | Generally well-tolerated in doses of 5-25 mg. Minor side effects included headache and abdominal pain. Long-term use raised concerns of endometrial hyperplasia and cancer. |
| GnRH Agonists | Hypoestrogenic effects: Hot flashes, vaginal dryness, decreased libido, and bone mineral density loss. Initial flare-up: Temporary worsening of symptoms in the first two weeks of treatment. Androgenic effects (less common than with danazol): Weight gain. |
Experimental Protocols
This compound Clinical Trial Methodology (Illustrative)
A representative, though not endometriosis-specific, Phase III study for this compound involved a double-blind, randomized, placebo-controlled design.
-
Patient Population: Premenopausal women with heavy menstrual bleeding associated with uterine fibroids.
-
Intervention: Oral this compound (10 mg or 25 mg) or placebo once daily for up to 12 months.
-
Primary Efficacy Endpoint: A composite endpoint including a reduction of ≥50% in menstrual pictogram score, hemoglobin concentration ≥11 g/dL or an increase of ≥1 g/dL, and no surgical intervention for uterine fibroids.
-
Key Assessments: Menstrual bleeding diaries, hemoglobin levels, fibroid and uterine volume via imaging, and health-related quality of life questionnaires. Endometrial biopsies were performed at baseline, 6 months, and 12 months.
GnRH Agonist Clinical Trial Methodology (Illustrative)
A typical randomized controlled trial for a GnRH agonist in endometriosis would have the following structure:
-
Patient Population: Premenopausal women with laparoscopically confirmed endometriosis and associated pelvic pain.
-
Intervention: A GnRH agonist (e.g., leuprolide acetate 3.75 mg IM monthly) with or without hormonal add-back therapy, compared to a placebo or an active comparator like danazol.
-
Trial Duration: Typically 6 to 12 months.
-
Primary Efficacy Endpoint: Change in pain scores from baseline (e.g., using a Visual Analog Scale or Biberoglu and Behrman scale).
-
Secondary Endpoints: Reduction in endometriotic lesion size (assessed by laparoscopy), changes in quality of life, and incidence of adverse events. Bone mineral density is often monitored in longer-term studies.
Experimental Workflow Diagram
Conclusion
GnRH agonists are an established and effective treatment for endometriosis, significantly reducing pain and lesion size, though their use is associated with hypoestrogenic side effects. This compound showed promise in alleviating endometriosis-related pain, particularly dysmenorrhea, with a potentially more favorable side effect profile due to the absence of systemic estrogen deprivation. However, the development of this compound was terminated because of significant endometrial safety concerns, which currently precludes its use and further comparison. Future research into progesterone receptor modulators for endometriosis will need to prioritize demonstrating long-term endometrial safety.
References
- 1. Effect of GnRH agonist before IVF on outcomes in infertile endometriosis patients: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GnRH agonists in the treatment of symptomatic endometriosis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A 12-month extension study to evaluate the safety and efficacy of this compound in women with heavy menstrual bleeding and uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo comparison of Asoprisnil and progesterone on endometrial tissue
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed in vivo comparison of Asoprisnil, a selective progesterone receptor modulator (SPRM), and progesterone on endometrial tissue. Synthesizing data from multiple clinical and preclinical studies, we present a head-to-head analysis of their mechanisms of action, effects on cellular proliferation and gene expression, and overall impact on endometrial morphology. This objective comparison is intended to inform researchers, scientists, and drug development professionals in the field of gynecological health.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound and progesterone on endometrial and uterine tissue as reported in in vivo studies.
Table 1: Effect of this compound on Uterine and Fibroid Volume
| Treatment Group | Duration | Change in Primary Fibroid Volume (Median) | Change in Uterine Volume (Median) | Citation |
| This compound 5 mg | 12 weeks | - | - | [1] |
| This compound 10 mg | 12 weeks | - | - | [1] |
| This compound 25 mg | 12 weeks | -36% | - | [1] |
| This compound 10 mg | 12 months | Up to -48% (p < 0.001 vs. placebo) | Up to -28% (p < 0.001 vs. placebo) | [2] |
| This compound 25 mg | 12 months | Up to -63% (p < 0.001 vs. placebo) | Up to -39% (p < 0.001 vs. placebo) | [2] |
| Placebo | 12 months | Up to +16% | Up to +13% |
Table 2: Effect of this compound on Endometrial Thickness
| Treatment Group | Duration | Mean Increase in Endometrial Thickness | Citation |
| This compound 10 mg | 12 months | ~2 mm (p < 0.01 vs. placebo) | |
| This compound 25 mg | 12 months | ~2 mm (p < 0.01 vs. placebo) |
Table 3: Effect of this compound on Endometrial Proliferation Marker Ki-67
| Treatment Group | Tissue Compartment | Effect on Ki-67 Expression | Citation |
| This compound (10 mg and 25 mg) | Endometrial Stroma | Statistically significant and dose-dependent decrease (p < 0.05 vs. placebo) | |
| This compound (10 mg and 25 mg) | Endometrial Glandular Epithelium | No statistically significant difference compared to placebo | |
| This compound 25 mg | Myometrium | Decreased expression (p < 0.05 vs. placebo) |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs. A generalizable experimental protocol is outlined below.
Study Design: The majority of the cited studies were Phase II or III, multicenter, prospective, randomized, double-blind, placebo-controlled trials.
Participants: Premenopausal women, typically between the ages of 18 and 45, with symptomatic uterine fibroids and associated heavy menstrual bleeding were recruited. Key inclusion criteria often included a history of regular menstrual cycles and a confirmed diagnosis of uterine fibroids. Exclusion criteria commonly involved pregnancy, severe anemia (hemoglobin < 8 g/dL), and a history of certain gynecological or hormonal disorders.
Intervention: Participants were randomly assigned to receive daily oral doses of this compound (e.g., 5 mg, 10 mg, or 25 mg) or a matching placebo for a duration ranging from 12 weeks to 12 months.
Assessments:
-
Uterine and Fibroid Volume: Measured at baseline and at specified intervals throughout the study using transvaginal ultrasonography or magnetic resonance imaging (MRI).
-
Endometrial Thickness: Assessed via transvaginal ultrasound.
-
Endometrial Biopsy and Histology: Endometrial biopsies were obtained at baseline and at the end of the treatment period for histological evaluation and immunohistochemical analysis.
-
Immunohistochemistry for Proliferation Markers: Endometrial tissue sections were stained for proliferation markers such as Ki-67 and anti-phospho-histone H3 (PH3). Quantification of staining was performed using methods like histoscore or by counting stained cells per unit area.
-
Gene Expression Analysis: In some studies, global endometrial gene expression was analyzed using techniques like whole genome expression arrays.
Signaling Pathways and Mechanisms of Action
The distinct effects of progesterone and this compound on endometrial tissue stem from their different interactions with the progesterone receptor (PR) and the subsequent downstream signaling cascades.
Progesterone Signaling in the Endometrium
Progesterone, as a full agonist of the PR, plays a crucial role in preparing the endometrium for implantation by suppressing estrogen-driven proliferation and inducing a secretory phenotype. This is a complex process involving paracrine signaling between the stromal and epithelial cells. In the stroma, progesterone, via the PR, induces the expression of factors that in turn inhibit epithelial cell proliferation.
Figure 1. Simplified Progesterone Signaling Pathway in the Endometrium.
This compound's Mechanism of Action via the IL-15 Pathway
This compound, with its mixed agonist/antagonist activity, modulates the PR in a tissue-selective manner. One of its key mechanisms in the endometrium involves the suppression of the Interleukin-15 (IL-15) signaling pathway. Progesterone normally stimulates endometrial stromal cells to produce IL-15 and its receptor alpha subunit (IL-15Rα), which then trans-present IL-15 to uterine Natural Killer (uNK) cells, promoting their maturation and expansion. This compound, by downregulating stromal PR expression, inhibits this process, leading to a significant reduction in uNK cells. This is thought to contribute to the observed reduction in endometrial bleeding.
Figure 2. this compound's inhibitory effect on the IL-15 signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo studies cited in this guide, from patient recruitment to data analysis.
Figure 3. Generalized experimental workflow for clinical trials.
References
Validating Asoprisnil: A Comparative Analysis of its Anti-proliferative and Pro-apoptotic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Asoprisnil's anti-proliferative and pro-apoptotic effects with other selective progesterone receptor modulators (SPRMs), namely Ulipristal Acetate, Mifepristone, and Telapristone Acetate. The data presented is compiled from various preclinical studies to offer an objective overview for research and drug development purposes.
Executive Summary
This compound, a selective progesterone receptor modulator (SPRM), has demonstrated significant anti-proliferative and pro-apoptotic activity in uterine leiomyoma cells. These effects are primarily mediated through the induction of the extrinsic and endoplasmic reticulum stress-mediated apoptotic pathways. This guide compares the available data on this compound with other prominent SPRMs, highlighting their relative efficacies and mechanisms of action.
Comparative Analysis of Anti-proliferative and Pro-apoptotic Effects
The following tables summarize the quantitative data from various studies on the effects of this compound and its alternatives on uterine leiomyoma cell proliferation and apoptosis. It is important to note that direct comparison of absolute values (e.g., IC50) across different studies should be approached with caution due to variations in experimental conditions, cell lines, and methodologies.
Table 1: Anti-proliferative Effects of this compound and Comparators on Uterine Leiomyoma Cells
| Compound | Assay | Cell Line | Concentration | Effect | Citation |
| This compound | MTS Assay | Cultured human uterine leiomyoma cells | 10⁻⁸ to 10⁻⁶ M | Dose- and time-dependent decrease in the number of viable cells.[1] | [1] |
| Ulipristal Acetate | Not Specified | Leiomyoma cells in vitro | Not Specified | Inhibits proliferation.[2] | [2] |
| Mifepristone | MTT Assay | Primary human uterine leiomyoma cells | 20 µM and 40 µM | Concentration- and time-dependent inhibition of cell viability. | [3] |
| Telapristone Acetate | Not Specified | Not Specified | Not Specified | Suppresses proliferation of endometrial tissue. |
Table 2: Pro-apoptotic Effects of this compound and Comparators on Uterine Leiomyoma Cells
| Compound | Assay | Cell Line | Concentration | Key Findings | Citation |
| This compound | TUNEL Assay | Cultured human uterine leiomyoma cells | 10⁻⁸ to 10⁻⁶ M | Dose- and time-dependent increase in TUNEL-positive rate. | |
| Western Blot | Cultured human uterine leiomyoma cells | 10⁻⁷ M | Increased cleaved caspase-3 and PARP; decreased Bcl-2. | ||
| Ulipristal Acetate | TUNEL Assay | Human uterine fibroid tissue | 5 mg/day for 3 months | Significantly higher apoptotic index in patients with a good response to treatment. | |
| Western Blot | Leiomyoma cells in vitro | Not Specified | Increases expression of cleaved caspase-3 and decreases Bcl-2 expression. | ||
| Mifepristone | Not Specified | Not Specified | Not Specified | Induces apoptosis. | |
| Telapristone Acetate | Not Specified | Estrogen receptor (ER) and PR-positive breast cancer cells | Not Specified | May induce apoptosis. |
Signaling Pathways and Mechanisms of Action
This compound exerts its pro-apoptotic effects through at least two distinct signaling pathways:
-
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-Mediated Pathway: this compound upregulates the expression of TRAIL and its death receptors DR4 and DR5 in cultured leiomyoma cells. This leads to the activation of the caspase cascade, including caspase-8, -7, and -3, ultimately resulting in apoptosis.
-
Endoplasmic Reticulum (ER) Stress Pathway: this compound induces ER stress, leading to the upregulation of GADD153. GADD153, in turn, modulates the expression of the Bcl-2 family of proteins, promoting apoptosis.
The signaling pathways for the comparator drugs are less clearly defined in the context of uterine leiomyomas in the available literature but are understood to involve modulation of progesterone receptor signaling, which in turn affects various downstream targets controlling cell proliferation and survival. For instance, Mifepristone has been shown to inhibit the IGF-1 signaling pathway via ERK1/2 in uterine leiomyomas. Ulipristal Acetate is known to inhibit the STAT3/CCL2 signaling pathway in uterine sarcoma, a related uterine malignancy.
This compound's dual pro-apoptotic signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of the compounds are typically assessed using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate uterine leiomyoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Ulipristal Acetate, Mifepristone, Telapristone Acetate) or vehicle control for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Workflow of the MTT cell proliferation assay.
Apoptosis Detection (TUNEL Assay)
Apoptosis is quantified using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay, which detects DNA fragmentation.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) labels the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis, with labeled dUTPs.
Protocol:
-
Cell Culture and Treatment: Grow uterine leiomyoma cells on coverslips or in chamber slides and treat with the test compounds or vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Microscopy and Quantification: Mount the coverslips and visualize the cells using a fluorescence microscope. The percentage of apoptotic cells (TUNEL-positive) is determined by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.
Workflow of the TUNEL apoptosis assay.
Western Blot Analysis
The expression levels of apoptosis-related proteins are determined by Western blotting.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bcl-2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates potent anti-proliferative and pro-apoptotic effects on uterine leiomyoma cells, comparable to other SPRMs like Ulipristal Acetate and Mifepristone. Its mechanism of action involves the activation of both the extrinsic (TRAIL-mediated) and intrinsic (ER stress) apoptotic pathways. The provided experimental protocols offer a framework for the validation and further investigation of these effects. While the available data supports the therapeutic potential of this compound, further head-to-head comparative studies with standardized methodologies are warranted to definitively establish its relative efficacy.
References
- 1. A novel selective progesterone receptor modulator this compound (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ulipristal acetate: in uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
Asoprisnil's Effect on Leiomyoma Volume: A Comparative Analysis of Treatment Alternatives
A comprehensive guide for researchers and drug development professionals on the efficacy of Asoprisnil in reducing leiomyoma volume, benchmarked against other therapeutic options.
This guide provides a detailed comparison of this compound, a selective progesterone receptor modulator (SPRM), with other medical and procedural interventions for the treatment of uterine leiomyomas, commonly known as fibroids. The focus is on the reduction of leiomyoma volume, a key metric in assessing treatment efficacy. This document summarizes quantitative data from published studies, outlines experimental protocols for pivotal trials, and visualizes the mechanisms of action through signaling pathway and workflow diagrams.
Quantitative Comparison of Leiomyoma Volume Reduction
The following tables summarize the quantitative data on leiomyoma volume reduction from clinical trials of this compound and its alternatives.
Table 1: Medical Therapies for Leiomyoma Volume Reduction
| Treatment | Dosage | Treatment Duration | Mean/Median Leiomyoma Volume Reduction | Key Study (PMID/NCT) |
| This compound | 25 mg daily | 12 weeks | 36% (median) | Chwalisz et al., 2007 (NCT00160459)[1] |
| 10 mg daily | 12 months | Up to 48% (median) | Stewart et al., 2019[2] | |
| 25 mg daily | 12 months | Up to 63% (median) | Stewart et al., 2019[2] | |
| 10 mg daily | 12-24 months | 55.7% (median) | Diamond et al., 2019[3] | |
| 25 mg daily | 12-24 months | 75.2% (median) | Diamond et al., 2019[3] | |
| Ulipristal Acetate | 5 mg or 10 mg daily | 3 months (1 course) | 49.9% (median) | Donnez et al., 2016 |
| 10 mg daily | 12 months (4 courses) | 72.1% (median) | Donnez et al., 2016 | |
| Elagolix (with add-back therapy) | 300 mg twice daily | 6 months | Significant tumor shrinkage | Schlaff et al., 2020 |
| Leuprolide Acetate | 3.75 mg monthly | 12 weeks | 56-67% (mean) | Kiltz et al., 1994 |
| 3.75 mg monthly | 24 weeks | 45% (mean) | Friedman et al., 1991 |
Table 2: Procedural Interventions for Leiomyoma Volume Reduction
| Treatment | Procedural Details | Follow-up Period | Mean/Median Leiomyoma Volume Reduction | Key Study |
| Uterine Artery Embolization (UAE) | Embolization of uterine arteries with microparticles | 6 months | 79% (mean) | Guirguis et al., 2020 |
| MRI-guided Focused Ultrasound (MRgFUS) | Thermal ablation of fibroid tissue | 6 months | 31% (average) | LeBlang et al., 2010 |
| 12 months | 42% (mean) | Maciel et al., 2017 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a thorough understanding and potential reproduction of the findings.
This compound: Phase II and Phase III Clinical Trials
-
Study Design: The pivotal studies for this compound were multicenter, prospective, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Participant Selection: Premenopausal women with symptomatic uterine leiomyomata, confirmed by ultrasound, were enrolled.
-
Intervention: Patients received oral this compound (5 mg, 10 mg, or 25 mg) or a placebo daily for a period of 12 weeks to 12 months.
-
Leiomyoma Volume Assessment: The volume of the dominant leiomyoma and the uterus were measured sonographically at baseline and at specified intervals during the treatment period. The volume was calculated using the formula for a prolate ellipsoid: Volume = 0.523 × (Diameter 1) × (Diameter 2) × (Diameter 3).
Ulipristal Acetate: PEARL I & II Trials
-
Study Design: The PEARL studies were randomized, double-blind, placebo-controlled (PEARL I) and double-blind, double-dummy, active-comparator-controlled (PEARL II) trials.
-
Participant Selection: Premenopausal women with symptomatic uterine fibroids and excessive uterine bleeding were included. Anemia was an inclusion criterion for PEARL I.
-
Intervention: Patients received oral Ulipristal Acetate (5 mg or 10 mg daily) or placebo/leuprolide acetate monthly injections for 3 months.
-
Leiomyoma Volume Assessment: The volume of the three largest fibroids was measured by transvaginal or transabdominal ultrasound at baseline and at the end of treatment.
Elagolix: ELARIS UF-I & UF-II Trials
-
Study Design: These were replicate, pivotal, six-month Phase 3, randomized, double-blind, multicenter, placebo-controlled studies.
-
Participant Selection: Premenopausal women (aged 18–51) with a diagnosis of uterine fibroids confirmed by pelvic transvaginal and transabdominal ultrasound (TVU/TAU) and heavy menstrual bleeding were enrolled.
-
Intervention: Patients received Elagolix (300 mg twice daily) alone or in combination with low-dose hormone (add-back) therapy, or placebo.
-
Leiomyoma Volume Assessment: Changes in fibroid and uterine volume were assessed by ultrasound, with a subset of patients also undergoing MRI.
Leuprolide Acetate: Multicenter Study
-
Study Design: A randomized, double-blind, placebo-controlled multicenter study.
-
Participant Selection: Women with uterine leiomyomata were enrolled.
-
Intervention: Patients received intramuscular injections of Leuprolide Acetate depot (3.75 mg) every 4 weeks for 24 weeks.
-
Leiomyoma Volume Assessment: Uterine volume was measured at baseline and at 12 and 24 weeks of therapy. MRI has also been used in other studies to assess fibroid volume reduction with Leuprolide Acetate.
Uterine Artery Embolization (UAE)
-
Procedural Overview: UAE is a minimally invasive procedure performed by an interventional radiologist.
-
Technique: A catheter is introduced, typically through the femoral artery, and guided to the uterine arteries under fluoroscopic guidance. Small particles are then injected to block the blood supply to the fibroids.
-
Leiomyoma Volume Assessment: MRI is the preferred imaging modality for pre- and post-procedural evaluation. T1 and T2 weighted images are acquired in sagittal, coronal, and axial planes. The volume of the uterus and individual fibroids are calculated using the formula for the volume of a sphere (length × width × height × 0.5233).
MRI-guided Focused Ultrasound (MRgFUS)
-
Procedural Overview: MRgFUS is a non-invasive procedure that uses high-intensity focused ultrasound waves to thermally ablate fibroid tissue.
-
Technique: The procedure is performed under real-time MRI guidance to target the ultrasound energy precisely to the fibroid and monitor tissue temperature.
-
Leiomyoma Volume Assessment: Pre-treatment MRI with T2-weighted images in three planes is used to measure the baseline leiomyoma volume. Post-treatment contrast-enhanced T1-weighted images are used to measure the non-perfused volume, which correlates with long-term volume reduction.
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the signaling pathways and mechanisms of action for the different treatment modalities.
This compound, as a selective progesterone receptor modulator (SPRM), binds to the progesterone receptor (PR). This binding event leads to the recruitment of co-repressors, such as NCoR, which then bind to the progesterone response element on the DNA. This complex inhibits gene transcription, leading to a decrease in cell proliferation. Additionally, this compound has been shown to activate the TRAIL-mediated apoptotic pathway in leiomyoma cells.
Gonadotropin-releasing hormone (GnRH) agonists, such as leuprolide acetate, initially cause a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. However, continuous administration leads to downregulation and desensitization of the GnRH receptors in the pituitary. This results in decreased secretion of LH and FSH, which in turn suppresses the production of estrogen and progesterone by the ovaries, leading to a hypoestrogenic state that causes leiomyoma shrinkage.
Uterine Artery Embolization (UAE) is a procedure that involves blocking the arteries that supply blood to the uterus. This is achieved by injecting small particles into the uterine arteries, which then travel to and obstruct the blood vessels feeding the leiomyomas. The resulting lack of blood flow leads to ischemia and necrosis of the fibroid tissue, causing it to shrink.
MRI-guided Focused Ultrasound (MRgFUS) is a non-invasive thermal ablation technique. Magnetic resonance imaging is used to plan the treatment and provide real-time temperature feedback. High-intensity focused ultrasound waves are then precisely targeted at the leiomyoma, generating heat and causing coagulative necrosis and cell death, which ultimately leads to a reduction in the volume of the fibroid.
References
- 1. A randomized, controlled trial of this compound, a novel selective progesterone receptor modulator, in women with uterine leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of the selective progesterone receptor modulator this compound for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 12-month extension study to evaluate the safety and efficacy of this compound in women with heavy menstrual bleeding and uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Asoprisnil vs. First-Generation Progesterone Antagonists: A Comparative Analysis
This guide provides a detailed, data-driven comparison between Asoprisnil, a selective progesterone receptor modulator (SPRM), and first-generation progesterone antagonists, such as mifepristone. It is designed for researchers, scientists, and drug development professionals, offering an objective look at the pharmacological profiles, experimental data, and underlying mechanisms of these compounds.
Executive Summary
This compound (J867) represents a distinct class of progesterone receptor (PR) ligands that exhibit both partial agonist and antagonist activities, a characteristic that defines it as an SPRM.[1][2] This contrasts with first-generation progesterone antagonists like mifepristone (RU-486), which primarily act as pure antagonists at the progesterone receptor.[3] A key differentiator is this compound's tissue-selective action, allowing for a more targeted therapeutic effect with a potentially improved side-effect profile.[2] Notably, this compound demonstrates significantly less antiglucocorticoid activity compared to mifepristone, which is a potent glucocorticoid receptor (GR) antagonist.[1]
Mechanism of Action: A Tale of Two Modulators
Progesterone receptors exist in two main isoforms, PR-A and PR-B, which can mediate different physiological effects. The action of any PR ligand is determined by the conformational change it induces in the receptor upon binding, which in turn dictates the recruitment of co-activator or co-repressor proteins to regulate gene transcription.
-
First-Generation Antagonists (e.g., Mifepristone): As a pure or "silent" antagonist, mifepristone binds to the PR and induces a conformational change that prevents the recruitment of co-activators, thereby blocking progesterone-mediated gene expression. It is also a potent antagonist of the glucocorticoid receptor, a property that contributes to its side-effect profile and is utilized in the treatment of Cushing's syndrome.
-
This compound (SPRM): this compound's mixed agonist/antagonist profile stems from its ability to induce a unique receptor conformation. This allows for the differential recruitment of co-regulators in a tissue-specific manner. For example, it can have an antagonistic, anti-proliferative effect on the endometrium while having no effect or a partial agonist effect on the myometrium. This tissue selectivity is the hallmark of SPRMs. This compound weakly recruits coactivators but strongly recruits the corepressor NCoR, similar to mifepristone.
Signaling Pathway Diagram
References
- 1. This compound (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Asoprisnil: A Comparative Analysis of its Effects on Leiomyoma and Normal Myometrial Cells
A detailed examination of the selective progesterone receptor modulator Asoprisnil reveals a targeted therapeutic action, demonstrating significant anti-proliferative and pro-apoptotic effects on uterine leiomyoma (fibroid) cells while exhibiting minimal impact on normal myometrial cells. This differential activity underscores its potential as a focused treatment for uterine fibroids.
This compound, a selective progesterone receptor modulator (SPRM), has been the subject of extensive research for its potential in treating uterine leiomyomas. Clinical and in vitro studies have consistently shown that this compound can effectively reduce leiomyoma volume and control uterine bleeding.[1][2][3] The key to its therapeutic promise lies in its cell-type-specific effects, a topic of significant interest to researchers and drug development professionals. This guide provides a comparative overview of this compound's effects on leiomyoma versus normal myometrial cells, supported by experimental data and detailed methodologies.
Comparative Effects on Cellular Processes
This compound exerts a pronounced inhibitory effect on the growth of leiomyoma cells by inducing apoptosis (programmed cell death) and inhibiting proliferation, with negligible similar effects on normal myometrial cells.[4][5] This selectivity is crucial for a targeted therapy that minimizes off-target effects on healthy uterine tissue.
Proliferation
Studies have demonstrated that this compound significantly decreases the proliferation of cultured leiomyoma cells in a dose-dependent manner. This is evidenced by a reduction in the number of viable cells and a decreased rate of proliferating cell nuclear antigen (PCNA)-positive cells, a marker for cell proliferation. In stark contrast, the same concentrations of this compound did not affect the proliferation of normal myometrial cells.
Apoptosis
This compound has been shown to induce apoptosis in leiomyoma cells through multiple pathways. One key mechanism is the activation of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway. This compound treatment leads to an increase in the expression of TRAIL and its death receptors, DR4 and DR5, in leiomyoma cells, which in turn activates a cascade of caspases (caspase-8, -7, and -3) leading to apoptosis. This effect is not observed in normal myometrial cells.
Furthermore, this compound treatment results in an increase in cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP) expression, both hallmarks of apoptosis, in leiomyoma cells. Concurrently, the expression of the anti-apoptotic protein Bcl-2 is decreased in leiomyoma cells following this compound exposure, with no comparable changes in normal myometrial cells.
The table below summarizes the key quantitative findings from comparative studies on this compound's effects.
| Parameter | Leiomyoma Cells | Normal Myometrial Cells | Reference |
| Cell Proliferation | |||
| PCNA-positive rate | Decreased (dose-dependent) | No significant effect | |
| Number of viable cells | Decreased (dose-dependent) | No significant effect | |
| Apoptosis | |||
| TUNEL-positive rate | Increased (dose-dependent) | No significant effect | |
| Cleaved Caspase-3 | Increased | No significant effect | |
| Cleaved PARP | Increased | No significant effect | |
| Bcl-2 Expression | Decreased | No significant effect | |
| TRAIL Signaling Pathway | |||
| TRAIL Expression | Increased | No significant effect | |
| DR4 Expression | Increased | No significant effect | |
| DR5 Expression | Increased | No significant effect | |
| Cleaved Caspase-8 | Increased | No significant effect | |
| Growth Factor Expression | |||
| Epidermal Growth Factor (EGF) | Decreased mRNA and protein | No significant effect | |
| Insulin-like Growth Factor-I (IGF-I) | Decreased mRNA and protein | No significant effect | |
| Transforming Growth Factor-β3 (TGF-β3) | Decreased mRNA | No significant effect |
Modulation of Signaling Pathways
The selective action of this compound is rooted in its differential modulation of key signaling pathways in leiomyoma and normal myometrial cells. The differential expression of progesterone receptor (PR) isoforms, PR-A and PR-B, between the two cell types may contribute to these distinct responses. Leiomyoma cells have been reported to have a higher expression of both PR-A and PR-B compared to adjacent myometrium.
This compound's Pro-Apoptotic Signaling in Leiomyoma Cells
The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis in leiomyoma cells.
References
- 1. A randomized, controlled trial of this compound, a novel selective progesterone receptor modulator, in women with uterine leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. contemporaryobgyn.net [contemporaryobgyn.net]
- 3. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel selective progesterone receptor modulator this compound (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a Selective Progesterone Receptor Modulator on Induction of Apoptosis in Uterine Fibroids In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Asoprisnil: A Comparative Analysis of its In Vivo Estrogenic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Asoprisnil's in vivo estrogenic activity with other selective progesterone receptor modulators (SPRMs). The data presented herein confirms this compound's lack of estrogenic effects, a critical attribute for its therapeutic profile.
Executive Summary
This compound is a selective progesterone receptor modulator (SPRM) that has demonstrated a notable lack of estrogenic activity in vivo. This is primarily attributed to its high specificity for the progesterone receptor (PR) with no significant binding affinity for the estrogen receptor (ER). Preclinical studies, including the standard rat uterotrophic bioassay, have consistently shown that this compound does not induce estrogen-like effects on uterine tissue. In contrast, other SPRMs may exhibit varying degrees of weak estrogenic or anti-estrogenic activities. This guide will delve into the experimental evidence supporting the non-estrogenic profile of this compound, providing comparative data and detailed experimental protocols.
Comparative Analysis of Estrogenic Activity
The uterotrophic bioassay in ovariectomized rodents is the gold-standard for assessing the potential estrogenic or anti-estrogenic activity of a compound in vivo. This assay measures the change in uterine weight following administration of the test substance. An increase in uterine weight indicates estrogenic activity.
While specific quantitative data from a head-to-head comparative uterotrophic assay of this compound, Ulipristal Acetate, and Mifepristone is not publicly available in a single study, the collective evidence from various preclinical studies is summarized below.
Table 1: Comparative Summary of In Vivo Estrogenic Activity of Select SPRMs
| Compound | Target Receptor(s) | Uterotrophic Assay Outcome (Rat Model) | Evidence of Estrogenic Activity |
| This compound | Progesterone Receptor (High Specificity) | No increase in uterine weight | Preclinical studies consistently demonstrate a lack of estrogenic activity. This compound shows no ability to oppose estrogen, further indicating its non-estrogenic nature.[1][2] |
| Ulipristal Acetate | Progesterone Receptor | Not explicitly reported in publicly available uterotrophic assays. | Primarily functions as a progesterone receptor modulator. |
| Mifepristone (RU-486) | Progesterone and Glucocorticoid Receptors | Reports indicate a weak estrogen-like activity . | Studies have shown a modest increase in uterine oxytocin receptor concentration, an estrogen-regulated marker, in rats. |
| Ethinylestradiol (Positive Control) | Estrogen Receptor | Significant increase in uterine weight | A potent synthetic estrogen used as a positive control to validate the assay. |
| Vehicle (Negative Control) | N/A | No change in uterine weight | The baseline to which all other treatments are compared. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the estrogen signaling pathway and the experimental workflow of the uterotrophic bioassay used to assess estrogenic activity.
Figure 1: Estrogen Receptor Signaling Pathway.
Figure 2: Experimental Workflow for the Uterotrophic Bioassay.
Detailed Experimental Protocols
The following is a detailed protocol for the rat uterotrophic bioassay, a key experiment for assessing in vivo estrogenic activity, based on the OECD Test Guideline 440.
Objective: To determine the estrogenic activity of a test compound by measuring its effect on uterine weight in ovariectomized rats.
Materials:
-
Ovariectomized adult female rats (e.g., Sprague-Dawley), typically 8-10 weeks old.
-
Test compound (this compound)
-
Comparator compounds (e.g., Ulipristal Acetate, Mifepristone)
-
Positive control: Ethinylestradiol (EE)
-
Vehicle control (e.g., corn oil)
-
Dosing apparatus (e.g., oral gavage needles)
-
Analytical balance
-
Necropsy instruments
Procedure:
-
Animal Preparation: Adult female rats are ovariectomized and allowed to recover for at least 7 days to allow for the regression of uterine tissue and to eliminate endogenous estrogen production.
-
Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days before the start of the study.
-
Randomization and Grouping: Animals are randomly assigned to treatment groups (typically n=6-10 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (Ethinylestradiol)
-
Group 3: this compound (at various dose levels)
-
Group 4: Comparator SPRM 1 (at various dose levels)
-
Group 5: Comparator SPRM 2 (at various dose levels)
-
-
Dosing: The test compounds, positive control, and vehicle are administered daily for three consecutive days. The route of administration is typically oral gavage or subcutaneous injection.
-
Observation: Animals are observed daily for clinical signs of toxicity. Body weight is recorded daily.
-
Necropsy and Uterine Weight Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The uterus is carefully dissected, trimmed of any adhering fat and connective tissue, and weighed (wet weight). The uterus may also be blotted to remove luminal fluid before weighing (blotted weight).
-
Data Analysis: The mean uterine weight for each treatment group is calculated. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to compare the uterine weights of the treatment groups to the vehicle control group. A statistically significant increase in uterine weight in a treatment group compared to the vehicle control is indicative of estrogenic activity.
Conclusion
References
Asoprisnil Ecamate vs. Asoprisnil: A Comparative Guide for Drug Development Professionals
Introduction
Asoprisnil ecamate (J-956) and its active metabolite, this compound (J-867), are synthetic steroidal compounds belonging to the class of Selective Progesterone Receptor Modulators (SPRMs).[1][2] SPRMs are a class of compounds that exhibit tissue-selective progesterone agonist, antagonist, or mixed agonist/antagonist effects.[3] this compound ecamate was developed as a prodrug to improve the oral bioavailability of this compound.[2] Following oral administration, this compound ecamate is rapidly converted to this compound, the pharmacologically active agent.[2] This guide provides a detailed comparative overview of their mechanism of action, pharmacodynamics, and clinical efficacy, supported by experimental data and protocols for researchers in drug development. Although clinical development was discontinued due to long-term endometrial safety concerns, the study of this compound has provided significant insights into progesterone receptor modulation.
Mechanism of Action: Differential Progesterone Receptor Modulation
The biological effects of this compound are mediated through its interaction with the progesterone receptor (PR), a nuclear transcription factor that exists in two primary isoforms, PR-A and PR-B. Unlike the natural ligand progesterone (a full agonist) or antagonists like mifepristone, this compound acts as a mixed partial agonist and antagonist.
Upon binding, this compound induces a unique conformational change in the PR. This distinct conformation alters the receptor's interaction with co-regulatory proteins, leading to a tissue-specific modulation of gene expression. Studies have shown that this compound-bound PR strongly recruits corepressors like the Nuclear Receptor Corepressor (NCoR) while only weakly recruiting coactivators such as SRC-1 and AIB1. This differential recruitment profile is believed to be the basis for its mixed agonist/antagonist activity and tissue-selective effects.
In certain cell types, such as human uterine leiomyoma cells, this compound has been shown to induce apoptosis by activating the TNF-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway. This involves the upregulation of TRAIL and its death receptors DR4 and DR5, leading to the cleavage of caspases and subsequent apoptosis.
Pharmacokinetics: The Prodrug Advantage
The primary distinction between this compound ecamate and this compound lies in their pharmacokinetics. This compound ecamate was specifically designed as a prodrug to enhance the oral delivery of this compound. After oral administration, it undergoes rapid hydrolysis to yield the active metabolite, this compound (J-867). This compound is then further metabolized in the liver, primarily via cytochrome P450-dependent pathways, to form other metabolites like J912, which also possesses pharmacological activity.
Comparative Pharmacodynamics
The pharmacodynamic effects are attributed to the active moiety, this compound. Its high and selective binding affinity for the human progesterone receptor is comparable to the potent antagonist mifepristone and significantly higher than the endogenous ligand, progesterone.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nM) ± SE | Reference |
|---|---|---|---|
| This compound | Human Progesterone Receptor | 0.85 ± 0.01 | |
| Progesterone | Human Progesterone Receptor | 4.3 ± 1.0 |
| Mifepristone (RU-486) | Human Progesterone Receptor | 0.82 ± 0.01 | |
This compound also demonstrates a favorable selectivity profile, with a moderate affinity for the glucocorticoid receptor (GR), low affinity for the androgen receptor (AR), and no significant affinity for the estrogen (ER) or mineralocorticoid (MR) receptors. This results in much-reduced antiglucocorticoid activity compared to mifepristone.
Clinical Efficacy of this compound
Phase III clinical trials evaluated the efficacy of this compound for treating heavy menstrual bleeding associated with uterine fibroids. A pooled analysis of two 12-month, placebo-controlled studies demonstrated significant dose-dependent improvements in key clinical endpoints.
Table 2: Summary of Key 12-Month Clinical Trial Results for this compound
| Endpoint | This compound 10 mg | This compound 25 mg | Placebo | P-value |
|---|---|---|---|---|
| Amenorrhea Rate (Any Month) | 66-78% | 83-93% | 3-12% | <0.001 |
| Median Change in Primary Fibroid Volume | Up to -48% | Up to -63% | Up to +16% | <0.001 |
| Median Change in Uterine Volume | Up to -28% | Up to -39% | Up to +13% | <0.001 |
| *Primary Endpoint Met ** | 90% | 93% | 35% | <0.001 |
*Primary endpoint was a composite of ≥50% reduction in monthly blood loss, hemoglobin ≥11 g/dL or an increase of ≥1 g/dL, and no interventional therapy for uterine fibroids.
These results highlight this compound's effectiveness in controlling bleeding and reducing fibroid and uterine volume without causing estrogen deprivation.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound for a target receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology
-
Receptor Preparation: Prepare a cytosolic fraction containing the progesterone receptor from a suitable source, such as T47D cells or rabbit uterus.
-
Incubation: In assay tubes, incubate a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]ORG-2058) with the receptor preparation.
-
Competition: Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the incubation mixture. Include control tubes with no competitor (total binding) and with a large excess of unlabeled ligand (non-specific binding).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
-
Separation: Separate the bound radioligand from the free radioligand. A common method is the addition of a dextran-coated charcoal slurry, which adsorbs the free ligand, followed by centrifugation.
-
Quantification: Measure the radioactivity in the supernatant (containing the bound ligand) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Progesterone Receptor Transactivation Assay
This cell-based assay measures the functional agonist or antagonist activity of a compound by quantifying the transcription of a reporter gene under the control of a progesterone response element (PRE).
Methodology
-
Cell Culture: Culture a suitable cell line, such as the human breast cancer cell line T47D, which endogenously expresses PR.
-
Transfection: Transiently transfect the cells with a reporter plasmid. This plasmid contains a PRE sequence upstream of a reporter gene, such as luciferase or β-galactosidase.
-
Treatment: After transfection, treat the cells with:
-
Vehicle control.
-
Progesterone (agonist control).
-
Test compound alone (to assess agonist activity).
-
Progesterone plus the test compound (to assess antagonist activity).
-
-
Incubation: Incubate the treated cells for an appropriate period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.
-
Reporter Assay: Measure the activity of the reporter enzyme using a luminometer or spectrophotometer, depending on the reporter gene used.
-
Data Analysis: Normalize the reporter activity to a measure of cell viability or transfection efficiency. Express the results as a percentage of the maximal response induced by the agonist control.
References
Safety Operating Guide
Navigating the Disposal of Asoprisnil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Asoprisnil is a critical component of laboratory safety and regulatory compliance. As a potent, biologically active compound, this compound waste must be managed with a stringent adherence to safety protocols to minimize environmental impact and ensure personnel safety. In the absence of specific manufacturer guidelines, a precautionary approach is paramount, treating the compound as hazardous chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Core Principle: Precautionary Hazardous Waste Management
Given that this compound is a potent synthetic steroid and a selective progesterone receptor modulator, all waste containing this compound, whether in solid or liquid form, must be treated as hazardous.[1][2] Disposal procedures should align with institutional, local, state, and federal regulations for hazardous chemical waste.[1] Consultation with your institution's Environmental Health and Safety (EHS) office is mandatory to ensure compliance with specific protocols.[1]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines a conservative, step-by-step approach for the disposal of this compound from a research laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, ensure appropriate PPE is worn. This includes, at a minimum:
-
A lab coat
-
Safety goggles with side shields
-
Chemical-resistant gloves[1]
Work should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation of any dust from the powder form.
2. Waste Segregation: Proper segregation of this compound waste is crucial to prevent cross-contamination and ensure correct disposal streams.
-
Solid Waste: This includes, but is not limited to, contaminated vials, weighing papers, pipette tips, and contaminated PPE (gloves, etc.).
-
Liquid Waste: This encompasses any solutions containing this compound, including stock solutions (e.g., in DMSO) and diluted experimental media.
Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your EHS department.
3. Containerization: Use designated, leak-proof, and clearly labeled hazardous waste containers that are compatible with the chemical nature of the waste.
-
For solid waste, a securely sealed, puncture-resistant container is appropriate.
-
For liquid waste, use a screw-cap container that will not degrade when in contact with the solvent used (e.g., DMSO).
4. Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present
-
Estimated quantities or concentrations
-
The name of the principal investigator and the laboratory location
-
The date the waste was first added to the container
5. Storage of Waste: Store waste containers in a designated, secure area within the laboratory, away from general laboratory traffic. Ensure that incompatible waste types are not stored together.
6. Waste Pickup and Disposal: Once a waste container is full or is no longer being used, arrange for its pickup and disposal through your institution's EHS department. Follow your institution's specific procedures for requesting a hazardous waste pickup.
7. Documentation: Maintain a detailed log of all this compound waste generated. This documentation is crucial for regulatory compliance and should include:
-
Date of generation
-
Quantity and form (solid/liquid)
-
Chemical composition
This compound: Key Data for Safe Handling
The following table summarizes key information for this compound, pertinent to its handling and disposal as a potent pharmaceutical compound.
| Property | Value | Source |
| Molecular Formula | C28H35NO4 | |
| Molecular Weight | 449.6 g/mol | |
| Physical State | Powder | |
| Solubility | Low aqueous solubility; soluble in organic solvents like DMSO. | |
| Biological Activity | Selective progesterone receptor modulator (SPRM) with partial agonist and antagonist activities. | |
| Primary Hazard | Potent, biologically active synthetic steroid. |
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols for the chemical neutralization or decomposition of this compound for disposal purposes. Therefore, reliance on professional hazardous waste disposal services, as coordinated by your EHS department, is the only recommended course of action.
This compound Disposal Decision Workflow
The following diagram illustrates the logical workflow for ensuring the safe and compliant disposal of this compound waste.
Caption: A workflow diagram for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for Asoprisnil
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Asoprisnil, a selective progesterone receptor modulator (SPRM). Given the potent nature of this compound, adherence to strict safety protocols is paramount to ensure personnel safety and prevent contamination. While a specific Safety Data Sheet (SDS) with quantitative occupational exposure limits for this compound is not publicly available, the following guidelines are based on best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. Engineering controls, such as fume hoods and ventilated enclosures, should be the primary means of exposure control, with PPE serving as a critical secondary barrier.
| Protection Type | Equipment | Specification and Use Protocol |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must meet ANSI Z87.1 standards. Goggles are required when there is a splash hazard. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. Double-gloving is advised when handling the pure compound or concentrated solutions. Gloves should be inspected before use and disposed of immediately after contamination. |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat is required to be worn over personal clothing. |
| Respiratory Protection | N95 Respirator or Higher | Not typically required for handling small quantities in a certified chemical fume hood. However, if there is a risk of aerosol generation outside of a containment device, a properly fitted N95 respirator or higher should be used. |
Operational Plan for Safe Handling
This step-by-step plan outlines the procedures for safely managing this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage container should be clearly labeled with the chemical name and hazard warnings.
2. Preparation and Handling:
-
All handling of this compound powder, including weighing and preparing solutions, must be conducted in a certified chemical fume hood or other suitable containment enclosure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound to prevent cross-contamination.
-
When preparing solutions, add the solvent to the powder slowly to avoid generating dust.
3. Experimental Use:
-
Conduct all experiments involving this compound within a fume hood.
-
Keep containers of this compound closed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
4. Decontamination:
-
All surfaces and equipment contaminated with this compound should be decontaminated using a suitable cleaning agent.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weighing papers, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container.
-
Disposal Method: All hazardous waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
